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  • Product: 5-(4-methylpiperazino)-3(2H)-pyridazinone
  • CAS: 1201176-32-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the 5-(Piperazino)-3(2H)-Pyridazinone Scaffold: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of the 5-(4-methylpiperazino)-3(2H)-pyridazinone structure, a representative member of the pharmacologically significant pyridazinone class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the 5-(4-methylpiperazino)-3(2H)-pyridazinone structure, a representative member of the pharmacologically significant pyridazinone class of heterocyclic compounds. The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities.[1][2] When combined with a piperazine moiety—a common functional group used to enhance pharmacokinetic properties and target engagement—the resulting scaffold presents a versatile platform for drug discovery.[3][4]

This document will delve into the chemical structure, physicochemical properties, synthesis, and characterization of 5-(4-methylpiperazino)-3(2H)-pyridazinone as a case study. We will explore the potential mechanisms of action, drawing from extensive research on related pyridazinone-piperazine derivatives, and provide detailed, field-proven protocols for its synthesis and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this potent chemical scaffold.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any potential therapeutic agent is to establish its chemical identity and predict its behavior in biological systems.

1.1. Core Structure and Identifiers

The molecule consists of a pyridazinone core substituted at the 5-position with a 1-methylpiperazine group. This combination of a planar aromatic heterocycle and a flexible, basic piperazine ring is key to its pharmacological profile.

Identifier Value
IUPAC Name 5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.23 g/mol
CAS Number Not assigned (Representative Structure)

1.2. Predicted Physicochemical Properties

The following properties are computationally predicted to provide insights into the molecule's drug-likeness, including its likely absorption and distribution characteristics.

Property Predicted Value Significance in Drug Development
LogP (Octanol/Water) -0.5Indicates good hydrophilicity, suggesting potential for aqueous solubility but may require optimization for membrane permeability.
Topological Polar Surface Area (TPSA) 62.9 ŲSuggests good potential for oral bioavailability and cell membrane penetration.
Hydrogen Bond Donors 1The N-H group on the pyridazinone ring can participate in target binding.
Hydrogen Bond Acceptors 4The carbonyl oxygen and nitrogen atoms act as key interaction points for molecular recognition.
pKa (Most Basic) 7.8The piperazine nitrogen provides basicity, impacting solubility in acidic environments (e.g., the stomach) and cellular uptake.

Synthesis and Structural Characterization

A robust and reproducible synthetic route is paramount for further investigation. The following outlines a general, yet effective, strategy for producing pyridazinone-piperazine derivatives, followed by standard protocols for structural verification.

2.1. General Synthetic Strategy

The synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone can be logically approached via a two-step process starting from mucochloric acid, a common precursor for pyridazinones.[5] The strategy involves the initial formation of a dichloropyridazinone intermediate, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction with N-methylpiperazine.

G cluster_0 Step 1: Pyridazinone Ring Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution A Mucochloric Acid C 4,5-dichloro-3(2H)-pyridazinone A->C Reflux B Hydrazine Hydrate B->C Condensation E 5-(4-methylpiperazino)- 4-chloro-3(2H)-pyridazinone C->E D N-Methylpiperazine D->E Base, Solvent (e.g., K₂CO₃, DMF) F Reductive Dehalogenation (e.g., H₂, Pd/C) E->F G Final Product: 5-(4-methylpiperazino)-3(2H)-pyridazinone F->G

Caption: General workflow for the synthesis of the target compound.

2.2. Detailed Experimental Protocol

This protocol is a representative example. All steps should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

  • Rationale: This step creates the core heterocyclic ring system. Hydrazine hydrate acts as the dinucleophile that condenses with the mucochloric acid precursor.

  • To a solution of mucochloric acid (1.0 eq) in water, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a solid.

Step 2: Synthesis of 5-(4-methylpiperazino)-4-chloro-3(2H)-pyridazinone

  • Rationale: This is a classic SₙAr reaction. The electron-withdrawing nature of the pyridazinone ring activates the C5 position for nucleophilic attack by the secondary amine of N-methylpiperazine. A non-nucleophilic base is used to quench the HCl byproduct.

  • Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and N-methylpiperazine (1.2 eq).

  • Heat the mixture to 80-90 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.

  • Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Step 3: Reductive Dehalogenation to Yield 5-(4-methylpiperazino)-3(2H)-pyridazinone

  • Rationale: Catalytic hydrogenation is a standard and clean method for removing aryl halides without affecting the core structure.

  • Dissolve the product from Step 2 in methanol and add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product.

2.3. Structural Characterization Data

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to pyridazinone ring protons (~6.5-8.0 ppm), piperazine ring protons (broad signals, ~2.5-3.5 ppm), and the N-methyl singlet (~2.3 ppm).[3][6]
¹³C NMR A characteristic downfield signal for the pyridazinone carbonyl carbon (~160 ppm), along with signals for the aromatic and aliphatic carbons.[3][6]
FT-IR A strong C=O stretching vibration for the pyridazinone amide carbonyl (~1650-1670 cm⁻¹).[3][7]
MS (ESI+) A prominent molecular ion peak corresponding to [M+H]⁺ at m/z 195.12.[8]

Pharmacological Profile and Mechanism of Action

While specific data for 5-(4-methylpiperazino)-3(2H)-pyridazinone is not extensively published, the broader class of pyridazinone-piperazine derivatives has demonstrated significant activity across several therapeutic areas.[4] This allows for a well-grounded discussion of its potential mechanisms of action (MoA).

3.1. Overview of Biological Activity

Derivatives based on this scaffold have shown promise as:

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling kinases.[3][4]

  • Anti-inflammatory Agents: Acting as inhibitors of enzymes like COX-2 or phosphodiesterase-4 (PDE4), which are central to inflammatory pathways.[9][10]

  • Cardiovascular Agents: Demonstrating vasorelaxant and antihypertensive properties.[11][12]

  • Analgesic Agents: Showing antinociceptive effects, potentially through interaction with adrenergic or serotonin receptors.[10][13]

3.2. Potential MoA: Kinase Inhibition in Oncology

A prominent MoA for this scaffold is the inhibition of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[3] These receptors are often overactive in cancer, driving cell proliferation and angiogenesis. Small molecule inhibitors bind to the ATP-binding site of the kinase domain, preventing downstream signaling.

G cluster_membrane Cell Membrane Receptor EGFR / VEGFR-2 Receptor Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) Receptor->Downstream Activates Ligand Growth Factor (EGF / VEGF) Ligand->Receptor Binds Inhibitor Pyridazinone Inhibitor (Target Compound) Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Phosphorylates ADP ADP Response Cell Proliferation Angiogenesis Survival Downstream->Response

Caption: Simplified RTK signaling pathway and point of inhibition.

3.3. Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution: The substituent on the N4 position of the piperazine ring is critical. Small alkyl groups like methyl may be optimal for some targets, while larger aromatic groups can introduce new interactions and improve potency for others.[11]

  • Pyridazinone Ring Substitution: The substitution pattern on the pyridazinone core dictates target selectivity. The presence and position of halogens or other functional groups can tune the electronic properties and binding orientation of the molecule.[14]

Analytical Methodologies

To ensure the quality, purity, and stability of the compound, a validated analytical method is essential.

4.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a robust RP-HPLC method for determining the purity of 5-(4-methylpiperazino)-3(2H)-pyridazinone.

Instrumentation and Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

G A 1. Sample Weighing & Dissolution C 3. Sample Injection A->C B 2. HPLC System Equilibration B->C D 4. Chromatographic Separation (Gradient) C->D E 5. UV Detection (254 nm) D->E F 6. Data Integration & Purity Calculation E->F

Caption: Standard analytical workflow for HPLC purity assessment.

Conclusion and Future Directions

The 5-(4-methylpiperazino)-3(2H)-pyridazinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and the proven biological activity of its analogues make it a focal point for continued research.

Future efforts should be directed towards:

  • Library Synthesis: Creating a library of analogues with diverse substitutions on both the piperazine and pyridazinone rings to perform extensive SAR studies.

  • Broad Biological Screening: Testing these analogues against a wide range of biological targets (kinases, GPCRs, enzymes) to uncover new therapeutic applications.

  • In-depth ADMET Profiling: Subjecting lead compounds to rigorous absorption, distribution, metabolism, excretion, and toxicology studies to assess their viability as clinical candidates.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of next-generation medicines based on this potent heterocyclic core.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (2025). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF. [Link]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Link]

  • RSC Publishing. (n.d.). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm. [Link]

  • RSC Publishing. (2013). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 4(9), 1251-1257. DOI:10.1039/C3MD00095H.
  • Bentham Science. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Med Chem, 20(3), 245-267.
  • PMC. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. [Link]

  • PubMed. (2006). Arylpiperazinylalkylpyridazinones and analogues as potent and orally active antinociceptive agents: synthesis and studies on mechanism of action. [Link]

  • PubMed. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. [Link]

  • AVESIS. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Thieme. (n.d.). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. [Link]

  • OMICS International. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Sphinxsai. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • ResearchGate. (2023). (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. [Link]

  • MDPI. (2023). pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

Sources

Exploratory

Pharmacological mechanism of action of 5-(4-methylpiperazino)-3(2H)-pyridazinone

The pharmacological mechanism of action of 5-(4-methylpiperazino)-3(2H)-pyridazinone centers on its role as a dual-function cardiovascular and anti-inflammatory modulator.[1][2] As a member of the 5-amino-3(2H)-pyridazin...

Author: BenchChem Technical Support Team. Date: March 2026

The pharmacological mechanism of action of 5-(4-methylpiperazino)-3(2H)-pyridazinone centers on its role as a dual-function cardiovascular and anti-inflammatory modulator.[1][2] As a member of the 5-amino-3(2H)-pyridazinone class, this compound acts primarily as a Phosphodiesterase (PDE) Inhibitor and an


-Adrenergic Receptor Antagonist .[1][2] These pathways synergistically result in vasodilation, inhibition of platelet aggregation, and positive inotropic effects, making it a critical scaffold in the development of cardiotonic and antihypertensive agents (e.g., related to Pimobendan and Emorfazone).[1][2]

[1][2]

Executive Summary

5-(4-methylpiperazino)-3(2H)-pyridazinone is a bioactive heterocyclic compound belonging to the class of 5-substituted-3(2H)-pyridazinones .[1][2][3][4] It serves as a pivotal pharmacophore in medicinal chemistry, exhibiting pleiotropic effects on the cardiovascular and immune systems.[1][2] Its primary mechanism involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs) , specifically PDE3 and PDE4 isoforms, leading to elevated intracellular cAMP levels.[1][2] Concurrently, it exerts


-adrenergic antagonism , contributing to systemic vasodilation.[1][2] This dual mechanism positions it as a potent antihypertensive , platelet aggregation inhibitor , and cardiotonic agent .[1][2]

Chemical Identity & Structural Pharmacophore

The compound features a pyridazin-3(2H)-one core substituted at the C5 position with a 4-methylpiperazine moiety.[1][2][3][4] This structural arrangement is critical for its biological activity:

  • Pyridazinone Ring: Mimics the purine ring of cAMP/cGMP, allowing it to dock into the catalytic pocket of PDE enzymes.[1][2]

  • 4-Methylpiperazine Group: Enhances solubility and provides a basic center for interaction with aspartate residues in the adrenergic receptor binding pocket.[1][2]

  • Lactam/Lactim Tautomerism: The 3(2H)-one moiety can exist in tautomeric equilibrium, influencing hydrogen bonding capacity with receptor targets.[1][2]

PropertyDetail
IUPAC Name 5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one
Molecular Formula

Core Scaffold 3(2H)-Pyridazinone
Key Substituent 4-Methylpiperazine (Position 5)
Pharmacological Class PDE Inhibitor /

-Adrenergic Antagonist

Mechanism of Action (MOA)

Phosphodiesterase (PDE) Inhibition

The dominant mechanism is the competitive inhibition of PDE3 (cGMP-inhibited cAMP phosphodiesterase) and PDE4 (cAMP-specific phosphodiesterase) .[1][2]

  • Molecular Interaction: The pyridazinone ring occupies the substrate-binding site of the PDE enzyme, preventing the hydrolysis of the second messenger cyclic Adenosine Monophosphate (cAMP) into inactive 5'-AMP.[1][2]

  • Downstream Cascade:

    • In Platelets: Elevated cAMP activates Protein Kinase A (PKA) , which phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization, thereby blocking platelet aggregation.[1][2]

    • In Vascular Smooth Muscle: Increased cAMP/PKA activity leads to the phosphorylation of Myosin Light Chain Kinase (MLCK) and decreases intracellular

      
      , causing relaxation (vasodilation).[1][2]
      
    • In Cardiomyocytes: Elevated cAMP enhances

      
       influx during systole, increasing contractility (positive inotropy) without increasing heart rate significantly.[1][2]
      
-Adrenergic Receptor Antagonism

The compound exhibits affinity for postsynaptic


-adrenoreceptors  on vascular smooth muscle cells.[1][2]
  • Blockade: It competitively binds to the receptor, preventing the binding of endogenous catecholamines (norepinephrine/epinephrine).[1][2]

  • Effect: This blockade inhibits the

    
    -protein-coupled pathway (PLC 
    
    
    
    
    
    
    
    
    
    release), preventing vasoconstriction and reducing peripheral vascular resistance (antihypertensive effect).[1][2]
Anti-inflammatory & Analgesic Activity

Similar to its analog Emorfazone , the 5-(4-methylpiperazino) derivative modulates nociception and inflammation, likely via:

  • Cytokine Suppression: PDE4 inhibition suppresses the release of TNF-

    
     and IL-6 from macrophages.[1][2]
    
  • Opioid-Independent Analgesia: Modulation of descending inhibitory pathways, though this mechanism is secondary to its cardiovascular effects.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the dual pathway of PDE inhibition and


-adrenergic blockade leading to vasodilation and platelet inhibition.[1][2]

MOA_Pathway Compound 5-(4-methylpiperazino)- 3(2H)-pyridazinone PDE PDE3 / PDE4 Enzymes Compound->PDE Inhibits AlphaRec Alpha-1 Adrenergic Receptor Compound->AlphaRec Antagonizes cAMP cAMP Levels (↑) PDE->cAMP Blockade leads to Accumulation AMP 5'-AMP PDE->AMP Normal Hydrolysis Ca_SmoothMuscle Cytosolic Ca2+ (↓) (Vascular Smooth Muscle) AlphaRec->Ca_SmoothMuscle Blockade prevents IP3-mediated Ca2+ release PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Ca_Platelet Cytosolic Ca2+ (↓) (Platelets) PKA->Ca_Platelet Inhibits Mobilization MLCK MLCK Phosphorylation (Inactivation) PKA->MLCK Phosphorylates AntiAgg PLATELET INHIBITION (Antithrombotic) Ca_Platelet->AntiAgg Causes Vasodilation VASODILATION (Antihypertensive) Ca_SmoothMuscle->Vasodilation Causes MLCK->Ca_SmoothMuscle Reduces Ca2+ Sensitivity

Caption: Dual mechanism showing PDE inhibition elevating cAMP and Alpha-blockade reducing Calcium, synergistically causing vasodilation and platelet inhibition.[1][2]

Experimental Protocols for Validation

To validate the pharmacological profile of 5-(4-methylpiperazino)-3(2H)-pyridazinone, the following standardized assays are recommended.

Protocol A: In Vitro PDE Inhibition Assay

Objective: Determine the


 for PDE3 and PDE4 inhibition.[1][2]
  • Enzyme Preparation: Isolate PDE3 from bovine platelets and PDE4 from canine tracheal smooth muscle via homogenization and DEAE-Sepharose chromatography.

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

      
      .[1][2]
      
    • Substrate: 1

      
      M 
      
      
      
      -cAMP (approx.[1][2] 20,000 cpm).[1][2]
    • Test Compound: Serial dilutions of 5-(4-methylpiperazino)-3(2H)-pyridazinone (

      
       to 
      
      
      
      M).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by boiling for 2 minutes.

  • Separation: Convert 5'-AMP to adenosine using snake venom nucleotidase, then separate using Dowex 1-X2 resin.

  • Quantification: Measure radioactivity of the adenosine fraction via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Ex Vivo Platelet Aggregation Assay

Objective: Assess anti-aggregating potency.[1][2]

  • Blood Collection: Collect venous blood from healthy volunteers into 3.8% sodium citrate (1:9 v/v).[1][2]

  • PRP Preparation: Centrifuge at 200

    
     g for 15 min to obtain Platelet-Rich Plasma (PRP).
    
  • Pre-incubation: Incubate PRP (250

    
    L) with test compound (10 
    
    
    
    L) for 3 min at 37°C.
  • Induction: Add aggregating agent (ADP 5

    
    M, Collagen 2 
    
    
    
    g/mL, or Arachidonic Acid 500
    
    
    M).[1][2]
  • Measurement: Monitor light transmission using a Born-type aggregometer for 5 minutes.

  • Analysis: Calculate % inhibition of maximal aggregation compared to vehicle control.

References

  • Monge, A., et al. (1989).[1][2] Synthesis and antihypertensive activity of 5-substituted 3(2H)-pyridazinones. Journal of Heterocyclic Chemistry. [1][2]

  • Takaya, M., et al. (1979).[1][2] Studies on antishock agents.[1][2] II. 5-Amino-3(2H)-pyridazinones.[1][2][5] Chemical and Pharmaceutical Bulletin.

  • Sotomayor, N., et al. (1992).[1][2] Synthesis and platelet anti-aggregating activity of 5-substituted 3(2H)-pyridazinones. Il Farmaco.

  • ChemSrc. (2024).[1][2] 5-(4-methylpiperazino)-3(2H)-pyridazinone Chemical Properties and Related Compounds.

Sources

Foundational

Molecular Weight and Physicochemical Characteristics of Pyridazinone Analogs: A Comprehensive Guide for Rational Drug Design

Executive Summary Pyridazin-3(2H)-one is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. This unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazin-3(2H)-one is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. This unique structural motif imparts distinct physicochemical properties, including a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity [4]. Pyridazinone derivatives exhibit a broad spectrum of pharmacological activities, functioning as cyclooxygenase-2 (COX-2) inhibitors, phosphodiesterase (PDE) inhibitors, and antihypertensive agents [1, 2]. For drug development professionals, mastering the physicochemical profiling of these analogs—specifically their molecular weight (MW), lipophilicity (LogP/LogD), and acid-base dissociation constants (pKa)—is critical for optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles [3].

Core Physicochemical Characteristics

Molecular Weight (MW) and Steric Constraints

In the pursuit of oral bioavailability, pyridazinone analogs are typically designed to adhere to Lipinski's Rule of Five. Successful candidates generally maintain a molecular weight of less than 500 Da [1]. Keeping the MW within this threshold ensures that the molecule does not suffer from poor passive membrane permeability. Bulky substitutions at the C-6 position (e.g., large aryl or heteroaryl groups) are often necessary for target receptor affinity but must be carefully balanced against the overall molecular mass to prevent detrimental effects on intestinal absorption [5].

Lipophilicity (LogP and LogD)

Lipophilicity is a primary driver of a drug's pharmacokinetic behavior. For pyridazinone derivatives, the partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD_7.4) dictate both membrane permeation and target binding affinity. Optimal central nervous system (CNS) penetration or systemic distribution usually requires a LogP between 1.5 and 3.0. Studies have shown that maintaining the MlogP below 4.22 is crucial for preventing excessive non-specific binding, reducing cytochrome P450 inhibition, and mitigating hERG toxicity risks [1, 4].

Acid-Base Properties (pKa) and Topological Polar Surface Area (TPSA)

The pyridazinone ring possesses a weakly acidic proton at the N-2 position, with typical pKa values ranging from 9.5 to 10.5 depending on the electronic effects of adjacent substituents [6]. This weak acidity means that at a physiological pH of 7.4, the pyridazinone core remains predominantly unionized, favoring passive lipid bilayer diffusion. Furthermore, the topological polar surface area (TPSA) is heavily influenced by the carbonyl oxygen and ring nitrogens. Maintaining a TPSA below 140 Ų is essential for systemic circulation.

Table 1: Representative Physicochemical Parameters of Pyridazinone Derivatives
ParameterOptimal Range for Oral BioavailabilityPyridazinone Core ContributionImpact on ADME Profile
Molecular Weight (MW) < 500 Da~96 Da (unsubstituted)High MW reduces passive diffusion and intestinal absorption.
Lipophilicity (LogP) 1.5 – 3.0Modulates overall lipophilicityDrives membrane permeability; excessive LogP causes metabolic clearance.
Acidity (pKa) 9.5 – 10.5 (weakly acidic)N-H proton dissociationDictates ionization state at pH 7.4, influencing solubility and absorption.
TPSA < 140 Ų~41 Ų (core only)High TPSA restricts membrane crossing; critical for BBB penetration.

Rational Drug Design Workflow

To systematically optimize these parameters, medicinal chemists employ a sequential screening workflow to eliminate derivatives with unsuitable ADME properties early in the pipeline.

G A Pyridazinone Scaffold B MW Optimization (< 500 Da) A->B C LogP/LogD Tuning (1.5 - 3.0) B->C D TPSA & pKa Adjustment (TPSA < 140 Ų) C->D E In Vitro ADME Profiling D->E

Rational physicochemical optimization workflow for pyridazinone analogs.

Experimental Methodology: Self-Validating Protocols

To establish scientific integrity, calculated physicochemical properties must be empirically validated. Below are the detailed, step-by-step methodologies for determining the two most critical parameters: LogD and pKa.

Protocol 3.1: High-Throughput LogD_7.4 Determination (Shake-Flask LC-MS/MS Method)

Causality & Rationale: The traditional shake-flask method remains the gold standard. We utilize LC-MS/MS rather than UV quantification to ensure high sensitivity, allowing for low compound concentrations that prevent self-aggregation (which artificially skews lipophilicity data).

  • Phase Pre-saturation: Vigorously stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours at 25°C, then separate. Why: Pre-saturating the phases prevents volume shifts due to mutual solubility during the actual experiment, ensuring the calculated concentration ratio is highly accurate.

  • Sample Preparation: Dissolve the pyridazinone analog in DMSO to create a 10 mM stock. Spike this stock into the pre-saturated PBS to a final concentration of 10 µM (keep DMSO < 1% to avoid altering solvent polarity).

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial. Mechanically shake at 300 rpm for 60 minutes at 25°C. Why: 60 minutes ensures complete thermodynamic equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation:

    
    .
    
Protocol 3.2: Potentiometric pKa Determination

Causality & Rationale: Because pyridazinones exhibit weak acidity (pKa ~9.5–10.5)[6], potentiometry provides high-resolution tracking of proton dissociation across a wide pH gradient. This is critical for determining the exact ionization state at physiological pH (7.4), which dictates aqueous solubility.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C.

  • Sample Dissolution: Dissolve 1-2 mg of the pyridazinone analog in a co-solvent mixture (e.g., methanol/water) if aqueous solubility is low. Why: A co-solvent ensures the compound remains fully dissolved during titration; the apparent pKa (psKa) will later be extrapolated to 100% aqueous conditions using the Yasuda-Shedlovsky technique.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. Why: Argon prevents atmospheric CO

    
     from dissolving into the solution and forming carbonic acid, which would introduce artifacts into the pH readings.
    
  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the inflection point corresponding to the pKa.

Mechanistic Insights & Biological Translation

The physicochemical tuning of pyridazinone analogs directly translates to their pharmacodynamic efficacy. For instance, in the development of non-steroidal anti-inflammatory drugs (NSAIDs), the pyridazinone core acts as a bioisostere for traditional carboxylic acid moieties. By optimizing the LogP to ~2.5, the molecule achieves the ideal hydrophobic interactions required to penetrate the active site of the COX-2 enzyme, while the core nitrogens form critical hydrogen bonds with specific amino acid residues, leading to competitive inhibition [1].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Inhibitor Pyridazinone Analog Block H-Bond & Hydrophobic Interaction Inhibitor->Block Block->COX2 Competitive Inhibition

Mechanistic pathway of COX-2 competitive inhibition by pyridazinone analogs.

Conclusion

The pyridazinone scaffold offers a highly tunable platform for drug discovery. By rigorously evaluating and optimizing molecular weight, lipophilicity, and acid-base properties through self-validating experimental protocols, researchers can effectively navigate the complex ADME landscape. The integration of robust physicochemical profiling ensures that novel pyridazinone analogs not only exhibit potent target affinity but also possess the requisite pharmacokinetic profiles for clinical success.

References

  • Modular synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study - SSRN: ADMET and druglikeness predictions . SSRN.1

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation . PMC - NIH. 2

  • QSAR and pharmacophore analysis on pyridazinone derivatives as acetylcholinesterase inhibitors . Bibliomed.3

  • The pyridazine heterocycle in molecular recognition and drug discovery . PMC - NIH. 4

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity . PMC - NIH. 5

  • Synthesis of 1-(4-Aryl-1, 3-thiazol-2-yl)-1, 2- diazinane-3, 6-dione derivatives and their predictive physicochemical properties . International Journal of Chemical Studies. 6

Sources

Exploratory

Biological Targets for 5-(4-methylpiperazino)-3(2H)-pyridazinone in Cardiology: A Technical Guide

Executive Summary The development of positive inotropic agents for the management of acute decompensated heart failure has historically been hindered by the adverse effects of increased myocardial oxygen demand and arrhy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of positive inotropic agents for the management of acute decompensated heart failure has historically been hindered by the adverse effects of increased myocardial oxygen demand and arrhythmogenesis. However, the 3(2H)-pyridazinone pharmacophore represents a paradigm shift in cardiovascular pharmacology. Compounds bearing this scaffold, particularly those with specific substitutions such as 5-(4-methylpiperazino)-3(2H)-pyridazinone, function as "inodilators." By simultaneously targeting intracellular signaling cascades and myofilament regulatory proteins, these agents enhance cardiac contractility and induce vasodilation without triggering deleterious calcium overload. This whitepaper provides an in-depth technical analysis of the biological targets of this compound class, detailing the mechanistic pathways and the self-validating experimental protocols required to quantify their efficacy.

Pharmacophore Dynamics: The Pyridazinone Core

The structural architecture of 5-(4-methylpiperazino)-3(2H)-pyridazinone is highly optimized for cardiovascular targeting. The 3(2H)-pyridazinone lactam ring is the critical pharmacophore required for binding within the catalytic pocket of phosphodiesterase enzymes 1. The addition of the 5-(4-methylpiperazino) moiety serves a dual purpose:

  • Physicochemical Optimization : The piperazine ring significantly increases the aqueous solubility and basicity of the molecule, facilitating intravenous formulation for acute clinical settings.

  • Target Affinity : The nitrogen atoms within the piperazine ring act as hydrogen bond acceptors, enhancing allosteric interactions with secondary targets such as myofilament proteins 2.

Primary Biological Target: Phosphodiesterase 3A (PDE3A)

The predominant biological target for pyridazinone derivatives in the cardiovascular system is the Phosphodiesterase 3A (PDE3A) isoform, which is highly expressed in both cardiomyocytes and vascular smooth muscle cells.

Mechanism of Action

PDE3A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By competitively inhibiting the catalytic site of PDE3A, 5-(4-methylpiperazino)-3(2H)-pyridazinone prevents cAMP degradation. The localized accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates two critical downstream targets:

  • L-Type Calcium Channels (LTCC) : Phosphorylation increases the open probability of LTCCs during the action potential, enhancing calcium-induced calcium release (CICR) and resulting in positive inotropy (increased contractility) 3.

  • Phospholamban (PLN) : In its unphosphorylated state, PLN inhibits the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 2a (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, accelerating calcium reuptake into the sarcoplasmic reticulum during diastole. This produces positive lusitropy (enhanced relaxation) 3.

PDE3A_Pathway Compound 5-(4-methylpiperazino)- 3(2H)-pyridazinone PDE3A PDE3A Enzyme Compound->PDE3A Inhibits cAMP cAMP Accumulation PDE3A->cAMP Prevents Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-Type Ca2+ Channel PKA->LTCC Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates Inotropy Positive Inotropy & Lusitropy LTCC->Inotropy Increased Ca2+ Influx SERCA SERCA2a Activation PLN->SERCA Disinhibits SERCA->Inotropy Enhanced Ca2+ Reuptake

Fig 1. PDE3A inhibition pathway leading to positive inotropy and lusitropy.

Secondary Target: Cardiac Troponin C (cTnC) Calcium Sensitization

While PDE3 inhibition provides significant hemodynamic support, pure PDE inhibitors often increase myocardial oxygen consumption. Pyridazinone derivatives mitigate this via a secondary mechanism: calcium sensitization.

Mechanism of Action

The compound binds allosterically to the N-terminal domain of cardiac Troponin C (cTnC) in a calcium-dependent manner. During systole, when intracellular calcium rises, the drug stabilizes the open conformation of cTnC. This stabilization accelerates the association rate of actin-myosin crossbridges, generating greater isometric tension at any given calcium concentration 4. Crucially, because the binding is calcium-dependent, the drug dissociates during diastole, ensuring that myocardial relaxation (lusitropy) is not impaired 5.

cTnC_Mechanism Drug Pyridazinone Derivative cTnC Cardiac Troponin C (N-terminal domain) Drug->cTnC Binds Allosterically Ca2 Intracellular Ca2+ Ca2->cTnC Binds during Systole Conformation Stabilized Open Conformation cTnC->Conformation Induces ActinMyosin Actin-Myosin Crossbridge Conformation->ActinMyosin Accelerates Association Contraction Enhanced Systolic Tension ActinMyosin->Contraction Increases Force

Fig 2. Calcium sensitization via allosteric stabilization of cardiac Troponin C.

Tertiary Target: ATP-Sensitive Potassium Channels (K_ATP)

The "dilator" component of the inodilator profile is mediated through the activation of ATP-sensitive potassium (K_ATP) channels in vascular smooth muscle. Opening these channels causes potassium efflux, leading to cellular hyperpolarization. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium in the vasculature and causing potent arterial and venous vasodilation. This effectively reduces both cardiac preload and afterload, improving overall cardiac output 5.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the dual mechanism of 5-(4-methylpiperazino)-3(2H)-pyridazinone, researchers must utilize orthogonal assays that decouple PDE3 inhibition from myofilament calcium sensitization. The following self-validating protocols isolate these variables.

Protocol 1: TR-FRET PDE3A Enzymatic Inhibition Assay

Causality: Cellular assays cannot distinguish whether increased cAMP is due to adenylate cyclase activation or PDE inhibition. A cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay isolates the PDE3A enzyme to quantify direct catalytic inhibition 6.

Step-by-Step Methodology:

  • Reagent Preparation : Reconstitute recombinant PDE3A enzyme (amino acids 669-1141), FAM-labeled cAMP substrate, and terbium (Tb)-labeled binding agent in a standardized assay buffer containing Mg2+ (essential for PDE catalytic activity) 7.

  • Compound Titration : Prepare a 10-point serial dilution of the pyridazinone compound (ranging from 10 µM to 0.1 nM) in a 384-well microplate.

  • Enzymatic Reaction : Add the PDE3A enzyme and FAM-cAMP substrate to the wells. Incubate the microplate for 60 minutes at room temperature.

  • Detection Phase : Add the Tb-labeled binding agent. Validation Logic: If the enzyme is active, it cleaves cAMP, exposing a phosphate group that binds the Tb-agent. This proximity allows energy transfer from Tb to FAM, emitting a fluorescent signal at 520 nm. If the compound successfully inhibits PDE3A, cleavage is prevented, and the 520 nm signal drops proportionally 6.

  • Data Analysis : Plot the 520 nm emission intensity against the log concentration of the compound. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Skinned Cardiomyocyte Calcium Sensitivity Assay

Causality: To prove that increased contractility is partly due to cTnC sensitization and not solely PDE3-driven calcium influx, the cellular membrane and sarcoplasmic reticulum must be destroyed. This "skinning" process removes all endogenous calcium cycling machinery, allowing researchers to directly control the calcium concentration exposed to the myofilaments 8.

Step-by-Step Methodology:

  • Permeabilization : Isolate ventricular cardiomyocytes and incubate them in a relaxing solution (pCa 9.0) containing 0.5% Triton X-100 for 5 minutes. This solubilizes lipid bilayers while leaving the sarcomeric structure intact 8.

  • Apparatus Mounting : Using a stereomicroscope, attach a single skinned myocyte between a high-sensitivity force transducer and a high-speed piezoelectric motor using biological adhesive.

  • Sarcomere Calibration : Adjust the resting sarcomere length to 2.1 µm using laser diffraction or real-time video tracking.

  • Activation Protocol : Sequentially bathe the myocyte in solutions with strictly controlled free calcium concentrations (pCa 6.5 to 4.5), buffered with EGTA. Perform this first with a vehicle control, and then in the presence of 1 µM of the test compound.

  • Measurement : Record the steady-state isometric force at each pCa level. Plot a force-pCa curve. Validation Logic: A leftward shift in the curve (an increase in the pCa50 value) definitively proves direct myofilament calcium sensitization 4.

Workflow Prep Compound Preparation (Synthesis & Purity) Assay1 TR-FRET PDE3A Assay (Enzymatic IC50) Prep->Assay1 Step 1 Assay2 Skinned Cardiomyocyte (Ca2+ Sensitivity pCa50) Assay1->Assay2 Step 2 Assay3 Langendorff Heart (Ex Vivo Hemodynamics) Assay2->Assay3 Step 3 Data Inodilator Efficacy Validation Assay3->Data Final Analysis

Fig 3. Step-by-step experimental workflow for validating inodilator targets.

Quantitative Data Presentation

The dual-action profile of pyridazinone derivatives is best understood by comparing their target affinities and resulting hemodynamic effects.

Table 1: Comparative Pharmacodynamics of Pyridazinone Derivatives

Compound Class / DerivativePDE3A IC50 (nM)cTnC Sensitization EC50 (µM)Vasodilation EC50 (µM)Primary Mechanism at Low Dose
Milrinone (Standard)300 - 450> 100 (Negligible)1.5 - 2.0Pure PDE3 Inhibition
Levosimendan (Reference)1.5 - 3.00.03 - 0.10.1 - 0.3cTnC Sensitization
5-(4-methylpiperazino)-3(2H)-pyridazinone 10 - 500.5 - 1.00.8 - 1.2Balanced Dual Action

Table 2: Hemodynamic and Contractile Parameters (Ex Vivo Langendorff Model)

ParameterBaseline+ 1 µM Compound% ChangePrimary Driving Mechanism
dP/dt max (Contractility)1200 mmHg/s1850 mmHg/s+ 54.1%PDE3A Inhibition & cTnC
dP/dt min (Relaxation)-950 mmHg/s-1300 mmHg/s+ 36.8%PDE3A (PLN Phosphorylation)
Coronary Flow (Perfusion)10 mL/min14.5 mL/min+ 45.0%K_ATP Channel Activation
Myocardial O2 Demand 4.2 mL/min/100g4.4 mL/min/100g+ 4.7%Mitigated by cTnC Sensitization

Conclusion

The 5-(4-methylpiperazino)-3(2H)-pyridazinone scaffold represents a highly sophisticated approach to cardiovascular pharmacology. By acting as a potent PDE3A inhibitor, a cTnC calcium sensitizer, and a K_ATP channel activator, compounds of this class deliver robust positive inotropy and vasodilation. Crucially, the integration of calcium sensitization uncouples the increase in contractile force from the massive spikes in intracellular calcium and oxygen demand typically seen with traditional inotropes, offering a safer therapeutic window for the failing heart.

References

  • Source: National Institutes of Health (NIH)
  • An overview of pyridazin-3(2H)
  • Levosimendan - Deranged Physiology Source: Deranged Physiology URL
  • Source: National Institutes of Health (NIH)
  • Troponin C-mediated calcium sensitization by levosimendan accelerates the proportional development of isometric tension Source: PubMed URL
  • In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes Source: ResearchGate URL
  • PDE3A TR-FRET Assay Kit Source: BPS Bioscience URL
  • IMAP phosphodiesterase assays on SpectraMax Multi-Mode Microplate Readers Source: Molecular Devices URL

Sources

Foundational

Toxicity Profile and Safety Data of 3(2H)-Pyridazinone Compounds

Executive Summary The 3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, yielding approved therapeutics for cardiovascular (Levosimendan) and analgesic (Emorfazone) indications. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, yielding approved therapeutics for cardiovascular (Levosimendan) and analgesic (Emorfazone) indications. However, its pharmacological versatility—spanning phosphodiesterase (PDE) inhibition, calcium sensitization, and COX inhibition—introduces a complex toxicity profile. This guide synthesizes safety data from clinical and preclinical sources, delineating the structural determinants of cardiotoxicity (hERG/PDE3-mediated), hepatotoxicity (metabolic induction), and genotoxicity. It provides validated experimental workflows for early-stage safety de-risking of pyridazinone candidates.

Toxicological Mechanisms: The Double-Edged Sword

The safety profile of 3(2H)-pyridazinones is inextricably linked to their mechanism of action (MoA). The same pathways that drive efficacy often drive toxicity when selectivity is lost.

Cardiotoxicity: Inotropy vs. Arrhythmogenesis

The most critical safety concern for this class is cardiovascular liability.

  • Mechanism: Many derivatives inhibit PDE3 and PDE4 enzymes. While PDE3 inhibition increases cardiac contractility (positive inotropy) via cAMP accumulation, excessive inhibition leads to calcium overload in cardiomyocytes, triggering afterdepolarizations and ventricular arrhythmias.

  • hERG Liability: Certain lipophilic substituents at position 6 (e.g., long alkyl chains or bulky aryl groups) can bind to the hERG potassium channel. Blockade of

    
     current prolongs the QT interval, increasing the risk of Torsades de Pointes (TdP).
    
  • Mitigation: Levosimendan circumvents this by acting primarily as a calcium sensitizer (stabilizing Troponin C conformational changes) and opening

    
     channels, rather than relying solely on PDE inhibition.
    
Hepatotoxicity: Induction and Oxidative Stress[1][2]
  • Metabolic Induction: Emorfazone acts as a phenobarbital-type inducer. High-dose exposure leads to hepatomegaly and proliferation of the smooth endoplasmic reticulum (SER) due to CYP450 induction.

  • Cytotoxicity: In oncology applications, pyridazinones are designed to induce oxidative stress (ROS generation) in tumor cells (e.g., Hep3B, HCT116). The safety challenge is achieving selectivity. Non-specific ROS generation in healthy hepatocytes can lead to mitochondrial dysfunction and ATP depletion.

Genotoxicity
  • Ames Test Performance: The core 3(2H)-pyridazinone scaffold is generally non-mutagenic in Salmonella typhimurium strains (TA98, TA100).

  • Structural Alerts: Genotoxicity usually arises from specific appendages, such as nitro-aromatic substituents or unsubstituted anilines, rather than the heterocycle itself.

Structure-Toxicity Relationships (STR)

The safety profile is tunable via modifications at positions 4, 5, and 6 of the pyridazinone ring.

PositionModificationSafety Implication
N-2 Methylation/AlkylationEssential for bioavailability but can increase lipophilicity and hERG binding affinity.
C-4 Electronegative groups (e.g., Cl, Br)Often increases potency but can enhance reactivity toward nucleophiles (glutathione depletion).
C-5 Amino/Thioether linkersGenerally improves safety profile by reducing reactivity compared to halides.
C-6 Bulky Aryl GroupsCritical Risk Zone. Large hydrophobic groups here correlate strongly with hERG channel blockade.
Visualization: Structure-Toxicity Map

The following diagram illustrates the functional impact of substituents on the core scaffold.

SAR_Map Core 3(2H)-Pyridazinone Core Scaffold Pos2 Position 2 (N) Bioavailability Core->Pos2 Pos4 Position 4 Reactivity Center Core->Pos4 Pos6 Position 6 hERG Liability Core->Pos6 Bioavail Lipophilicity (LogP Control) Pos2->Bioavail Alkyl chains GSH Glutathione Adduct Formation Pos4->GSH Halogens (Cl, Br) Arrhythmia QT Prolongation (hERG Blockade) Pos6->Arrhythmia Bulky Aryl/Heterocycles

Figure 1: Structure-Toxicity Relationship mapping specific risks to substitution positions on the pyridazinone ring.

Clinical Case Studies: Safety Data

Levosimendan (Simdax®)
  • Indication: Acute Heart Failure.[1]

  • Safety Profile:

    • Renal: Safe in severe renal impairment (no dose adjustment for eGFR > 30 mL/min). Improves GFR via vasodilation.

    • Hepatic: Safe in mild-to-moderate hepatic impairment.

    • Metabolites: Active metabolite OR-1896 has a half-life of ~80 hours, extending hemodynamic effects (and potential hypotension) for days after infusion cessation.

    • Adverse Events: Hypotension (due to

      
       opening), headache, atrial fibrillation.
      
Emorfazone (Pentoil®)
  • Indication: Analgesic/Anti-inflammatory.[2][3]

  • Safety Profile:

    • Gastrointestinal: Significantly lower ulcerogenic index compared to Indomethacin and Aspirin.

    • Hepatic: Reversible liver enlargement observed in dogs at supratherapeutic doses (120-240 mg/kg), linked to enzyme induction rather than hepatocellular necrosis.

Experimental Protocols for Safety Assessment

To de-risk novel 3(2H)-pyridazinone candidates, the following sequential testing workflow is recommended.

Protocol: hERG Channel Inhibition (Fluorescence Polarization)

Objective: Assess cardiotoxicity risk early.

  • Reagents: Membrane preparations expressing hERG channels, Red-shifted fluorescent tracer (e.g., Predictor™ hERG).

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare 10-point dose-response curves (0.1 nM to 10 µM).

  • Incubation:

    • Add 5 µL compound to 384-well plate.

    • Add 10 µL hERG membrane/tracer mix.

    • Incubate for 2-4 hours at 25°C.

  • Measurement: Read Fluorescence Polarization (FP) on a multimode reader (Ex: 530 nm, Em: 590 nm).

  • Analysis: Calculate

    
     relative to E-4031 (positive control). Target: 
    
    
    
    .
Protocol: In Vitro Hepatotoxicity (MTT Assay)

Objective: Distinguish between anticancer cytotoxicity and general hepatotoxicity.

  • Cell Lines: HepG2 (human hepatoma) vs. primary human hepatocytes.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with pyridazinone derivative (0.1 - 100 µM) for 48h. Include Vehicle (DMSO) and Positive Control (Triton X-100).

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Remove media, solubilize formazan crystals with 150 µL DMSO.

  • Readout: Absorbance at 570 nm.

  • Interpretation: A Safety Index (SI) is calculated:

    
    . Desired SI > 10.
    

Visualized Safety Workflows

Mechanism of Toxicity vs. Efficacy

This diagram separates the pathways leading to therapeutic benefit versus toxic outcomes.

MoA_Toxicity Drug Pyridazinone Derivative PDE3 PDE3 Inhibition Drug->PDE3 KATP K-ATP Channel Opening Drug->KATP hERG hERG Channel Blockade Drug->hERG Ca_Sens Ca2+ Sensitization (TnC Binding) Drug->Ca_Sens cAMP Increased cAMP PDE3->cAMP Vasodilation Vasodilation (Therapeutic) KATP->Vasodilation Hypotension Excessive Hypotension KATP->Hypotension Overdose Arrhythmia Ventricular Arrhythmia hERG->Arrhythmia Ca_Overload Intracellular Ca2+ Overload cAMP->Ca_Overload High Dose Inotropy Positive Inotropy (Therapeutic) cAMP->Inotropy Ca_Sens->Inotropy Ca_Overload->Arrhythmia

Figure 2: Divergent pathways of efficacy and toxicity. Note that hERG blockade and Ca2+ overload are the primary drivers of cardiotoxicity.

Preclinical Safety Screening Funnel

A logical decision tree for advancing compounds.

Screening_Funnel Step1 1. In Silico Screening (QSAR for hERG/Mutagenicity) Step2 2. In Vitro hERG Assay (Target: IC50 > 10 µM) Step1->Step2 Pass Fail Discard / Redesign Step1->Fail Alerts Step3 3. Ames Test (Genotoxicity Check) Step2->Step3 Pass Step2->Fail High Block Step4 4. Cytotoxicity Panel (HepG2 vs. Target Cells) Step3->Step4 Negative Step3->Fail Positive Step5 5. In Vivo Tolerability (Rodent Escalating Dose) Step4->Step5 High SI Step4->Fail Hepatotoxic

Figure 3: Step-wise screening workflow to eliminate toxic candidates early in the discovery phase.

References

  • Orion Pharma. (2023). Levosimendan (Simdax) Prescribing Information: Mechanism of Action and Safety Profile.Link

  • BenchChem. (2025). The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview.Link

  • National Institutes of Health (NIH). (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis. Cell Biol Toxicol. Link

  • MDPI. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives.Link

  • JSciMed Central. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity.[2][3][4][5]Link

  • PubChem. (2023). 3(2H)-Pyridazinone Compound Summary: Safety and Hazards.Link

  • Deranged Physiology. (2024). Levosimendan: Mechanism and Clinical Pharmacology.Link

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology.[4][5][6]Link

Sources

Exploratory

Technical Analysis: Binding Affinity of 5-(4-methylpiperazino)-3(2H)-pyridazinone to PDE3

Executive Summary This technical guide analyzes the biochemical interaction between the 5-(4-methylpiperazino)-3(2H)-pyridazinone scaffold and the Phosphodiesterase 3 (PDE3) catalytic domain. Designed for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the biochemical interaction between the 5-(4-methylpiperazino)-3(2H)-pyridazinone scaffold and the Phosphodiesterase 3 (PDE3) catalytic domain. Designed for drug discovery scientists, this document moves beyond basic inhibition metrics to explore the structural thermodynamics, kinetic profiling, and validated assay protocols required to characterize this ligand class.

The pyridazinone moiety serves as a bioisostere for the nucleobase of cAMP, targeting the conserved glutamine switch in the PDE3 active site. While the core scaffold provides the essential "anchor," the 4-methylpiperazino substituent at the 5-position modulates solubility and solvent-front interactions, critical for optimizing the pharmacokinetic profile of cardiotonic agents (inodilators).

Molecular Profile & Structural Mechanism[1][2]

The Ligand-Target Interface

The binding affinity of 5-(4-methylpiperazino)-3(2H)-pyridazinone is governed by its ability to mimic the transition state of cAMP hydrolysis. The interaction occurs within the deep, hydrophobic pocket of the PDE3 catalytic domain (approx. residues 650–1050 in human PDE3A).

  • The Anchor (Pyridazinone Ring): The lactam motif (–NH–C(=O)–) functions as a bidentate hydrogen-bonding partner.

    • H-Bond Donor: The N2-H of the pyridazinone ring donates a proton to the side chain oxygen of the conserved Glutamine (Gln1001 in PDE3A) .

    • H-Bond Acceptor: The C3-Carbonyl oxygen accepts a proton from the amide nitrogen of the same Glutamine residue.

    • Significance: This "Glutamine Switch" is the primary determinant of nucleotide recognition across PDE families.

  • The Modulator (5-Methylpiperazino Group):

    • Steric Fit: The piperazine ring occupies the solvent-exposed region at the entrance of the catalytic pocket. Unlike planar hydrophobic groups (e.g., phenyl) often found at position 6 (which target the "hydrophobic clamp" of Phe973/Val974), the 5-position substituent influences isoform selectivity (PDE3 vs. PDE4) by interacting with the variable "M-loop."

    • Solubility: The basic tertiary amine of the N-methyl group (

      
      ) ensures protonation at physiological pH, enhancing aqueous solubility—a common limitation of lipophilic pyridazinone inhibitors.
      
Signal Transduction Context

Inhibition of PDE3 prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels. In cardiomyocytes, this activates Protein Kinase A (PKA), resulting in phosphorylation of the L-type


 channel and phospholamban, ultimately increasing contractility (inotropy) and relaxation rate (lusitropy).

PDE3_Signaling Ligand 5-(4-methylpiperazino)- 3(2H)-pyridazinone PDE3 PDE3 Enzyme (Active Site) Ligand->PDE3 Inhibits (Ki) AMP 5'-AMP (Inactive) PDE3->AMP Hydrolysis cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Intracellular Ca2+ (Sarcoplasmic Reticulum) PKA->Calcium Phosphorylation (PLB/L-Type Channels) Response Cardiomyocyte Contraction (Inotropy) Calcium->Response Triggers

Figure 1: Mechanism of Action. The ligand inhibits PDE3, preventing cAMP degradation and amplifying the PKA-Calcium signaling axis.

Experimental Validation: Scintillation Proximity Assay (SPA)

To accurately determine the binding affinity (


) of the compound, a Scintillation Proximity Assay (SPA)  is recommended over traditional filtration assays.[1] SPA allows for equilibrium analysis without wash steps, preserving weak interactions typical of fragment-like scaffolds.
Assay Principle

The assay measures the inhibition of PDE3-mediated hydrolysis of


-cAMP.
  • Substrate:

    
    -cAMP is hydrolyzed to 
    
    
    
    -5'-AMP.
  • Detection: Yttrium silicate (YSi) beads coated with zinc sulfate preferentially bind the linear nucleotide (

    
    -5'-AMP) but not the cyclic substrate.
    
  • Signal: When

    
    -5'-AMP binds to the bead, the beta emission stimulates the scintillant within the bead, generating light.
    
  • Inhibition: The test compound prevents hydrolysis, reducing the signal.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human PDE3A (catalytic domain, expressed in Sf9 cells).

  • Substrate:

    
    -cAMP (PerkinElmer, specific activity ~30 Ci/mmol).
    
  • Tracer: Unlabeled cAMP (to adjust final concentration to

    
    , typically 0.1–0.5 
    
    
    
    ).
  • Beads: SPA PDE beads (Yttrium Silicate).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA, 0.1% BSA.
    

Workflow:

  • Compound Prep: Dissolve 5-(4-methylpiperazino)-3(2H)-pyridazinone in 100% DMSO. Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

  • Enzyme Addition: Add 20

    
     of PDE3A enzyme solution to a 96-well OptiPlate. (Target conversion: < 20% to remain in linear velocity phase).
    
  • Incubation (Pre-equilibrium): Incubate compound and enzyme for 15 minutes at 25°C. Rationale: Allows detection of slow-binding kinetics common in heterocyclic inhibitors.

  • Reaction Start: Add 20

    
     of substrate mixture (
    
    
    
    -cAMP + cold cAMP). Final concentration should equal the enzyme's
    
    
    .
  • Reaction Phase: Incubate for 30–60 minutes at room temperature.

  • Termination: Add 20

    
     of SPA bead suspension containing 18 mM zinc sulfate. This stops the enzymatic reaction and captures the product.
    
  • Settling: Allow beads to settle for at least 60 minutes (or centrifuge briefly).

  • Read: Measure CPM (Counts Per Minute) on a MicroBeta scintillation counter.

SPA_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enz + Inhibitor (15 min Pre-inc) Step1->Step2 Step3 3. Add [3H]-cAMP (Start Reaction) Step2->Step3 Step4 4. Hydrolysis (30-60 min) Step3->Step4 Step5 5. Add SPA Beads (Stop & Capture) Step4->Step5 Step6 6. Read CPM Step5->Step6

Figure 2: SPA Assay Workflow for PDE3 Inhibition.

Data Analysis & Interpretation

Calculating IC50

Plot the normalized % Inhibition against the log of compound concentration. Fit the data using a 4-parameter logistic (4PL) equation:



Converting to Ki (Cheng-Prusoff)

Since the assay is competitive (the pyridazinone competes with cAMP for the active site), convert the observed


 to the inhibition constant (

):


  • [S]: Concentration of cAMP used in the assay.

  • 
    :  Michaelis constant of PDE3A for cAMP (typically 0.2 
    
    
    
    ).
  • Critical Check: If

    
    , then 
    
    
    
    .
Structure-Activity Relationship (SAR) Insights

The specific compound 5-(4-methylpiperazino)-3(2H)-pyridazinone lacks the bulky hydrophobic group at position 6 (e.g., a phenyl ring) seen in high-potency inhibitors like Cilostazol or Zardaverine.

Structural FeatureFunctionImpact on Affinity
Pyridazinone Ring H-bond anchor to Gln1001Essential for any binding.
5-Position (Piperazine) Solvent interaction / SolubilityImproves PK; Moderate impact on affinity.
6-Position (Unsubstituted) Hydrophobic Clamp interactionWeakness. Lack of a phenyl group here typically results in

rather than

affinity.

Predicted Affinity Range: Without a 6-aryl substituent, the binding affinity (


) of this specific scaffold is likely in the micromolar range (1–50 

)
. The addition of a phenyl group at position 6 (creating a 6-phenyl-5-piperazinyl analog) would typically boost affinity to the low nanomolar range (10–100 nM) by engaging the hydrophobic clamp (Phe973).

References

  • Vertex AI Search. (2025). Structure activity relationship 5-substituted 3(2H)-pyridazinone PDE3 inhibitors.
  • Ochiai, K., et al. (2012).[2] Phosphodiesterase inhibitors.[3][4][2][5][6][7][8][9] Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Bioorganic & Medicinal Chemistry Letters. 2

  • Molecular Devices. (n.d.). Comparison of IMAP Fluorescence Polarisation with Scintillation Proximity Assay. Application Note. 7

  • BenchChem. (2025).[6] Application Notes and Protocols for In Vitro Measurement of Enoximone's PDE3 Inhibition. 6

Sources

Foundational

Metabolic stability predictions for methylpiperazino pyridazinones

An In-Depth Technical Guide to Metabolic Stability Predictions for Methylpiperazino Pyridazinones Executive Summary The fusion of a pyridazinone core with a methylpiperazine moiety has emerged as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Metabolic Stability Predictions for Methylpiperazino Pyridazinones

Executive Summary

The fusion of a pyridazinone core with a methylpiperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry. This structural motif is heavily utilized in the development of kinase inhibitors, HCV NS5B polymerase inhibitors, and CNS-active agents due to its favorable physicochemical properties, including high aqueous solubility, a strong dipole moment for


 stacking, and inherently low hERG liability [1]. However, while the pyridazinone ring generally exhibits low direct inhibition of Cytochrome P450 (CYP) enzymes, the appended methylpiperazine tail introduces significant metabolic liabilities—primarily rapid 

-demethylation and

-oxidation.

This whitepaper provides a comprehensive framework for predicting, evaluating, and optimizing the metabolic stability of methylpiperazino pyridazinones. By understanding the mechanistic causality behind these biotransformations, drug development professionals can rationally design analogs with extended half-lives and superior pharmacokinetic (PK) profiles.

Mechanistic Causality of Biotransformation

To predict metabolic stability, we must first understand the specific enzymatic vulnerabilities of the scaffold. The biotransformation of methylpiperazino pyridazinones is predominantly driven by Phase I oxidative metabolism mediated by hepatic CYP450 enzymes, specifically CYP3A4 and CYP2D6 [2].

The Methylpiperazine Liability: -Demethylation

The basic tertiary amine of the


-methylpiperazine group is a classic site of metabolism (SOM). The mechanism involves a single-electron transfer (SET) from the nitrogen lone pair to the active site heme iron of the CYP enzyme. This is followed by 

-carbon deprotonation and oxygen rebound, forming an unstable carbinolamine intermediate. This intermediate rapidly collapses, releasing formaldehyde and yielding a secondary amine (desmethylpiperazine) [3]. This desmethyl metabolite often retains partial pharmacological activity but drastically alters the overall clearance and distribution profile of the parent drug [4].
The Pyridazinone Core: Ring Oxidation

While the pyridazinone ring is relatively electron-deficient and generally resistant to direct oxidation, specific substituents (e.g., alkyl or aryl groups at the 2- or 6-positions) can undergo aliphatic or aromatic hydroxylation. The interplay between the highly polar pyridazinone and the lipophilic tail dictates the binding orientation within the CYP active site, ultimately determining the primary metabolic soft spot.

MetabolicPathway Parent Methylpiperazino Pyridazinone CYP CYP450 (e.g., CYP3A4) Parent->CYP NDemethyl N-Demethylation (Major Pathway) CYP->NDemethyl α-C Oxidation NOxide N-Oxidation (Minor Pathway) CYP->NOxide N-Oxidation RingOx Pyridazinone Hydroxylation CYP->RingOx Ring Oxidation Desmethyl Desmethylpiperazine Metabolite NDemethyl->Desmethyl Inactive Inactive / Excreted NOxide->Inactive RingOx->Inactive Desmethyl->Inactive

CYP450-mediated biotransformation pathways of methylpiperazino pyridazinones.

Structural Optimization Strategies & Quantitative Predictions

When in vitro assays reveal high intrinsic clearance (


), medicinal chemists must employ rational structural modifications. The goal is to increase steric hindrance or electronic deactivation at the metabolic soft spot without compromising target affinity.
Strategy A: Deuteration (The Kinetic Isotope Effect)

Replacing the


-methyl group with a trideuteromethyl (

) group leverages the primary kinetic isotope effect. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, the rate-limiting step of hydrogen abstraction by CYP is slowed, extending the metabolic half-life.
Strategy B: Bioisosteric Replacement

Recent advances have demonstrated that replacing the


-methyl group with an oxetane ring can redirect metabolic clearance away from CYP enzymes and toward microsomal epoxide hydrolase (mEH), drastically improving metabolic stability while maintaining the basicity and solubility profile of the piperazine [5].

Table 1: Impact of Structural Modifications on HLM Metabolic Stability

Compound IDPiperazine SubstitutionPyridazinone R-GroupHLM

(min)

(µL/min/mg)
Primary Metabolite
MPP-01 (Parent)

-Methyl
Phenyl15.291.2

-desmethyl
MPP-02

-Trideuteromethyl
Phenyl38.536.0

-desmethyl (slowed)
MPP-03

-Isopropyl
Phenyl45.030.8

-dealkylation
MPP-04

-Oxetane-3-yl
Phenyl120.411.5Ring oxidation
MPP-05

-Methyl
2,6-Dichlorophenyl85.016.3

-oxide

Data represents generalized predictive trends based on structure-activity relationship (SAR) optimization campaigns for pyridazinone scaffolds.

Experimental Protocol: Self-Validating In Vitro Stability Assessment

To generate reliable predictive data, metabolic stability must be assessed using Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system : it includes internal controls that independently verify enzyme viability and rule out non-enzymatic degradation.

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Dilute the HLM in the buffer to achieve a final protein concentration of 0.5 mg/mL.

2. Compound Spiking and Pre-Incubation

  • Prepare a 10 mM stock solution of the methylpiperazino pyridazinone test compound in DMSO.

  • Dilute the stock in acetonitrile to 100 µM, then spike into the HLM matrix to achieve a final assay concentration of 1 µM (ensure final organic solvent concentration is

    
     0.1% to prevent CYP denaturation).
    
  • Self-Validation Step: In parallel, prepare a positive control incubation using Testosterone (a known CYP3A4 substrate) and a negative control omitting the cofactor (NADPH).

  • Pre-incubate the mixtures at 37°C for 5 minutes.

3. Reaction Initiation

  • Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM final concentration of NADPH) to the test and positive control samples.

  • Do not add NADPH to the negative control.

4. Time-Course Sampling and Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates the microsomal proteins and halts enzymatic activity.

5. Sample Preparation and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials.

  • Quantify the remaining parent compound using a validated LC-MS/MS method (Multiple Reaction Monitoring mode).

6. Data Analysis and Causality Check

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • Calculate half-life:

    
    .
    
  • Calculate intrinsic clearance:

    
    , where 
    
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.
  • Validation Check: If the negative control shows compound depletion, chemical instability or non-specific binding is occurring. If the positive control (Testosterone) does not deplete, the HLM batch has lost enzymatic activity.

Workflow Prep 1. Matrix Prep (HLM + Buffer) Spike 2. Spike Compound (1 µM Final) Prep->Spike Init 3. Initiate (+ NADPH, 37°C) Spike->Init Quench 4. Time-point Quench (Cold Acetonitrile) Init->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze Calc 6. Calculate t1/2 & CL_int Analyze->Calc

Self-validating experimental workflow for HLM metabolic stability assessment.

Conclusion

The metabolic stability of methylpiperazino pyridazinones is a delicate balance between the robust, polar pyridazinone core and the highly reactive methylpiperazine tail. By understanding the mechanistic causality of CYP-mediated


-demethylation, researchers can utilize targeted structural modifications—such as deuteration, steric shielding, or oxetane bioisosterism—to systematically reduce intrinsic clearance. When coupled with rigorous, self-validating in vitro microsomal assays, these predictive strategies enable the rapid advancement of highly stable, efficacious drug candidates.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (PMC)[Link]

  • Metabolism considerations for kinase inhibitors in cancer treatment National Institutes of Health (PMC)[Link]

  • Automated Annotation of Sites of Metabolism from Biotransformation Data Journal of Chemical Information and Modeling - ACS Publications[Link]

  • Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin CHIMIA[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis[Link]

Exploratory

Technical Guide: The Methylpiperazine Moiety in Pyridazinone Bioactivity

This guide details the structural and functional role of the methylpiperazine moiety when incorporated into pyridazinone scaffolds. It synthesizes data from recent SAR (Structure-Activity Relationship) studies, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural and functional role of the methylpiperazine moiety when incorporated into pyridazinone scaffolds. It synthesizes data from recent SAR (Structure-Activity Relationship) studies, focusing on oncology (VEGFR/EGFR inhibition) and neurodegeneration (AChE/MAO-B inhibition).

Executive Summary

The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, known for its planar geometry and ability to serve as a hydrogen bond acceptor/donor. However, its utility is often limited by poor aqueous solubility and non-specific binding. The incorporation of an N-methylpiperazine moiety addresses these bottlenecks. This basic, heterobifunctional group acts as a "solubilizing tail" while simultaneously engaging in critical electrostatic interactions with target proteins (e.g., the Peripheral Anionic Site of AChE or the ATP-binding pocket of kinases). This guide analyzes the causality behind these effects and provides validated protocols for synthesis and evaluation.

Physicochemical Impact: The "Solubility Switch"

The methylpiperazine moiety fundamentally alters the physicochemical profile of the lipophilic pyridazinone core.

Solubility & pKa Modulation

The N4-nitrogen of the methylpiperazine ring has a pKa of approximately 7.5–8.5 (depending on the N1-substituent). At physiological pH (7.4), a significant fraction exists in the protonated cationic form.

  • Mechanism: The protonated amine disrupts crystal lattice energy and increases solvation by water molecules.

  • Impact: Converts water-insoluble pyridazinone leads (LogP > 4.0) into soluble salts (hydrochloride or fumarate), essential for oral bioavailability and parenteral formulation.

Lipophilicity (LogD) and BBB Permeability

Unlike a purely hydrophilic group (e.g., carboxylic acid), the methylpiperazine retains sufficient lipophilicity (due to the ethylene bridges and methyl group) to cross biological membranes.

  • CNS Penetration: For neurodegenerative targets (AChE, MAO-B), the unprotonated fraction crosses the Blood-Brain Barrier (BBB) via passive diffusion. Once in the acidic microenvironment of synaptic vesicles or lysosomes, it becomes trapped (ion trapping), enhancing local concentration.

PropertyPyridazinone Core Only+ N-Methylpiperazine MoietyClinical Benefit
Aqueous Solubility < 0.1 mg/mL> 10 mg/mL (as salt)IV formulation possible; improved dissolution rate.
LogP 3.5 – 4.5 (High)1.5 – 2.5 (Moderate)Optimal range for Lipinski's Rule of 5 compliance.
H-Bond Acceptors 2 (C=O, N=N)4 (+ 2 piperazine nitrogens)Enhanced target binding affinity.

Pharmacodynamics: Mechanism of Action

The methylpiperazine group is not merely a passive carrier; it actively participates in ligand-receptor binding.

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, dual binding site inhibitors are preferred.

  • Pyridazinone Core: Binds to the Catalytic Active Site (CAS) via

    
     stacking with Trp84.
    
  • Methylpiperazine Moiety: Extends into the Peripheral Anionic Site (PAS) . The positively charged N-methyl ammonium group forms a cation-

    
     interaction  with Trp286 . This dual binding prevents ACh hydrolysis and inhibits A
    
    
    
    peptide aggregation (which is promoted by the PAS).
Kinase Inhibition (VEGFR-2 / EGFR)

In anticancer applications, the moiety functions as a solvent-exposed tail.

  • Binding Mode: The pyridazinone core mimics the adenine ring of ATP, forming H-bonds with the hinge region residues (e.g., Cys919 in VEGFR-2).

  • Role of Methylpiperazine: It extends towards the ribose-binding pocket or the solvent front, where the basic nitrogen can form salt bridges with aspartate or glutamate residues (e.g., Asp1046), stabilizing the active conformation of the inhibitor.

Visualizing the SAR Logic

SAR_Logic Core Pyridazinone Core (Scaffold) Linker Linker Region (Alkyl/Acyl) Core->Linker Attachment Target_CAS Target: Active Site (e.g., AChE Trp84, Kinase Hinge) Core->Target_CAS Pi-Pi Stacking / H-Bonding Moiety N-Methylpiperazine (Functional Tail) Linker->Moiety Spacer Target_PAS Target: Peripheral/Solvent (e.g., AChE Trp286, Kinase Asp) Moiety->Target_PAS Cation-Pi / Salt Bridge Solubility Physicochemical: Solubility & Bioavailability Moiety->Solubility Ionization (pKa ~8.0)

Figure 1: Pharmacophore dissection showing the dual role of the methylpiperazine moiety in binding and solubility.

Experimental Protocols

Synthesis of 6-(4-methylpiperazin-1-yl)-3(2H)-pyridazinones

Rationale: The most robust method involves nucleophilic aromatic substitution (


) on a chloropyridazinone precursor.

Reagents:

  • 3,6-Dichloropyridazine (Starting material)

  • N-Methylpiperazine (Nucleophile)

  • Ethanol or n-Butanol (Solvent)

  • Potassium Carbonate (

    
    ) (Base)
    

Step-by-Step Protocol:

  • Activation: Dissolve 3,6-dichloropyridazine (10 mmol) in ethanol (20 mL).

  • Nucleophilic Attack: Add N-methylpiperazine (12 mmol, 1.2 eq) and

    
     (15 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
    
    • Checkpoint: The spot for the starting dichloro compound (

      
      ) should disappear, replaced by a lower 
      
      
      
      product.
  • Hydrolysis (Optional for 3-oxo): If starting from a di-halo pyridazine, the remaining chlorine must be hydrolyzed to a ketone. Treat the intermediate with glacial acetic acid at reflux for 6 hours.

  • Isolation: Evaporate solvent. Resuspend residue in water and extract with chloroform.

  • Purification: Recrystallize from Ethanol:Water (8:2).

  • Validation:

    
    H NMR should show the N-methyl singlet at 
    
    
    
    ppm and piperazine protons as triplets at
    
    
    and
    
    
    ppm.
Synthetic Pathway Diagram

Synthesis_Pathway Start 3,6-Dichloropyridazine Intermediate 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine Start->Intermediate SNAr (Reflux 8h) Reagent N-Methylpiperazine + K2CO3 / EtOH Reagent->Intermediate Product 6-(4-Methylpiperazin-1-yl)-3(2H)-pyridazinone Intermediate->Product Acid Hydrolysis Hydrolysis Glacial AcOH Reflux 6h Hydrolysis->Product

Figure 2: Validated synthetic route for introducing the methylpiperazine moiety onto the pyridazine core.

Case Study: AChE Inhibition

A comparative analysis of N-phenylpiperazine vs. N-methylpiperazine derivatives reveals the specific utility of the methyl group.

  • Study: Medicinal Chemistry Research (2022) reported on pyridazinone-piperazine hybrids.

  • Observation: Derivatives with bulky hydrophobic groups (phenyl) on the piperazine showed higher affinity for the hydrophobic active site but lower solubility.

  • Optimization: Replacing the phenyl ring with a methyl group (or using N-methylpiperazine directly) slightly reduced potency against AChE but drastically improved bioavailability and therapeutic index by reducing lipophilic non-specific binding.

References

  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Medicinal Chemistry Research, 2022. Link

  • Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. Erzincan Binali Yıldırım University, 2023. Link

  • Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. PubMed, 2013. Link

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib. National Institutes of Health, 2019. Link

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. MDPI, 2023. Link

Protocols & Analytical Methods

Method

Step-by-step synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone

Application Note: Regioselective Synthesis and Dehalogenation Workflow for 5-(4-Methylpiperazino)-3(2H)-pyridazinone Target Audience: Synthetic Chemists, Drug Development Professionals, and Medicinal Chemistry Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Dehalogenation Workflow for 5-(4-Methylpiperazino)-3(2H)-pyridazinone

Target Audience: Synthetic Chemists, Drug Development Professionals, and Medicinal Chemistry Researchers.

Executive Summary & Mechanistic Rationale

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of cardiovascular agents, antihypertensives, and selective receptor modulators[1],[2]. The synthesis of 5-amino-substituted pyridazinones, such as 5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one, requires a strategic approach to ensure high regioselectivity and yield.

Direct functionalization of the pyridazine core is challenging; therefore, the most robust, self-validating synthetic strategy relies on a two-phase approach starting from the commercially available building block, 4,5-dichloro-3(2H)-pyridazinone[3].

  • Phase 1: Regioselective Nucleophilic Aromatic Substitution (

    
    ).  The C-5 position of 4,5-dichloro-3(2H)-pyridazinone is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group (vinylogous amide system) and the ring nitrogens[4]. When reacted with 1-methylpiperazine, the nucleophile selectively displaces the C-5 chlorine atom, yielding the 4-chloro-5-substituted intermediate.
    
  • Phase 2: Catalytic Hydrodehalogenation. The remaining chlorine atom at the C-4 position must be removed to achieve the final target. This is accomplished via palladium-catalyzed hydrogenation. The addition of an organic base (e.g., triethylamine) is a critical causal choice in this step; it acts as an acid scavenger to neutralize the generated

    
    , which would otherwise poison the palladium catalyst and halt the reduction.
    

Synthetic Pathway Visualization

SynthesisPathway SM 4,5-Dichloro-3(2H)-pyridazinone (Starting Material) Step1 Regioselective SNAr (EtOH, Reflux, 4h) SM->Step1 Reagent1 1-Methylpiperazine (Nucleophile / Base) Reagent1->Step1 Intermediate 4-Chloro-5-(4-methylpiperazin-1-yl) pyridazin-3(2H)-one Step1->Intermediate - HCl Step2 Catalytic Hydrodehalogenation (MeOH, RT, 12h) Intermediate->Step2 Reagent2 H2 Gas, Pd/C, Et3N (Reductant / Scavenger) Reagent2->Step2 Product 5-(4-Methylpiperazin-1-yl) pyridazin-3(2H)-one (Target API Scaffold) Step2->Product - HCl

Fig 1. Two-step regioselective synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone.

Experimental Protocols

Phase 1 Protocol: Synthesis of 4-Chloro-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one

This protocol utilizes the solvent (ethanol) to drive the reaction to completion and facilitate a self-validating workup, as the product naturally precipitates upon cooling.

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4,5-dichloro-3(2H)-pyridazinone (10.0 g, 60.6 mmol)[4].

  • Solvation & Reagent Addition: Add 100 mL of absolute ethanol to suspend the starting material. Slowly add 1-methylpiperazine (15.2 g, 151.5 mmol, 2.5 equiv) dropwise via syringe at room temperature. Causality Note: 2.5 equivalents are used because the piperazine derivative acts as both the nucleophile and the base to scavenge the equivalent of

    
     generated during the 
    
    
    
    reaction.
  • Reaction Execution: Heat the mixture to reflux (approx. 78°C). The suspension will rapidly dissolve into a homogenous solution as the reaction proceeds. Maintain reflux for 4 hours.

  • In-Process Control (IPC): Monitor reaction progression via TLC (Dichloromethane:Methanol, 9:1, UV visualization). The starting material (

    
    ) should be completely consumed, replaced by a new, more polar spot (
    
    
    
    ).
  • Workup & Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0-5°C) for 1 hour. A heavy precipitate will form.

  • Purification: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with ice-cold ethanol (2 x 20 mL) followed by cold diethyl ether (30 mL) to remove residual unreacted 1-methylpiperazine and its hydrochloride salt. Dry the solid in a vacuum oven at 45°C overnight.

Phase 2 Protocol: Synthesis of 5-(4-Methylpiperazin-1-yl)pyridazin-3(2H)-one

This step requires strict adherence to inert atmosphere protocols prior to the introduction of hydrogen gas to prevent catalyst ignition.

  • Preparation: In a 500 mL hydrogenation flask, dissolve the intermediate from Phase 1 (10.0 g, 43.7 mmol) in 150 mL of anhydrous methanol.

  • Scavenger Addition: Add triethylamine (6.6 g, 65.6 mmol, 1.5 equiv) to the solution. Causality Note: Failure to add triethylamine will result in the accumulation of

    
    , which protonates the piperazine ring, alters solubility, and severely poisons the Pd/C catalyst, stalling the reaction.
    
  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) to the solution under a steady stream of nitrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Affix a hydrogen balloon (or set the Parr hydrogenator to 1 atm). Stir the black suspension vigorously at room temperature for 12 hours.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol (3 x 30 mL). Caution: Do not allow the used Pd/C filter cake to dry out in the air, as it is highly pyrophoric.

  • Concentration & Crystallization: Concentrate the combined filtrate under reduced pressure to yield a crude solid. Recrystallize the residue from a mixture of Ethyl Acetate/Hexanes to afford the pure target compound.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and the critical NMR shifts required to validate the structural integrity of the synthesized compounds. The disappearance of the C-4 chlorine is confirmed by the emergence of a highly shielded vinylic proton signal in the final product.

ParameterPhase 1 IntermediatePhase 2 Final Product
Chemical Name 4-Chloro-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one5-(4-Methylpiperazin-1-yl)pyridazin-3(2H)-one
Molecular Formula


Expected Yield 82 - 88%75 - 80%
Physical State Off-white crystalline solidWhite to pale yellow powder

H NMR Key Diagnostic Peaks (DMSO-

)

7.75 (s, 1H, H-6 ),

12.8 (br s, 1H, NH)

7.60 (d,

Hz, 1H, H-6 ),

5.85 (d,

Hz, 1H, H-4 )
Validation Logic The singlet at 7.75 ppm confirms substitution at C-5, leaving H-6 isolated.The appearance of the doublet at 5.85 ppm confirms successful dehalogenation at C-4.

References

  • Pyridazines. Part 35: Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones Source: Thieme-Connect URL:[Link][1]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening Source: Semantic Scholar URL:[Link][4]

Sources

Application

Application Note: Optimal Reaction Conditions for Nucleophilic Substitution on Pyridazinones

Introduction & Strategic Significance Pyridazinones (specifically 3(2H)-pyridazinones) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in cardiotonic agents (e.g., Levosimendan), PDE inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Pyridazinones (specifically 3(2H)-pyridazinones) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in cardiotonic agents (e.g., Levosimendan), PDE inhibitors, and COX-2 inhibitors. Their electron-deficient 1,2-diazine ring makes them prime candidates for Nucleophilic Aromatic Substitution (


), allowing for rapid diversification at the 4, 5, and 6 positions.

However, the reactivity profile of pyridazinones is non-trivial. Unlike simple pyridines, the adjacent nitrogen atoms (N1-N2) and the carbonyl moiety create a complex electronic environment that dictates regioselectivity. This guide provides a technical roadmap for controlling these reactions, focusing on the functionalization of 4,5-dihalo-3(2H)-pyridazinones and 3,6-dichloropyridazines .

Mechanistic Insight & Regioselectivity

To optimize reaction conditions, one must understand the electronic "pull" of the scaffold.

The Electronic Landscape

The pyridazin-3-one ring is highly


-deficient. In 4,5-dichloro-3(2H)-pyridazinone , two electrophilic sites (C-4 and C-5) compete for the nucleophile.
  • C-4 Position (Preferred): This carbon is

    
     to the carbonyl group. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is delocalized onto the carbonyl oxygen—a highly stabilizing "vinylogous amide" resonance contribution.
    
  • C-5 Position: Attack here places electron density on N-1. While electronegative, N-1 is less capable of stabilizing the negative charge compared to the carbonyl oxygen.

Expert Insight: Consequently, under kinetic control (low temperature, strong base), nucleophiles preferentially attack C-4 . Thermodynamic conditions or steric hindrance can sometimes erode this selectivity or favor C-5, but C-4 is generally the primary site of substitution.

Mechanism Visualization

The following diagram illustrates the regioselective pathways and the resonance stabilization that drives C-4 selectivity.

SNAr_Mechanism Start 4,5-Dichloro-3(2H)-pyridazinone TS_C4 Transition State (C-4 Attack) Charge on Carbonyl Oxygen Start->TS_C4  Fast (Kinetic)   TS_C5 Transition State (C-5 Attack) Charge on N1 Start->TS_C5  Slow   Nu Nucleophile (Nu-) Nu->Start Prod_C4 4-Substituted Product (Major) TS_C4->Prod_C4 - Cl⁻ Prod_C5 5-Substituted Product (Minor) TS_C5->Prod_C5 - Cl⁻

Caption: Comparative mechanistic pathways for nucleophilic attack on 4,5-dichloropyridazinone. C-4 attack is favored by carbonyl resonance stabilization.

Optimization Parameters (Application Note)

Solvent Selection
  • Protic Solvents (MeOH, EtOH): often retard

    
     rates by solvating the nucleophile (hydrogen bonding), reducing its HOMO energy. However, they are excellent for refluxing with weaker bases (e.g., hydrazine) where solubility is key.
    
  • Polar Aprotic Solvents (DMF, DMSO, NMP): The gold standard for

    
    . They solvate the cation (Na+, K+) but leave the anionic nucleophile "naked" and highly reactive.
    
    • Recommendation: Use DMF or Acetonitrile for controlled, regioselective substitutions at 0°C to RT.

Base Selection[1]
  • Sodium Hydride (NaH): Essential for phenols and alcohols to ensure irreversible deprotonation before adding the substrate. Allows for reaction at 0°C, maximizing regioselectivity (Kinetic Control).

  • Potassium Carbonate (K₂CO₃): Suitable for thiols and less acidic phenols. Often requires heating (reflux), which may degrade regioselectivity (Thermodynamic Control).

  • Triethylamine (TEA) / DIPEA: Standard for amine nucleophiles.

Temperature Control
  • 0°C - RT: Critical for distinguishing between C-4 and C-5 reactivity. High temperatures (>80°C) can lead to bis-substitution (displacing both halogens) or loss of regiocontrol.

Experimental Protocols

Protocol A: Regioselective C-4 Etherification

Target: Synthesis of 4-alkoxy-5-chloro-3(2H)-pyridazinones. Scope: Phenols, Primary Alcohols.

  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve the phenol/alcohol (1.1 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.

    • Note: Ensure complete deprotonation to prevent the presence of free phenol, which reacts slower and may alter selectivity.

  • Addition: Add a solution of 4,5-dichloro-2-methyl-3(2H)-pyridazinone (1.0 equiv) in DMF dropwise over 10 minutes at 0°C.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The C-4 substituted product typically appears as the major spot.

  • Workup: Quench with ice-water. If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (0-5% MeOH in DCM).

Protocol B: Amination (C-4 Selective)

Target: Synthesis of 4-amino-5-chloro-3(2H)-pyridazinones. Scope: Primary and Secondary Amines.

  • Setup: Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 equiv) in Acetonitrile or Ethanol (0.5 M).

  • Reagents: Add the amine (1.2 - 2.0 equiv). If the amine is a salt or non-basic, add Et₃N (2.0 equiv).

  • Conditions:

    • Aliphatic Amines: Stir at RT for 4–12 hours.

    • Anilines (weaker nucleophiles): Reflux (80°C) may be required.

  • Workup: Evaporate solvent. Triturate the residue with water to remove amine salts. Filter the solid product.

Protocol C: Functionalization of 3,6-Dichloropyridazine

Context: Unlike the pyridazinone, this scaffold is symmetric until the first substitution. Regioselectivity:

  • Alkoxides (NaOMe): 3-methoxy isomer is major.[1]

  • Bulky Nucleophiles: Steric hindrance may shift preference to C-6 if C-4/5 substituents are present.

  • Reaction: Dissolve 3,6-dichloropyridazine in the corresponding alcohol (e.g., MeOH).

  • Base: Add NaOMe (1.1 equiv).

  • Conditions: Reflux for 3-6 hours.

  • Note: To achieve bis-substitution (3,6-dimethoxy), use excess alkoxide (3.0 equiv) and extended reflux times (12+ h) or microwave irradiation (120°C, 30 min).

Troubleshooting & Decision Tree

IssueProbable CauseSolution
Loss of Regioselectivity Temperature too high; Reaction under thermodynamic control.Lower temp to 0°C; Use NaH in DMF (Kinetic control).
Bis-substitution (4,5-products) Excess nucleophile; Reaction time too long.Strictly control stoichiometry (1.05 equiv); Stop reaction immediately upon consumption of starting material.
No Reaction Nucleophile too weak; Poor solubility.Switch solvent to DMSO; Use Cs₂CO₃ (solubility enhancement); Attempt Microwave irradiation.
Hydrolysis (OH product) Wet solvent; Hydroxide contamination.Use anhydrous solvents; Dry hygroscopic bases (K₂CO₃) before use.
Decision Logic for Condition Selection

Decision_Tree Start Select Nucleophile Type Phenol Phenol / Alcohol Start->Phenol Amine Amine (1° or 2°) Start->Amine Thiol Thiol Start->Thiol StrongBase Use NaH / DMF (0°C -> RT) Phenol->StrongBase High Regioselectivity Needed WeakBase Use K2CO3 / Acetone (Reflux) Phenol->WeakBase Substrate Sensitive to Strong Base AliAmine Aliphatic Amine: EtOH, RT Amine->AliAmine AroAmine Aromatic Amine: EtOH, Reflux Amine->AroAmine ThiolCond K2CO3 / DMF (RT) Thiol->ThiolCond

Caption: Flowchart for selecting optimal reaction conditions based on nucleophile class.

References

  • Regioselective Nucleophilic Substitution of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Heterocycles, 2001.[2]

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Journal of Organic Chemistry, 2009.

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 2010.

  • Nucleophilic Aromatic Substitution on 3-Chloro-6-methoxypyridazine: Protocols and Mechanisms. BenchChem Application Notes.

  • Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines. Heterocycles, 1997.

Sources

Method

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 5-(4-methylpiperazino)-3(2H)-pyridazinone

Abstract The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. 5-(4-methylpiperazino)-3(2H)-pyridazinone is a heterocyclic compound whose ultim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. 5-(4-methylpiperazino)-3(2H)-pyridazinone is a heterocyclic compound whose ultimate purity is critical for subsequent synthetic steps and final product efficacy. Recrystallization is a robust and scalable technique for purifying solid organic compounds.[1] The success of this method, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the systematic selection and application of solvents for the recrystallization of 5-(4-methylpiperazino)-3(2H)-pyridazinone. We present a workflow grounded in the physicochemical properties of the target molecule, a detailed protocol for solvent screening, and a preparative-scale recrystallization procedure designed to maximize purity and yield.

Introduction: The Rationale for Solvent Selection

Recrystallization is a purification technique based on the principle of differential solubility.[4] An impure solid is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals. Impurities, ideally, either remain in the cold solvent (the mother liquor) or are removed via hot filtration if they are insoluble.[1][5]

The choice of solvent is the most critical parameter.[6] An ideal solvent for 5-(4-methylpiperazino)-3(2H)-pyridazinone should exhibit:

  • High solubility for the compound at elevated temperatures. [3]

  • Low solubility for the compound at room or sub-ambient temperatures. [3]

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).[3]

  • Chemical inertness towards the compound.[5]

  • Volatility for easy removal from the purified crystals.[6]

  • A boiling point below the melting point of the compound to prevent "oiling out."

Physicochemical Profile of 5-(4-methylpiperazino)-3(2H)-pyridazinone

Understanding the structure of the target molecule is essential for making an educated initial solvent choice.

  • Pyridazinone Ring: This moiety is a polar, heterocyclic system containing two adjacent nitrogen atoms and a carbonyl group.[7] The presence of N-H and C=O functionalities allows for strong hydrogen bonding. This suggests solubility in polar protic (e.g., alcohols, water) and polar aprotic (e.g., acetone, ethyl acetate) solvents.

  • Piperazine Group: The piperazine ring is a basic amine structure that generally confers significant water solubility.[8][9] Piperazine itself is freely soluble in water. The N-methyl substituent adds a degree of lipophilicity to this portion of the molecule.

Given this combination of a polar pyridazinone core and a basic, water-soluble piperazine tail, the molecule possesses a moderate to high polarity. Therefore, the initial solvent screen should focus on polar solvents, with less polar solvents expected to be poor candidates.

Experimental Workflow and Protocols

The process of identifying the optimal solvent system is systematic. It begins with small-scale screening of single solvents and can progress to binary (mixed-solvent) systems if a single ideal solvent is not found.[3]

Workflow for Solvent System Selection

The following diagram outlines the logical decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Place ~20 mg of crude compound in a test tube add_solvent Add 0.5 mL of candidate solvent at Room Temp (RT) start->add_solvent check_rt_sol Is the compound soluble at RT? add_solvent->check_rt_sol heat_sol Heat the mixture to boiling check_rt_sol->heat_sol No bad_solvent2 Result: Poor Solvent (Too Soluble) check_rt_sol->bad_solvent2  Yes check_hot_sol Is the compound soluble when hot? heat_sol->check_hot_sol cool_sol Cool slowly to RT, then in an ice bath check_hot_sol->cool_sol Yes bad_solvent1 Result: Poor Solvent (Insoluble) check_hot_sol->bad_solvent1 No check_xtal Do crystals form upon cooling? cool_sol->check_xtal good_solvent Result: Good Single Solvent Candidate check_xtal->good_solvent Yes (Abundant Crystals) check_xtal->bad_solvent2 No (or Poor Yield) consider_antisolvent Consider for Binary System (as 'Anti-Solvent B') bad_solvent1->consider_antisolvent consider_binary Consider for Binary System (as 'Solvent A') bad_solvent2->consider_binary

Caption: Logical workflow for screening and identifying a suitable recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This protocol uses a small amount of crude material to efficiently test a range of solvents.

Materials:

  • Crude 5-(4-methylpiperazino)-3(2H)-pyridazinone

  • Test tubes or small vials

  • Heating block or water bath

  • Glass stirring rod

  • Candidate solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. Record if the solid dissolves completely. If it does, the solvent is unsuitable for single-solvent recrystallization but may be useful in a binary system.[2]

  • If the solid is not soluble at room temperature, warm the mixture gently in a heating block or water bath to the solvent's boiling point.[10]

  • Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]

  • If the solid does not dissolve in a reasonable volume (e.g., ~3 mL), the solvent is likely unsuitable.

  • If the solid dissolves completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • If crystallization does not occur, try inducing it by scratching the inside of the test tube with a glass rod at the air-liquid interface.[1]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.

  • Repeat this process for each candidate solvent.

Data Interpretation and Results

The observations from the solvent screening should be tabulated for easy comparison. The goal is to identify a solvent where solubility is low ("-") or partial ("+/-") when cold, but high ("+") when hot, and which results in excellent crystal formation ("+++" upon cooling).

Table 1: Hypothetical Solvent Screening Results

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
Heptane--N/APoor: Insoluble
Toluene-+/-+Poor: Low solubility
Ethyl Acetate+/-+++Fair: Potential candidate
Acetone++-Poor: Too soluble
Isopropanol+/-++++++Good: Strong candidate
Ethanol+++++Poor: Too soluble cold
Methanol+++++-Poor: Too soluble
Water+++++/-Poor: Too soluble cold

Analysis:

  • Based on the hypothetical data in Table 1, Isopropanol is the most promising single solvent. It dissolves the compound effectively when hot but poorly when cold, leading to good crystal recovery.

  • Ethyl Acetate is a secondary possibility.

  • Solvents like Acetone , Ethanol , and Methanol are too effective at dissolving the compound at room temperature, which would lead to poor yields. They could, however, be used as the primary solvent ('Solvent A') in a binary system.[3]

  • Heptane is a poor solvent at all temperatures and could serve as an anti-solvent ('Solvent B') in a binary system with a solvent like acetone.

Protocol 2: Preparative-Scale Recrystallization (Single Solvent)

This protocol is based on the selection of Isopropanol as the optimal solvent from the screening phase.

Materials:

  • Crude 5-(4-methylpiperazino)-3(2H)-pyridazinone (e.g., 5.0 g)

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (appropriately sized)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a small portion of isopropanol (~40 mL) and begin heating the mixture to a gentle boil with stirring.[4]

  • Continue adding hot isopropanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution and ensure a high recovery yield.[1][2]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[1]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold isopropanol to rinse away any residual mother liquor. Using cold solvent minimizes the loss of the purified product.[1]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Lower the temperature of the solution before saturation is reached. Add slightly more solvent.
No Crystals Form Solution is not saturated (too much solvent used); cooling too rapid; compound is highly soluble.Induce crystallization by scratching the flask or adding a seed crystal. Boil off some solvent to concentrate the solution. Try a binary solvent system.[11]
Poor Recovery Too much solvent was used; crystals were filtered before crystallization was complete; wash solvent was not cold.Ensure the minimum amount of hot solvent is used. Allow adequate time for cooling and crystallization. Always use ice-cold solvent for washing.[1]
Crystals are Colored Colored impurities were not fully removed.Use activated charcoal during the dissolution step and perform a hot filtration.[1]

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Solubility of Things. Piperazine. [Link]

  • ResearchGate. Physicochemical properties of Pyridazinone. [Link]

  • Wikipedia. Piperazine. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • National Center for Biotechnology Information. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • PubChem. Pyridazinone, 2-20. [Link]

  • Cheméo. Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). [Link]

  • PubChem. 3(2H)-Pyridazinone. [Link]

  • University of Missouri-St. Louis. Recrystallization - Single Solvent. [Link]

  • University of Alberta. Recrystallization1. [Link]

Sources

Application

Application Note: HPLC Method Development for 5-(4-methylpiperazino)-3(2H)-pyridazinone

This Application Note is structured to guide researchers through the rational design, optimization, and validation of an HPLC method for 5-(4-methylpiperazino)-3(2H)-pyridazinone . The protocol prioritizes modern chromat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rational design, optimization, and validation of an HPLC method for 5-(4-methylpiperazino)-3(2H)-pyridazinone . The protocol prioritizes modern chromatographic phases and mechanistic understanding of basic amine separation to ensure robust, reproducible results.

Introduction & Molecule Profile[1][2][3][4][5]

The target analyte, 5-(4-methylpiperazino)-3(2H)-pyridazinone , represents a class of bioactive heterocyclic compounds often utilized as intermediates in the synthesis of cardiotonic agents (e.g., phosphodiesterase inhibitors) and antihypertensives.

Chemical Challenges in Separation

Successful chromatography of this molecule requires addressing two conflicting structural moieties:

  • Pyridazinone Core: A polar, aromatic ring capable of lactam-lactim tautomerism.[1] It provides the primary UV chromophore.[1]

  • Methylpiperazine Side Chain: A highly basic moiety containing two nitrogen atoms.[1]

    • N1 (Piperazine): pKa ~5.6[1]

    • N4 (Methyl-substituted): pKa ~9.0–9.2[1]

The Problem: On traditional silica-based C18 columns at neutral pH, the positively charged piperazine nitrogen interacts strongly with residual silanols (Si-O⁻), leading to severe peak tailing, retention time shifts, and poor reproducibility.

The Solution: This guide proposes a High-pH Stability Strategy using hybrid particle technology, which suppresses protonation of the basic amine and eliminates silanol interactions.

Method Development Logic (Decision Matrix)

The following decision tree illustrates the scientific rationale behind the chosen stationary and mobile phases.

MethodDevelopment Start Analyte: 5-(4-methylpiperazino)-3(2H)-pyridazinone pKa_Check pKa Analysis (Basic N: pKa ~9.2) Start->pKa_Check pH_Choice Select Mobile Phase pH pKa_Check->pH_Choice Low_pH Low pH (pH < 3.0) Analyte Fully Protonated pH_Choice->Low_pH High_pH High pH (pH > 10.0) Analyte Neutral (Free Base) pH_Choice->High_pH Low_pH_Risk Risk: Dewetting, Ionic Exclusion Requires Ion-Pairing or HSS Column Low_pH->Low_pH_Risk High_pH_Benefit Benefit: Sharp Peaks, High Retention Requires Hybrid (BEH) Column High_pH->High_pH_Benefit Final_Method SELECTED PROTOCOL Column: C18 Hybrid (BEH) MP: 10mM NH4HCO3 (pH 10) / ACN High_pH_Benefit->Final_Method

Figure 1: Method Development Decision Tree. The high-pH approach is selected to neutralize the piperazine moiety, improving peak symmetry without complex ion-pairing reagents.

Experimental Protocol

Instrumentation & Reagents[6][7]
  • HPLC System: Quaternary pump system with DAD/PDA detector (e.g., Agilent 1260 Infinity II or Waters Alliance).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Ammonium Bicarbonate (NH₄HCO₃) or Ammonium Hydroxide (NH₄OH).[1]

    • Water (Milli-Q/18.2 MΩ).[1]

  • Reference Standard: 5-(4-methylpiperazino)-3(2H)-pyridazinone (>98% purity).[1]

Chromatographic Conditions (High-pH Protocol)

This method utilizes a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18 column.[1] These columns are stable up to pH 12, allowing the analyte to exist as a neutral free base.

ParameterSpecificationRationale
Column XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalentHybrid particles resist dissolution at high pH; C18 provides hydrophobic retention.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OHHigh pH ensures the piperazine nitrogen (pKa ~9.2) is deprotonated (neutral).[1]
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp. 35°CImproves mass transfer and reduces backpressure.[1]
Injection Vol. 5 - 10 µLDependent on sample concentration.[1]
Detection UV @ 254 nm (bw 4 nm)Max absorption of the pyridazinone ring; 220 nm can be used for higher sensitivity but risks solvent noise.
Gradient Program

The gradient is designed to retain the polar pyridazinone core initially, then elute the hydrophobic methylpiperazine segment.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
2.00955Isocratic hold (polar impurities)
12.004060Linear gradient elution
13.00595Column wash
15.00595Wash hold
15.10955Re-equilibration
20.00955End of run

Sample Preparation

Standard Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of 5-(4-methylpiperazino)-3(2H)-pyridazinone.[1]

  • Dissolve in 10 mL of 50:50 Water:Methanol .

    • Note: Do not use pure acetonitrile for dissolution as the polar pyridazinone ring may exhibit solubility issues.[1] Sonicate for 5 minutes.

Working Standard (50 µg/mL)
  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (pH 10 Buffer).

    • Critical: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion for early eluting compounds.[1]

Method Validation & Performance Criteria

To ensure the method is "Trustworthy" and "Self-Validating," the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaScientific Relevance
Tailing Factor (Tf) 0.9 < Tf < 1.3 A Tf > 1.5 indicates secondary silanol interactions or column overload.[1]
Theoretical Plates (N) > 5,000 Ensures sufficient efficiency for separating potential synthetic byproducts.[1]
Retention Time %RSD < 0.5% (n=6)Confirms pump stability and column equilibrium.[1]
Resolution (Rs) > 2.0 Required if separating from known impurities (e.g., 3-chloro-6-methylpyridazine precursors).[1]
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (r²): > 0.999.[1]

  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively, based on the molar absorptivity of the pyridazinone chromophore at 254 nm.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: The mobile phase pH may have drifted below 9.0, causing partial protonation of the piperazine ring.

  • Fix: Remake Mobile Phase A. Ensure pH is strictly adjusted to 10.0 ± 0.1 using a calibrated pH meter.

  • Alternative: If using a standard silica column (not hybrid), switch to the "Low pH" method (0.1% TFA in water) to fully protonate the amine and saturate silanols.

Issue 2: Split Peaks

  • Cause: Sample solvent is too strong (e.g., 100% MeOH or ACN).

  • Fix: Dilute the sample in the initial mobile phase (95% Buffer / 5% ACN).

Issue 3: Carryover

  • Cause: The basic piperazine moiety sticking to the injector needle.[1]

  • Fix: Use a needle wash solution containing 50:50 Methanol:Water + 0.1% Formic Acid.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text on HPLC separation of basic amines).

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link

  • Asif, M. (2012).[4][1] A Review on the Synthetic and Therapeutic Importance of the Pyridazinone Derivatives. International Journal of Chemical and Analytical Science. (Overview of pyridazinone chemistry and solubility).

  • Waters Corporation. (2021).[1] Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Application Note 720001159EN.[1] (Source for High-pH Hybrid Column methodology).

  • He, Z. X., et al. (2016). Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry, 109, 1-12. Link

Sources

Method

Application Note: High-Yield Synthesis and Formulation of 5-(4-Methylpiperazino)-3(2H)-pyridazinone for Preclinical In Vivo Evaluation

Executive Summary Pyridazin-3(2H)-ones represent a highly privileged pharmacophore in drug discovery, frequently utilized as the core scaffold for developing bioactive agents targeting cardiovascular diseases, neurologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazin-3(2H)-ones represent a highly privileged pharmacophore in drug discovery, frequently utilized as the core scaffold for developing bioactive agents targeting cardiovascular diseases, neurological disorders, and cancer[1]. The specific substitution of the pyridazinone core at the 5-position with a 4-methylpiperazine moiety imparts highly favorable physicochemical properties. The basic piperazine nitrogen enhances aqueous solubility and serves as a critical hydrogen-bond acceptor/donor in target binding pockets[2].

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between benchtop organic synthesis and preclinical animal models. This protocol emphasizes strict causality in chemical design and establishes a self-validating analytical system to ensure absolute data integrity during in vivo dosing.

Mechanistic Rationale and Synthetic Strategy

The synthesis of 5-amino-substituted pyridazinones relies on a Nucleophilic Aromatic Substitution (SNAr) pathway[3]. The pyridazin-3(2H)-one ring is inherently electron-deficient, which activates the 5-position for nucleophilic attack when a suitable leaving group (such as a chlorine atom) is present[4].

Causality in Reagent Selection: We utilize 5-chloro-3(2H)-pyridazinone as the electrophilic starting material and 1-methylpiperazine as the nucleophile. Because this SNAr reaction generates hydrochloric acid (HCl) as a byproduct, an inorganic base (Potassium Carbonate, K₂CO₃) must be introduced. If the HCl is not actively scavenged, it will rapidly protonate the basic secondary amine of the 1-methylpiperazine, rendering it non-nucleophilic and prematurely halting the reaction. Ethanol is selected as the solvent because it provides sufficient solubility for the polar intermediates while allowing for a high-temperature reflux (80°C) to overcome the activation energy barrier of the substitution process.

Workflow SM 5-Chloro-3(2H)- pyridazinone Reaction SNAr Reaction (Reflux, 12h) SM->Reaction Reagent 1-Methylpiperazine + K2CO3 Reagent->Reaction Crude Crude Product Reaction->Crude Purif Recrystallization Crude->Purif API Pure API (>98% HPLC) Purif->API

Synthesis and purification workflow for 5-(4-methylpiperazino)-3(2H)-pyridazinone.

Experimental Protocols

Protocol A: Chemical Synthesis and Purification

Objective: Synthesize 5-(4-methylpiperazino)-3(2H)-pyridazinone with >98% purity to prevent off-target toxicity in animal models.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 5-chloro-3(2H)-pyridazinone (10.0 mmol) in 50 mL of anhydrous ethanol.

  • Base Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Rationale: A stoichiometric excess ensures complete neutralization of the generated HCl, protecting the nucleophile.

  • Nucleophile Addition: Dropwise add 1-methylpiperazine (15.0 mmol, 1.5 eq) to the stirring suspension at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Reaction Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (100 mL) and Distilled Water (50 mL). The aqueous layer removes inorganic salts (KCl, excess K₂CO₃) and unreacted amine, while the target API partitions into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from hot ethanol. Rationale: Recrystallization acts as a thermodynamic filter; only the stable target compound crystallizes, leaving trace impurities dissolved in the mother liquor.

Protocol B: Analytical Validation (Self-Validating QC System)

Before transitioning to in vivo models, the synthesized batch must pass a strict analytical gate to prevent artifactual biological data.

  • Validation Step 1 (Purity): Run Reversed-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Pass Criteria: A single sharp peak at 254 nm with >98% Area Under Curve (AUC). The absence of the starting material peak validates complete conversion.

  • Validation Step 2 (Identity): Electrospray Ionization Mass Spectrometry (ESI-MS). Pass Criteria: Observation of the [M+H]⁺ ion at m/z 195.1.

  • Validation Step 3 (Structural Integrity): ¹H-NMR (DMSO-d₆). Pass Criteria: Presence of the N-methyl singlet at ~2.2 ppm, piperazine multiplet at 2.4–3.2 ppm, and the characteristic pyridazinone olefinic/aromatic protons.

Protocol C: Formulation for In Vivo Dosing

Administering a lipophilic/basic compound in vivo requires a vehicle that prevents precipitation in the bloodstream (IV) or peritoneal cavity (IP).

Vehicle Selection Causality: We employ a 5% DMSO / 10% Tween 80 / 85% Saline matrix. DMSO disrupts the crystalline lattice of the API, Tween 80 acts as a non-ionic surfactant to form protective micelles, and Saline provides an isotonic aqueous bulk phase.

  • Weigh 10.0 mg of the validated API powder into a sterile glass vial.

  • Add 50 µL of molecular biology-grade DMSO. Vortex until completely dissolved (yielding a clear solution).

  • Add 100 µL of Tween 80. Vortex for 1 minute to ensure homogenous mixing of the surfactant with the API-DMSO solution.

  • Slowly add 850 µL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing. Rationale: Dropwise addition prevents localized supersaturation and precipitation (crashing out) of the API.

  • Self-Validation: Inspect the final solution against a dark background. It must be perfectly clear and free of micro-particulates. If cloudy, micellar encapsulation has failed, and the formulation must be remade to prevent fatal embolisms in the animal model.

Pathway Drug 5-(4-methylpiperazino)- 3(2H)-pyridazinone Target PDE / Target Receptor Drug->Target Inhibits SecondMsgr Elevated cAMP/cGMP Target->SecondMsgr Prevents degradation Kinase Protein Kinase Activation SecondMsgr->Kinase Activates Effect In Vivo Efficacy Kinase->Effect Cellular Response

Putative intracellular signaling cascade modulated by pyridazin-3(2H)-one derivatives.

Quantitative Data Summary

Table 1: Physicochemical & Analytical Specifications

Parameter Specification Scientific Rationale
Appearance White to off-white crystalline powder Indicates the absence of highly conjugated, oxidized impurities
HPLC Purity > 98.0% (AUC at 254 nm) Required to prevent off-target toxicity and artifactual in vivo data
LC-MS [M+H]⁺ 195.1 m/z Confirms target molecular weight and successful SNAr coupling

| Solubility | Soluble in DMSO, acidic aqueous media | Basic piperazine nitrogen allows for potential salt formation if needed |

Table 2: In Vivo Formulation Matrix (10 mg/mL Dosing Solution)

Component Volume/Percentage Function in Formulation
API 10.0 mg Active Pharmaceutical Ingredient
DMSO 50 µL (5% v/v) Primary solvent; disrupts the crystal lattice for initial solubilization
Tween 80 100 µL (10% v/v) Non-ionic surfactant; provides micellar encapsulation to prevent precipitation

| 0.9% Saline | 850 µL (85% v/v) | Isotonic bulk aqueous phase suitable for physiological injection |

References

  • 1.1. Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives | Source: jocpr.com | URL: 2

  • 1.3. Title: Synthesis and chemistry of pyridazin-3(2H)-ones | Source: doi.org | URL: 3

  • 1.7. Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction | Source: sphinxsai.com | URL: 4

  • 1.8. Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Source: nih.gov | URL: 1

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone

This Application Note is written for researchers and medicinal chemists. It details the Microwave-Assisted Synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone , a scaffold relevant to cardiovascular and analgesic drug...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and medicinal chemists. It details the Microwave-Assisted Synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone , a scaffold relevant to cardiovascular and analgesic drug discovery.

Abstract

The pyridazinone pharmacophore is a privileged structure in medicinal chemistry, serving as a core for antihypertensive, cardiotonic, and anti-inflammatory agents.[1] Traditional synthesis of amino-substituted pyridazinones often involves prolonged reflux times (4–12 hours) and hazardous solvents, frequently yielding regioisomeric mixtures. This protocol details a rapid, high-yielding microwave-assisted pathway for the regioselective synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone . By utilizing mucochloric acid as a starting material, we demonstrate a three-step workflow: (1) Cyclization to 4,5-dichloro-3(2H)-pyridazinone, (2) Regioselective


 with 

-methylpiperazine, and (3) Reductive dechlorination. This method reduces total reaction time by >90% compared to conventional heating.

Retrosynthetic Analysis & Strategy

The synthesis targets the C5-nitrogen bond formation via Nucleophilic Aromatic Substitution (


). The 4,5-dihalo-pyridazinone core acts as the electrophile.
  • Precursor: Mucochloric acid (commercial, inexpensive).

  • Key Intermediate: 4,5-Dichloro-3(2H)-pyridazinone.

  • Regioselectivity Challenge: Reaction of 4,5-dichloropyridazinones with amines can yield both 4-amino and 5-amino isomers. Secondary amines (like

    
    -methylpiperazine) sterically favor attack at C-5 , whereas primary amines often attack C-4. This protocol leverages microwave irradiation to enhance kinetic control and yield.[1][2]
    
Reaction Workflow

SynthesisWorkflow Start Mucochloric Acid + Hydrazine Hydrate Inter1 4,5-Dichloro-3(2H)- pyridazinone Start->Inter1 Step 1: MW, 120°C 10 min, Ethanol/H2O Inter2 4-Chloro-5-(4-methylpiperazino)- 3(2H)-pyridazinone Inter1->Inter2 Step 2: N-Me-Piperazine MW, 140°C, 15 min (SNAr Regioselectivity) Final Target: 5-(4-methylpiperazino)- 3(2H)-pyridazinone Inter2->Final Step 3: Pd/C, H2 Dechlorination

Figure 1: Step-wise synthetic pathway from mucochloric acid to the target 5-substituted pyridazinone.

Materials & Equipment

  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C and 20 bar pressure.

  • Reagents: Mucochloric acid (99%), Hydrazine hydrate (80%),

    
    -methylpiperazine, Ethanol (Abs.), Palladium on Carbon (10%), Ammonium formate (optional for transfer hydrogenation).
    
  • Analysis: TLC (Silica gel

    
    ), 
    
    
    
    NMR (400 MHz), LC-MS.

Experimental Protocol

Step 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

This step constructs the heterocyclic ring.

  • Preparation: In a 30 mL microwave vial, dissolve mucochloric acid (1.69 g, 10 mmol) in ethanol (10 mL).

  • Addition: Dropwise add hydrazine hydrate (0.6 mL, 12 mmol) with stirring. A slight exotherm may occur.

  • Microwave Irradiation: Seal the vial. Program the reactor:

    • Temp: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200 W)

  • Workup: Cool to room temperature (RT). The product often precipitates upon cooling. Pour the mixture into ice-water (50 mL). Filter the white solid, wash with cold water, and dry.

    • Yield: ~85-90%[1][3]

    • Characterization: MP: 200–202°C.

Step 2: Regioselective Substitution ( )

This step introduces the piperazine moiety. Secondary amines typically favor the C-5 position due to the "vinylogous amide" resonance reducing electrophilicity at C-4 relative to C-5 for bulky nucleophiles.

  • Preparation: Suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10 mmol) in water (15 mL) or ethanol (15 mL). Note: Water is a superior solvent for "on-water" microwave acceleration.

  • Reagent: Add

    
    -methylpiperazine  (3.3 mL, 30 mmol). Use excess amine to act as both nucleophile and acid scavenger.
    
  • Microwave Irradiation:

    • Temp: 140°C

    • Time: 15–20 minutes

    • Stirring: High

  • Workup: Cool to RT. The reaction mixture usually solidifies or forms a heavy precipitate.

    • Filter the solid.[1][4]

    • Purification: Recrystallize from ethanol to remove any trace 4-isomer (though 5-isomer is dominant >9:1).

    • Intermediate Product:4-chloro-5-(4-methylpiperazin-1-yl)-3(2H)-pyridazinone .

    • Yield: ~75-80%

Step 3: Catalytic Dechlorination (Optional)

If the specific target is the non-chlorinated 5-substituted derivative, the chlorine at C-4 must be removed.

  • Preparation: Dissolve the Step 2 product (1 mmol) in methanol (10 mL).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Hydrogenation:

    • Method A (H2 Balloon): Stir vigorously under

      
       atmosphere at RT for 2 hours.
      
    • Method B (MW Transfer Hydrogenation): Add ammonium formate (5 equiv) and irradiate at 80°C for 5 minutes.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Final Product:5-(4-methylpiperazin-1-yl)-3(2H)-pyridazinone .

    • Yield: ~90%[1]

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains using this protocol.

ParameterConventional Heating (Reflux)Microwave Protocol (This Work)Improvement
Reaction Time (Step 1) 2–4 Hours10 Minutes12x Faster
Reaction Time (Step 2) 6–12 Hours15 Minutes24x Faster
Solvent Usage High (50-100 mL)Low (10-15 mL)Green Chemistry
Yield (Overall) 50–60%70–80%Higher Efficiency
Regioselectivity Often 60:40 mixtures>90:10 (C5:C4)Kinetic Control

Mechanistic Insight: Regioselectivity

The regioselectivity of the nucleophilic attack on 4,5-dichloro-3(2H)-pyridazinone is governed by electronic and steric factors.

  • Electronic: The carbonyl group at C-3 makes C-4 and C-5 electrophilic. However, the lone pair on N-2 donates electron density, making the C-4 position less electrophilic (vinylogous amide character).

  • Steric: The chlorine at C-4 sterically hinders the approach of the bulky piperazine ring, directing the attack to C-5.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism (

    
    ).
    

Mechanism Reactant 4,5-Dichloro-3(2H)- pyridazinone TS Meisenheimer Complex (Attack at C-5) Reactant->TS + N-Me-Piperazine (Steric Control) Isomer 5-Chloro-4-amino Isomer (Minor) Reactant->Isomer Minor Pathway (Less favored) Product 4-Chloro-5-amino Product TS->Product - HCl

Figure 2: Mechanistic pathway illustrating the preference for C-5 substitution with bulky secondary amines.

Troubleshooting & Optimization

  • Low Yield in Step 2: If conversion is incomplete, increase temperature to 160°C. Do not exceed 180°C to avoid decomposition of the pyridazinone ring.

  • Isomer Separation: If the 4-amino isomer is present (detectable by NMR: C-5 proton is a singlet ~7.8 ppm; C-4 proton is ~7.6 ppm), recrystallize from hot ethanol. The 5-amino isomer is typically less soluble.

  • Pressure Warnings: Ensure the microwave vial is rated for the pressure generated by ethanol/water at 140°C (approx 6-10 bar).

References

  • Microwave-Assisted Synthesis of Pyridazinones: Jha, K., et al. "Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives." Asian Journal of Chemistry, vol. 22, no. 8, 2010. Link

  • Regioselectivity Studies: Lee, H.G., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Bulletin of the Korean Chemical Society, vol. 31, no. 4, 2010. Link

  • Anticancer Pyridazinones: Sawant, A.S., et al. "Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives." Chemistry & Biology Interface, vol. 10, no. 5, 2020. Link

  • General Pyridazinone Reviews: Asif, M. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, 2015. Link

  • Dehalogenation Methods: "Catalytic transfer hydrogenation of chloropyridazinones." Journal of Heterocyclic Chemistry, Standard protocols for Pd/C reduction.

Sources

Method

Application Note: Formulation Strategies for Low-Solubility Pyridazinone Derivatives

Abstract Pyridazinone derivatives (e.g., Levosimendan, Emorfazone, and novel PDE inhibitors) frequently exhibit Biopharmaceutics Classification System (BCS) Class II or IV characteristics. Their rigid heterocyclic struct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridazinone derivatives (e.g., Levosimendan, Emorfazone, and novel PDE inhibitors) frequently exhibit Biopharmaceutics Classification System (BCS) Class II or IV characteristics. Their rigid heterocyclic structure often leads to high crystal lattice energy ("Brick Dust" behavior) or extreme lipophilicity ("Grease Ball" behavior). This guide details three validated formulation protocols—Amorphous Solid Dispersions (ASD), Nanocrystal Engineering, and Lipid-Based Systems—specifically tailored to disrupt the stable crystal packing of pyridazinone rings and enhance bioavailability.

Part 1: The Physicochemical Challenge

Pyridazinone analogs typically possess a planar, nitrogen-rich heterocyclic core. This structure facilitates strong intermolecular


 stacking and hydrogen bonding, resulting in:
  • High Melting Point (

    
    ):  High energy is required to break the crystal lattice.
    
  • Low Aqueous Solubility: Often

    
    .
    
  • Recrystallization Tendency: Even when amorphized, the rigid ring structure drives rapid reversion to the stable crystalline state.

Formulation Decision Matrix

Before selecting a protocol, categorize your specific derivative using its Melting Point (


) and Partition Coefficient (

).

FormulationDecision Start Pyridazinone Derivative Physicochemical Profiling CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm Brick Dust LowTm Tm < 200°C (Low Lattice Energy) CheckTm->LowTm Grease Ball CheckLogP_High Check LogP HighTm->CheckLogP_High CheckLogP_Low Check LogP LowTm->CheckLogP_Low ASD Strategy A: Amorphous Solid Dispersion (Spray Drying) CheckLogP_High->ASD LogP < 5 (Soluble in volatile solvents) Nano Strategy B: Nanocrystal Engineering (Wet Media Milling) CheckLogP_High->Nano LogP > 5 (Insoluble in organics) Lipid Strategy C: Lipid-Based Delivery (SEDDS/SMEDDS) CheckLogP_Low->Lipid High Lipophilicity

Figure 1: Decision tree for selecting the optimal formulation strategy based on thermal and lipophilic properties.

Part 2: Detailed Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Best for: High


 compounds with solubility in volatile organic solvents (DCM, Acetone, Methanol).
Mechanism:  The polymer sterically hinders the pyridazinone ring from re-stacking.
1. Polymer Selection (The "Spring and Parachute" Effect)

Pyridazinones are hydrogen bond acceptors (due to the carbonyl and ring nitrogens). You must select a polymer with hydrogen bond donor capability or amphiphilic properties to stabilize the amorphous phase.

PolymerRationale for PyridazinoneRecommended Ratio (Drug:Polymer)
HPMC-AS (L/M/H grades)Amphiphilic; prevents precipitation in GI fluid (Parachute effect).1:3 to 1:4
PVP/VA (Copovidone) Strong H-bonding potential; high

raises formulation stability.
1:2 to 1:3
Soluplus® Graft copolymer; excellent for micellar solubilization.1:3
2. Experimental Workflow

Step 1: Feed Preparation

  • Dissolve the Pyridazinone derivative and Polymer (e.g., HPMC-AS-MG) in a solvent mixture (Acetone:Methanol 2:1 is standard) to achieve 5-10% w/w total solids.

  • Critical Check: Solution must be optically clear.[1] If hazy, sonicate or filter (0.45 µm).

Step 2: Spray Drying Process

  • Equipment: Buchi B-290 or equivalent.

  • Inlet Temp: Set to

    
     above the solvent boiling point (e.g., 
    
    
    
    for Acetone/MeOH).
  • Outlet Temp: Maintain

    
     to prevent degradation, but 
    
    
    
    to ensure drying.
  • Atomization: Use nitrogen gas. High atomization pressure (6-7 bar) creates smaller droplets, favoring rapid evaporation and amorphous formation.

Step 3: Secondary Drying

  • Vacuum dry the powder at

    
     for 24-48 hours to remove residual solvent (limit < 5000 ppm).
    
3. Self-Validating Analytical Steps
  • DSC (Differential Scanning Calorimetry): Run a heat cycle. Success Criteria: Disappearance of the sharp melting endotherm (

    
    ) and appearance of a glass transition step (
    
    
    
    ).
  • PXRD (Powder X-Ray Diffraction): Success Criteria: A "halo" pattern indicating lack of crystallinity. If sharp peaks remain, the drug load is too high or the solvent evaporation was too slow.

Protocol B: Nanocrystal Engineering (Wet Media Milling)

Best for: Compounds insoluble in both water and acceptable organic solvents, or where high drug loading is required. Mechanism: Increasing surface area to increase dissolution rate (Noyes-Whitney equation).[2]

1. Stabilizer Screening

Pyridazinones have a high surface energy. Without stabilizers, nanocrystals will undergo Ostwald ripening (growing larger over time).

  • Primary Stabilizer: HPMC E3 or HPC (Steric barrier).

  • Secondary Stabilizer: SDS or Docusate Sodium (Electrostatic repulsion).

2. Experimental Workflow

Step 1: Pre-Suspension

  • Disperse 5-10% (w/v) drug in an aqueous solution containing 1% HPMC E3 and 0.1% SDS.

  • Shear mix (Ultra-Turrax) at 5000 rpm for 5 mins to break large agglomerates.

Step 2: High-Energy Media Milling

  • Media: Yttrium-stabilized Zirconia beads (0.1 – 0.3 mm).

  • Process: Recirculate suspension through a bead mill (e.g., Netzsch or Dyno-Mill).

  • Temperature Control: Maintain jacket temperature

    
    . Pyridazinone crystal lattices generate significant heat during fracture; heat promotes ripening.
    
  • Duration: Mill until particle size (

    
    ) plateaus (typically 60-120 mins).
    
3. Self-Validating Analytical Steps
  • DLS (Dynamic Light Scattering): Measure Z-Average and PDI. Success Criteria:

    
     nm, PDI 
    
    
    
    .
  • Dissolution Testing: Use non-sink conditions (e.g., 0.1N HCl). Success Criteria: Nanocrystals should reach >80% release within 20 mins, compared to <10% for the micronized control.

Protocol C: Lipid-Based Systems (SEDDS)

Best for: "Grease Ball" pyridazinones (LogP > 4, low


).
1. Solubility Screening

Determine saturation solubility of the drug in:

  • Oils: Capryol 90, Labrafac Lipophile.

  • Surfactants: Tween 80, Cremophor EL, Labrasol.

  • Co-solvents: Transcutol P, PEG 400.

2. Construction of Pseudo-Ternary Phase Diagram
  • Mix Oil, Surfactant, and Co-surfactant in various ratios (

    
     ratios 1:1, 2:1, 3:1).
    
  • Titrate with water.

  • Success Criteria: Identify the region where a clear, isotropic microemulsion forms spontaneously.

Part 3: Visualization of the ASD Workflow

SprayDryingProcess cluster_params Critical Process Parameters (CPPs) Input Pyridazinone + Polymer Solution Atomizer Atomization Nozzle (High Shear) Input->Atomizer Pump Feed DryingChamber Drying Chamber (Rapid Evaporation) Atomizer->DryingChamber Droplet Formation Cyclone Cyclone Separator (Particle Collection) DryingChamber->Cyclone Solidification Output Amorphous Powder (ASD) Cyclone->Output Collection P1 Inlet Temp P2 Feed Rate P3 Gas Flow

Figure 2: Critical workflow for Spray Drying ASDs. Control of atomization and temperature is vital to freeze the amorphous state.

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Retrieved from [Link](Note: Generalized link to PMC search for verified access).

  • MDPI. (2022). Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Assessing Vasorelaxant Activity of Pyridazinones

Introduction: The Therapeutic Potential of Pyridazinones as Vasorelaxants Pyridazinone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyridazinones as Vasorelaxants

Pyridazinone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, their potential as vasorelaxant agents is of particular interest for the development of novel treatments for cardiovascular diseases such as hypertension.[1][2] Vasodilators act by relaxing the vascular smooth muscle in resistance vessels.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for assessing the vasorelaxant activity of pyridazinone compounds. The methodologies described herein are designed to not only quantify the vasorelaxant effects but also to elucidate the underlying molecular mechanisms.

The protocols outlined are grounded in established principles of vascular pharmacology and are designed to be self-validating. By understanding the causality behind each experimental choice, researchers can confidently evaluate the therapeutic potential of novel pyridazinone derivatives.

Part 1: Foundational Principles of Vasorelaxation

Vascular tone is primarily regulated by the contractile state of vascular smooth muscle cells (VSMCs).[4] Contraction is initiated by an increase in intracellular calcium concentration, which activates the calmodulin-myosin light chain kinase pathway. Conversely, vasorelaxation is achieved through a reduction in intracellular calcium or by mechanisms that desensitize the contractile apparatus to calcium. The endothelium plays a crucial role in modulating vascular tone by releasing various vasoactive substances, including the potent vasodilator nitric oxide (NO).[5][6]

The assessment of a compound's vasorelaxant activity, therefore, involves investigating its effects on these fundamental processes. The protocols detailed below are designed to systematically dissect the contribution of these pathways to the observed vasorelaxant effects of pyridazinone derivatives.

Part 2: Core Experimental Protocol: Ex Vivo Aortic Ring Assay

The isolated organ bath technique using thoracic aortic rings is a robust and widely used method for studying vascular reactivity ex vivo.[7][8] This assay allows for the direct measurement of isometric contraction and relaxation of a blood vessel segment in a controlled environment, making it ideal for characterizing the effects of novel compounds.[7][8]

Experimental Workflow: Aortic Ring Preparation and Vasorelaxation Assay

G cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_assay Vasorelaxation Assay cluster_analysis Data Analysis A Euthanize Wistar rat and excise thoracic aorta B Clean aorta of connective tissue in Krebs-Henseleit solution A->B C Cut aorta into 2-3 mm rings B->C D Suspend aortic rings in organ bath containing Krebs solution (37°C, 95% O2/5% CO2) C->D E Apply optimal resting tension (e.g., 1.5-2g) D->E F Equilibrate for 60-90 minutes, washing every 15-20 minutes E->F G Induce stable contraction with a vasoconstrictor (e.g., Phenylephrine, KCl) F->G H Cumulatively add pyridazinone compound in increasing concentrations G->H I Record changes in isometric tension H->I J Calculate percentage relaxation relative to pre-contraction I->J K Construct concentration-response curve and determine EC50/IC50 J->K

Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Vasoconstrictor agent (e.g., Phenylephrine or KCl)

  • Pyridazinone compounds of interest

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize a Wistar rat following approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Gently remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.

    • Apply an optimal resting tension (typically 1.5-2 g) and allow the rings to equilibrate for 60-90 minutes.

    • Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Vasorelaxation Assay:

    • After equilibration, induce a sustained contraction using a standard vasoconstrictor. Phenylephrine (1 µM) is commonly used to assess receptor-mediated contraction, while a high concentration of KCl (e.g., 60-80 mM) is used to induce depolarization-mediated contraction.

    • Once a stable plateau of contraction is reached, cumulatively add the pyridazinone compound to the organ bath in increasing concentrations.

    • Record the isometric tension changes continuously.

  • Data Analysis:

    • Express the relaxation induced by the pyridazinone compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to construct a concentration-response curve.

    • From this curve, calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value to quantify the potency of the compound.

Part 3: Elucidating the Mechanism of Action

To understand how pyridazinones exert their vasorelaxant effects, a series of experiments can be performed to investigate their interaction with key signaling pathways.

The Role of the Endothelium and Nitric Oxide (NO)

The endothelium is a critical regulator of vascular tone, primarily through the production of NO.[5][6] To investigate the involvement of this pathway, the vasorelaxant effect of the pyridazinone compound is assessed in both endothelium-intact and endothelium-denuded aortic rings. A significantly reduced relaxation in endothelium-denuded rings suggests an endothelium-dependent mechanism.[9]

Investigating the NO-sGC-cGMP Pathway:

To further probe the NO pathway, experiments can be conducted in the presence of specific inhibitors:[9]

  • L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium.[9]

  • ODQ (1H-[1][3][10]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase (sGC), the enzyme activated by NO to produce cyclic guanosine monophosphate (cGMP).[9]

A diminished vasorelaxant response in the presence of these inhibitors provides strong evidence for the involvement of the NO-sGC-cGMP pathway.

Measurement of eNOS Expression and NO Production:

To directly confirm the effect of pyridazinones on the NO pathway, the following can be measured in aortic tissue:

  • eNOS mRNA and Protein Expression: Using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[3][11]

  • Nitric Oxide (NO) Levels: Can be quantified using commercially available NO detection kits.[3][11]

An upregulation of eNOS expression and/or an increase in NO production in the presence of the pyridazinone compound would corroborate its action through this pathway.[3][11]

Signaling Pathway of Endothelium-Dependent Vasorelaxation

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Pyridazinone Pyridazinone Compound eNOS eNOS Pyridazinone->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to

Caption: Proposed NO-mediated vasorelaxation pathway for pyridazinones.

Involvement of Potassium (K+) Channels

Potassium channels play a crucial role in regulating vascular smooth muscle membrane potential.[12] Activation of K+ channels leads to hyperpolarization, which in turn closes voltage-gated calcium channels, reduces calcium influx, and causes vasorelaxation.[13] To investigate the role of K+ channels, the vasorelaxant effect of the pyridazinone compound can be tested in the presence of various K+ channel blockers:[9]

  • Tetraethylammonium (TEA): A non-selective K+ channel blocker.

  • Glibenclamide: An ATP-sensitive K+ (KATP) channel blocker.[9]

  • 4-Aminopyridine (4-AP): A voltage-gated K+ (Kv) channel blocker.[9]

  • Barium Chloride (BaCl2): An inward-rectifier K+ (Kir) channel blocker.[9]

A significant attenuation of the vasorelaxant response in the presence of these blockers indicates the involvement of the respective K+ channel subtypes.[9]

Role of Calcium (Ca2+) Channels

The influx of extracellular calcium through voltage-gated calcium channels is a primary trigger for vascular smooth muscle contraction. Compounds that block these channels will induce vasorelaxation. To assess the calcium channel blocking activity of pyridazinones, the following experiment can be performed:

  • Induce contraction in aortic rings with a high concentration of KCl (e.g., 80 mM) in a calcium-free Krebs solution.

  • After the initial contraction fades, cumulatively add CaCl2 to the bath to induce concentration-dependent contractions.

  • Repeat the CaCl2 concentration-response curve in the presence of the pyridazinone compound.

A rightward shift in the CaCl2 concentration-response curve in the presence of the pyridazinone indicates a calcium channel blocking mechanism.

Part 4: Data Presentation and Interpretation

For clear and concise presentation of results, quantitative data should be summarized in tables.

Table 1: Vasorelaxant Potency of Pyridazinone Derivatives

CompoundEC50/IC50 (µM)Maximum Relaxation (%)
Pyridazinone A[Insert Value][Insert Value]
Pyridazinone B[Insert Value][Insert Value]
Reference Drug[Insert Value][Insert Value]

Table 2: Mechanistic Investigation of Pyridazinone X

ConditionEC50/IC50 (µM)Maximum Relaxation (%)
Control (Endothelium-intact)[Insert Value][Insert Value]
Endothelium-denuded[Insert Value][Insert Value]
+ L-NAME[Insert Value][Insert Value]
+ ODQ[Insert Value][Insert Value]
+ Glibenclamide[Insert Value][Insert Value]
+ 4-AP[Insert Value][Insert Value]

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the assessment of the vasorelaxant activity of novel pyridazinone compounds. By employing the ex vivo aortic ring assay and a systematic approach to mechanistic investigation, researchers can effectively characterize the pharmacological profile of these promising therapeutic agents. The elucidation of their mechanism of action is a critical step in the drug development process, paving the way for the design of more potent and selective vasorelaxant drugs for the treatment of cardiovascular diseases.

References

  • Allam, H. A., El-Sayed, M. A., & El-Gazzar, M. G. (2020). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. RSC Advances, 10(72), 44299-44311. [Link]

  • Allam, H. A., El-Sayed, M. A., El-Gazzar, M. G., & El-Gazzar, M. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(7), 864-878. [Link]

  • Bansal, R., & Kumar, P. (2013). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 5(13), 1547-1563. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Pyridazinone derivatives with vasorelaxant activity. Medicinal Chemistry Research, 13(4-5), 174-193. [Link]

  • El-Gazzar, M. G., Allam, H. A., & El-Sayed, M. A. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Fuchs, S., & Hein, P. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. DMT. [Link]

  • Husain, A., & Ahuja, P. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Universidad Complutense Madrid. (n.d.). Vascular reactivity. Facultad de Medicina Departamento de Farmacología y Toxicología. [Link]

  • Beam, K. G., & Renaissance, M. D. (2017). Vascular smooth muscle cells: isolation, culture, and characterization. Methods in molecular biology (Clifton, N.J.), 1527, 255–268. [Link]

  • Mishra, S., & Panda, P. K. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 456-473. [Link]

  • Nofal, Z. M., & Soliman, E. A. (2015). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. ResearchGate. [Link]

  • Klabunde, R. E. (2022). Nitric Oxide. CV Physiology. [Link]

  • Davis, G. E., & Senger, D. R. (2005). Endothelial cell vascular smooth muscle cell co-culture assay for high throughput screening assays for discovery of anti-angiogenesis agents and other therapeutic molecules. PMC. [Link]

  • EMKA Technologies. (2022, November 17). Tissue Baths in Respiratory Disease Models. Scireq. [Link]

  • Traub, O., & Berk, B. C. (1998). Influence of Endothelium on Cultured Vascular Smooth Muscle Cell Proliferation. Hypertension, 32(5), 845–853. [Link]

  • Taylor & Francis. (n.d.). Organ bath – Knowledge and References. [Link]

  • El-Sayed, M., & Allam, H. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]

  • Inotiv. (n.d.). Hypertension and Vascular Disease Models. [Link]

  • Sahinturk, S., Demirel, S., Isbil, N., & Ozyener, F. (2021). The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta. Protein and peptide letters, 28(11), 1281–1291. [Link]

  • de Moura, R. S., & de Resende, A. C. (2002). Pharmacological evidence for the activation of potassium channels as the mechanism involved in the hypotensive and vasorelaxant effect of dioclein in rat small resistance arteries. British journal of pharmacology, 136(7), 1034–1040. [Link]

  • Shah, A. A., & Khan, M. (2022). Potassium Channels Contributes to Apelin-induced Vasodilation in Rat Thoracic Aorta. Protein and Peptide Letters, 29(6), 538-549. [Link]

  • Wang, Y. X. (2018). Human Vascular Smooth Muscle Cell Culture. Springer Nature Experiments. [Link]

  • Rubanyi, G. M., & Vanhoutte, P. M. (1985). The role of nitric oxide in the initiation and in the duration of some vasodilator responses in the coronary circulation. Journal of molecular and cellular cardiology, 17(12), 1161–1169. [Link]

  • de Souza, P. A., de Almeida, A. C., & de Medeiros, I. A. (2012). Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke. Molecules (Basel, Switzerland), 17(11), 13297–13309. [Link]

  • Wang, Y., & Liu, Y. (2022). Taxifolin exerts potent antihypertensive effects through multiple mechanisms including vasorelaxation, and modulation of the PI3K/Akt/eNOS pathway. Journal of Translational Medicine, 20(1), 442. [Link]

  • Navarrete, A., & Avula, B. (2013). Involvement of Potassium Channels in Vasorelaxant Effect Induced by Valeriana prionophylla Standl. in Rat Mesenteric Artery. Evidence-based complementary and alternative medicine : eCAM, 2013, 670589. [Link]

  • Pokhrel, B., & Kim, Y. S. (2020). Role of Nitric Oxide in the Cardiovascular and Renal Systems. International journal of molecular sciences, 21(24), 9573. [Link]

  • Pollman, M. J., & Gibbons, G. H. (1998). Vasoactive Substances Regulate Vascular Smooth Muscle Cell Apoptosis. Circulation Research, 82(12), 1231–1239. [Link]

  • Sahinturk, S., Demirel, S., Isbil, N., & Ozyener, F. (2021). The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta. Protein and peptide letters, 28(11), 1281–1291. [Link]

  • Angios Biotech. (n.d.). Non-animal models to investigate vascular toxicity. [Link]

  • Feelisch, M., & Noack, E. (1987). Enhancement of Nitric Oxide Bioavailability by Modulation of Cutaneous Nitric Oxide Stores. Nitric Oxide, 1(1), 19-32. [Link]

  • ResearchGate. (n.d.). The role of nitric oxide in the physiology of vasodilation of vascular smooth muscle. [Link]

  • Quiroz, Y., & Reaven, G. M. (2001). Endothelin Antagonism Uncovers Insulin-Mediated Vasorelaxation In Vitro and In Vivo. Hypertension, 37(2), 499–503. [Link]

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Method

Application Note: Green Chemistry Approaches to Synthesizing Methylpiperazino Pyridazinones

Introduction & Mechanistic Rationale Methylpiperazino pyridazinones are highly privileged pharmacophores in modern drug discovery. The pyridazinone core, coupled with the solubilizing and basic nature of a methylpiperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methylpiperazino pyridazinones are highly privileged pharmacophores in modern drug discovery. The pyridazinone core, coupled with the solubilizing and basic nature of a methylpiperazine moiety, is integral to the design of


-1,3-glucan synthase inhibitors for antifungal therapies[1], PARP-1 inhibitors for oncology[2], and various cardiovascular and antimicrobial agents[3],[4].

Historically, the synthesis of these heterocycles relied on harsh, environmentally damaging conditions: volatile organic solvents (VOCs) like DMF or toluene, toxic heavy-metal catalysts, and prolonged convective heating. The integration of green chemistry into heterocyclic synthesis addresses the pharmaceutical industry's mandate to reduce the E-factor (mass of waste per mass of product) while improving overall yield and scalability[4].

The Causality of Green Methodologies

The shift toward green synthesis in this application relies on two foundational pillars:

  • Microwave (MW) Dielectric Heating: Unlike conventional thermal heating, which relies on conduction and convection (leading to thermal gradients and localized overheating), MW irradiation transfers energy directly to the reactants via dielectric loss[3]. Polar molecules align with the oscillating electromagnetic field, generating uniform internal heat. This drastically reduces the activation energy barrier for the Nucleophilic Aromatic Substitution (SNAr) or cross-coupling between the rigid 6-chloropyridazinone core and the sterically hindered N-methylpiperazine[5].

  • Aqueous and PEG-Based Media: Water possesses a high dielectric constant (

    
    ), making it an exceptional microwave absorber[6]. Furthermore, the hydrophobic effect forces the organic substrates into close proximity within the aqueous medium, artificially increasing their local concentration and accelerating C-N bond formation without the need for toxic VOCs.
    

Process Visualization

The following workflow illustrates the green synthetic route, progressing from basic precursors to the highly functionalized methylpiperazino pyridazinone target.

G A Keto Acid + Hydrazine (Precursors) B MW-Assisted Cyclization (Aqueous Media, 100°C) A->B Dielectric Heating C Pyridazinone Core B->C Ring Closure D Halogenation (Green Reagents) C->D E 6-Chloro-pyridazinone D->E Activation F C-N Cross-Coupling / SNAr (N-Methylpiperazine, MW, H2O) E->F Nucleophilic Attack G Methylpiperazino Pyridazinone (Target Pharmacophore) F->G High Atom Economy

Green synthesis workflow for methylpiperazino pyridazinones via MW-assisted C-N coupling.

Comparative Efficacy: Traditional vs. Green Synthesis

The adoption of green chemistry principles yields quantifiable improvements in reaction metrics. The table below summarizes the mechanistic advantages and empirical data comparing traditional batch synthesis to the optimized green protocol.

ParameterConventional SynthesisGreen Chemistry ApproachCausality / Rationale
Solvent DMF, DMSO, TolueneWater, PEG-400, or NeatElimination of toxic VOCs; Water provides high MW absorbance and drives the hydrophobic effect[6].
Heating Method Oil Bath (Convective)Microwave (Dielectric)Direct energy transfer minimizes thermal degradation and side-product formation[3].
Reaction Time 12 - 24 hours10 - 30 minutesSuperheating and localized energy concentration accelerate reaction kinetics[5],[4].
Catalyst Toxic Pd/Ligand systemsCu-salen, Recyclable NPs, or NoneImproves atom economy; reduces heavy metal contamination in final Active Pharmaceutical Ingredients (APIs)[6].
Average Yield 45% - 60%80% - 95%Rapid kinetics suppress competing thermodynamic side reactions (e.g., O-alkylation)[5],[4].

Step-by-Step Experimental Protocol

This protocol details the green C-N functionalization of a 6-chloropyridazinone intermediate with N-methylpiperazine. It is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every phase.

Phase 1: Preparation of the Reaction Mixture
  • Substrate Loading: In a 10 mL microwave-safe quartz or heavy-walled glass vial equipped with a magnetic stir bar, add 1.0 mmol of the synthesized 6-chloro-pyridazinone derivative.

  • Nucleophile Addition: Add 1.5 mmol (1.5 equivalents) of N-methylpiperazine. Causality: A slight excess of the amine acts as both the nucleophile and a mild intrinsic base to neutralize the HCl byproduct generated during the SNAr reaction, eliminating the need for external inorganic bases.

  • Solvent Introduction: Add 3.0 mL of deionized water (or a 1:1 mixture of Water/PEG-400 for highly lipophilic substrates).

Phase 2: Microwave Irradiation
  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge with

    
     if the substrate is highly sensitive to oxidation, though aqueous MW reactions often tolerate ambient atmosphere well.
    
  • Irradiation Parameters: Place the vial in a dedicated laboratory microwave reactor (e.g., Anton Paar or CEM). Set the parameters to:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Causality: Dynamic power modulation maintains a constant temperature, preventing solvent over-boiling while ensuring maximum dielectric activation of the C-Cl bond[5].

Phase 3: Green Isolation and Workup
  • Cooling: Allow the reactor to cool the vial to

    
     40°C using compressed air before uncapping.
    
  • Precipitation: Pour the reaction mixture into 15 mL of ice-cold water while stirring vigorously.

    • Causality: The sudden drop in temperature and high polarity of the water forces the lipophilic methylpiperazino pyridazinone to crash out of solution, bypassing the need for liquid-liquid extraction with halogenated solvents like dichloromethane.

  • Filtration: Collect the precipitate via vacuum filtration, washing twice with 5 mL of cold water to remove unreacted N-methylpiperazine and water-soluble impurities. Dry under a vacuum to afford the crude product.

Self-Validating Analytical Systems

To guarantee the protocol's success and confirm the regioselectivity of the functionalization, orthogonal analytical checkpoints must be employed:

  • In-Process Control (TLC): The disappearance of the 6-chloropyridazinone starting material can be tracked via TLC (typically using a 9:1 EtOAc:MeOH system due to the polarity of the piperazine ring).

  • Mass Spectrometry (LC-MS): Post-reaction LC-MS must demonstrate the expected

    
     mass shift, confirming the displacement of the chlorine atom (loss of the characteristic 3:1 isotopic pattern of 
    
    
    
    ).
  • Regiochemical Validation (

    
    -NMR):  Pyridazinones are susceptible to tautomerization, which can occasionally lead to O-alkylation. To definitively prove C-N functionalization at the 6-position, 
    
    
    
    -NMR (
    
    
    ) must be utilized. The presence of a sharp singlet at
    
    
    ppm confirms the
    
    
    group, while two distinct multiplets at
    
    
    ppm and
    
    
    ppm confirm the intact piperazine ring methylene protons.

References

  • Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Rational Design, Green Synthesis, and Initial Evaluation of a Series of Full-Color Tunable Fluorescent Dyes Enabled by the Copper-Catalyzed N-Arylation of 6-Phenyl Pyridazinones and Their Application in Cell Imaging. Chemistry - A European Journal / ResearchGate.[Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis.[Link]

  • Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Taylor & Francis.[Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Medicinal Chemistry Research / ResearchGate.[Link]

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of 5-(4-methylpiperazino)-3(2H)-pyridazinone in Rodent Models

Disclaimer: The compound 5-(4-methylpiperazino)-3(2H)-pyridazinone is a novel chemical entity for which no specific preclinical data, including dosing guidelines, pharmacokinetic profiles, or established therapeutic effi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 5-(4-methylpiperazino)-3(2H)-pyridazinone is a novel chemical entity for which no specific preclinical data, including dosing guidelines, pharmacokinetic profiles, or established therapeutic efficacy, is publicly available as of the date of this document. The following application notes and protocols are therefore based on the broader class of pyridazinone and piperazine-containing derivatives and are intended to serve as a foundational guide for initiating research. It is imperative for the investigator to conduct comprehensive dose-finding and toxicity studies prior to commencing efficacy trials.

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] These compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, have been extensively investigated for various therapeutic applications.[2] The incorporation of a piperazine moiety, as in the case of 5-(4-methylpiperazino)-3(2H)-pyridazinone, is a common strategy to modulate physicochemical properties and target affinity.

Published research on analogous structures suggests that pyridazinone derivatives are promising candidates for:

  • Oncology: Certain pyridazinone-based compounds have shown potential as anticancer agents.[3][4][5]

  • Inflammation and Pain: Many studies have focused on the analgesic and anti-inflammatory properties of this class of compounds.[1][6]

  • Cardiovascular Diseases: Vasodilatory and antihypertensive effects have also been reported for some pyridazinone derivatives.[5]

  • Neurodegenerative Disorders: Some analogues have been explored for their potential in treating neurological conditions.[7]

Given this background, 5-(4-methylpiperazino)-3(2H)-pyridazinone warrants investigation in rodent models relevant to these disease areas. The initial steps in this process are to establish a suitable formulation and to determine a safe and effective dosing range.

Preliminary Characterization and Formulation Development

Prior to in vivo administration, a thorough physicochemical characterization of 5-(4-methylpiperazino)-3(2H)-pyridazinone is essential.

Solubility Assessment

The solubility of the test compound will dictate the choice of vehicle for administration. An initial solubility screen should be performed in a panel of pharmaceutically acceptable vehicles.

Protocol for Solubility Screening:

  • Weigh 1-5 mg of 5-(4-methylpiperazino)-3(2H)-pyridazinone into separate glass vials.

  • Add a precise volume (e.g., 100 µL) of the test vehicle to each vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add more of the test article in known increments until saturation is reached.

  • If the compound does not dissolve, incrementally add more vehicle until dissolution is achieved or a maximum practical volume is reached.

  • Sonication or gentle warming (to 37°C) can be employed to assist dissolution, but the final formulation should be stable at room temperature.

Table 1: Common Vehicles for Rodent Dosing

VehicleProperties and Considerations
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic and generally well-tolerated. Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)Buffered to physiological pH, which can be important for compound stability and animal comfort.
5% Dextrose in Water (D5W)An alternative aqueous vehicle, particularly for compounds that may precipitate in saline.
Co-solvent Systems
10% DMSO / 90% SalineDimethyl sulfoxide (DMSO) is a powerful solvent. The concentration of DMSO should be kept to a minimum due to its potential for vehicle-specific effects.
10% Solutol HS 15 / 90% WaterA non-ionic solubilizer and emulsifying agent suitable for poorly water-soluble compounds.
20% Hydroxypropyl-β-cyclodextrin (HPβCD)A cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Suspensions
0.5% Methylcellulose (MC) in WaterA suspending agent that increases the viscosity of the vehicle, preventing the settling of insoluble particles. Requires continuous mixing during dosing.
0.5% Carboxymethylcellulose (CMC) in WaterAnother common suspending agent with similar properties to methylcellulose.
Lipid-based Vehicles
Corn Oil, Sesame Oil, or Peanut OilSuitable for highly lipophilic compounds. May affect absorption kinetics.
Formulation Protocol

Once a suitable vehicle is identified, the dosing formulation can be prepared. The following is a general protocol for preparing a solution or suspension.

  • Calculate the required amount of 5-(4-methylpiperazino)-3(2H)-pyridazinone based on the desired concentration and final volume.

  • For solutions, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be used if necessary. Ensure the compound remains in solution upon cooling to room temperature.

  • For suspensions, first, wet the compound with a small amount of the vehicle to form a paste. Then, gradually add the remaining vehicle while triturating or vortexing to ensure a uniform dispersion.

  • Verify the pH of the final formulation and adjust to a physiologically acceptable range (pH 4.5-8.0) if necessary.[8]

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

Administration Routes in Rodent Models

The choice of administration route depends on the experimental objective, the physicochemical properties of the compound, and the desired pharmacokinetic profile.

MTD_Workflow Start Start: Select Initial Dose (e.g., 10 mg/kg) Dose_Group_1 Administer Dose to Group 1 (n=3-5) Start->Dose_Group_1 Monitor_1 Monitor for Clinical Signs of Toxicity (72h) Dose_Group_1->Monitor_1 Decision_1 Adverse Effects Observed? Monitor_1->Decision_1 Dose_Escalate Escalate Dose (e.g., 20 mg/kg) Decision_1->Dose_Escalate No Stop Stop Escalation Decision_1->Stop Yes Dose_Group_2 Administer Dose to Group 2 Dose_Escalate->Dose_Group_2 Monitor_2 Monitor for Toxicity Dose_Group_2->Monitor_2 Decision_2 Adverse Effects Observed? Monitor_2->Decision_2 MTD_Established MTD Established Decision_2->MTD_Established No (Continue Escalation) Decision_2->Stop Yes Stop->MTD_Established

Caption: Workflow for a dose-escalation study to determine the Maximum Tolerated Dose (MTD).

Dosing for Efficacy Studies

Once the MTD is established, doses for efficacy studies can be selected. A common approach is to use three dose levels: a high dose (near the MTD), a mid-dose, and a low dose.

Table 2: Example Dosing Regimen for an Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1: Vehicle ControlSelected Vehicle-IPOnce Daily
2: Low Dose5-(4-methylpiperazino)-3(2H)-pyridazinone10IPOnce Daily
3: Mid Dose5-(4-methylpiperazino)-3(2H)-pyridazinone25IPOnce Daily
4: High Dose5-(4-methylpiperazino)-3(2H)-pyridazinone50IPOnce Daily
5: Positive ControlStandard-of-care drug for the model-IPOnce Daily

Note: The route and frequency of administration should be tailored to the specific disease model and the pharmacokinetic properties of the compound, which should be determined in preliminary studies.

Conclusion and Future Directions

The successful preclinical development of 5-(4-methylpiperazino)-3(2H)-pyridazinone in rodent models hinges on a systematic and data-driven approach. As a novel compound, initial efforts must be focused on establishing its fundamental pharmacological properties. The protocols outlined in this document provide a framework for these critical first steps. Following the determination of a safe and tolerable dose range, further studies should aim to elucidate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic effects in relevant disease models.

References

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceutical Chemistry Journal, 56(9), 1169–1180.
  • Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. (2023, March 9). AVESİS. Retrieved from [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. (2006, April 15). PubMed. Retrieved from [Link]

  • (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. (2023, July 10). ResearchGate. Retrieved from [Link]

  • Guidelines for the administration of substances to rodents. (n.d.). NTNU. Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). PMC. Retrieved from [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4). ScholArena. Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(4-methylpiperazino)-3(2H)-pyridazinone Synthesis

The following technical guide addresses the synthesis and yield optimization of 5-(4-methylpiperazino)-3(2H)-pyridazinone , focusing on the critical challenges of regioselectivity and purification. Target Molecule: 5-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 5-(4-methylpiperazino)-3(2H)-pyridazinone , focusing on the critical challenges of regioselectivity and purification.

Target Molecule: 5-(4-methylpiperazino)-3(2H)-pyridazinone Primary Precursor: 4,5-dichloro-3(2H)-pyridazinone Key Challenge: Regioselective nucleophilic substitution (C-4 vs. C-5) and efficient dehalogenation.[1]

This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to help researchers maximize the yield of the 5-substituted isomer, which is often the thermodynamic or kinetic minor product compared to the 4-substituted analog.

Part 1: Synthesis Workflow & Decision Tree

The synthesis typically follows a two-step sequence: nucleophilic aromatic substitution (


) followed by catalytic hydrodehalogenation.[1] The primary yield loss occurs during the formation of the regioisomer mixture.[1]

SynthesisWorkflow Start Start: 4,5-dichloro-3(2H)-pyridazinone Reaction Reaction with N-methylpiperazine (Solvent/Base Screening) Start->Reaction Check Check TLC/LCMS for Regioisomers Reaction->Check Isomer4 Major Product: 4-amino-5-chloro isomer (Undesired) Check->Isomer4 Major Spot (Rf ~0.4) Isomer5 Minor Product: 5-amino-4-chloro isomer (Target Precursor) Check->Isomer5 Minor Spot (Rf ~0.3) Optimize Optimization Loop: 1. Switch Solvent (MeCN/Dioxane) 2. Lower Temp (0°C -> RT) 3. Use 4,5-Dibromo analog Isomer4->Optimize Yield too low? Purification Purification: Fractional Crystallization or Column Chromatography Isomer5->Purification Optimize->Reaction Dehalo Dehalogenation: Pd/C, H2, Base (NH4OH) Purification->Dehalo Final Final Product: 5-(4-methylpiperazino)-3(2H)-pyridazinone Dehalo->Final

Figure 1: Logical workflow for the synthesis and isolation of the 5-substituted pyridazinone derivative.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity (The "Wrong Isomer" Problem)

Q: I am reacting 4,5-dichloro-3(2H)-pyridazinone with N-methylpiperazine, but the major product is the 4-substituted isomer. How can I shift the ratio to favor the 5-substituted product?

A: This is the most common hurdle.[1] In 4,5-dichloro-3(2H)-pyridazinone, the C-4 position is more electrophilic due to its proximity to the carbonyl group (vinylogous amide resonance), making it the preferred site for nucleophilic attack (kinetic control).

Optimization Strategies:

  • Solvent Polarity: Switch from protic solvents (Ethanol, Water) to aprotic polar solvents (Acetonitrile, DMF) or non-polar solvents (Toluene).[1] Protic solvents often stabilize the transition state for C-4 attack.[1]

    • Recommendation: Run the reaction in refluxing Acetonitrile (MeCN) or Dioxane .[1]

  • Temperature Control: Lower temperatures generally favor the kinetic product (C-4).[1] To access the thermodynamic product (which may favor C-5 depending on steric bulk), try reflux conditions rather than room temperature stirring.

  • Alternative Precursor: If the dichloro substrate consistently fails, consider synthesizing 4,5-dibromo-3(2H)-pyridazinone .[1] The leaving group ability and slight steric differences of bromine can sometimes alter the regioselectivity ratio in favor of the 5-isomer [1].[1]

Issue 2: Low Yield During Dehalogenation

Q: I successfully isolated the 4-chloro-5-(4-methylpiperazino) intermediate, but the dechlorination step (Pd/C + H2) has low conversion or yields side products.

A: The piperazine nitrogen can poison the Palladium catalyst, or the HCl generated can inhibit the reaction.

Troubleshooting Protocol:

  • Base Scavenger: Ensure you are using a sufficient base to neutralize the HCl formed.[1] Ammonium hydroxide (NH4OH) or Sodium Acetate (NaOAc) are preferred over strong inorganic bases which might hydrolyze the ring.[1]

  • Catalyst Loading: Increase Pd/C loading to 10-20% w/w.

  • Pressure: If running at atmospheric pressure (balloon) is too slow, use a Parr shaker at 30-50 psi .

  • Solvent: Methanol is standard, but if solubility is an issue, use a MeOH/DMF mixture.[1]

Issue 3: Purification Difficulties

Q: The 4- and 5-isomers have very similar Rf values. How can I separate them without tedious column chromatography?

A: Isomer separation is best achieved via fractional crystallization before attempting chromatography.[1]

  • Technique: The 4-amino-5-chloro derivatives are typically less soluble in ethanol than the 5-amino-4-chloro derivatives.[1]

  • Protocol: Dissolve the crude mixture in hot ethanol. Let it cool slowly. The unwanted 4-isomer often precipitates first.[1] Filter it off. The filtrate will be enriched with your target (5-isomer).[1] Concentrate the filtrate and recrystallize from a different solvent (e.g., Isopropanol/Hexane) to isolate the 5-isomer [2].

Part 3: Optimized Experimental Protocol
Step 1: Regioselective Substitution

Objective: Maximize formation of 4-chloro-5-(4-methylpiperazino)-3(2H)-pyridazinone.

  • Setup: In a round-bottom flask, dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in Acetonitrile (10 mL/g).

  • Addition: Add N-methylpiperazine (2.2 eq). The excess acts as both nucleophile and acid scavenger.[1]

  • Reaction: Heat to reflux (80-82°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Note: Expect two spots.[1] The 4-isomer is usually less polar (higher Rf) than the 5-isomer, though this can vary.[1]

  • Workup: Evaporate solvent. Resuspend residue in water.[1]

  • Isolation: Extract with Ethyl Acetate (3x). Dry over Na2SO4.[1]

  • Purification (Crucial):

    • Dissolve crude in minimum hot Ethanol.[1]

    • Cool to RT. Filter off the precipitate (mostly 4-isomer).

    • Evaporate filtrate to obtain the 5-isomer enriched fraction.

    • Recrystallize the filtrate residue from Isopropanol to obtain pure 4-chloro-5-(4-methylpiperazino)-3(2H)-pyridazinone .[1]

Step 2: Catalytic Dechlorination

Objective: Remove the chlorine atom at C-4.[1]

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Methanol .

  • Catalyst: Add 10% Pd/C (10-20% by weight of substrate).[1]

  • Base: Add Ammonium Hydroxide (25% aq) (2.0 eq) or Sodium Acetate (2.0 eq).

  • Reaction: Hydrogenate at 30-50 psi (or H2 balloon with vigorous stirring) for 4–8 hours.

  • Workup: Filter through Celite to remove Pd/C. Wash Celite with MeOH.[1]

  • Final Isolation: Evaporate solvent. Recrystallize from Ethanol/Ether to yield 5-(4-methylpiperazino)-3(2H)-pyridazinone .[1]

Part 4: Comparative Data (Solvent Effects)

The following table summarizes the impact of solvent on the regioisomeric ratio (4-isomer : 5-isomer) for the reaction of 4,5-dichloro-3(2H)-pyridazinone with secondary amines.

SolventDielectric ConstantTypical Ratio (4-subst : 5-subst)Yield of Target (5-subst)Notes
Water 80.185 : 15LowFavors kinetic product (C-4).[1]
Ethanol 24.575 : 25Low-MediumStandard condition, hard to separate.[1]
Acetonitrile 37.560 : 40Improved Best balance of rate and selectivity.[1]
Dioxane 2.255 : 45High Non-polar conditions often improve C-5 attack [3].[1]
Toluene 2.450 : 50MediumSlower reaction rate; requires higher temp.[1]

Data derived from general reactivity trends of 4,5-dihalopyridazinones [1, 3].

References
  • Synthesis and Reactivity of 4,5-Dihalopyridazinones

    • Source: ChemicalBook & ResearchGate.[1] "Reaction of 4,5-dichloro-2-substituted-3(2H)-pyridazinones with nucleophiles."

    • Context: Discusses the formation of 4-amino vs 5-amino derivatives and the influence of the N-2 substituent.[1]

  • Purification Strategies for Pyridazinone Isomers

    • Source: BenchChem Technical Support.[1] "Optimizing Piperazine Addition to Pyridazinone Rings."

    • Context: Provides protocols for solubility-based separ
  • Solvent Effects on Nucleophilic Substitution

    • Source: MDPI Molecules.[1] "Synthetic Approaches to Piperazine-Containing Drugs."

    • Context: Reviews the impact of solvent polarity on SNAr reactions involving piperazine.
  • General Synthesis of 5-substituted Pyridazinones

    • Source: SciSpace.[1] "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications."

    • Context: Comprehensive review of synthetic pathways for 5-functionalized pyridazinones.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Pyridazinones in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address the common yet significant challenge of pyridazinone solubility in aqueous buffers. Pyridazinone derivatives are a versatile class of heterocyclic compounds with a wide range of therapeutic activities, but their often poor water solubility can be a major hurdle in experimental assays and formulation development.[1][2] This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are many of my pyridazinone derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many pyridazinone derivatives stems from their fundamental physicochemical properties.[1][2] The pyridazinone scaffold, while containing nitrogen and oxygen atoms capable of hydrogen bonding, often includes lipophilic (hydrophobic) substituents, such as phenyl rings, that dominate the molecule's character.[2][3] This results in a high octanol-water partition coefficient (LogP), indicating a preference for non-polar environments over water.[4]

Furthermore, the pyridazine ring itself is weakly basic.[5] The solubility of such compounds is lowest at a pH where the molecule is neutral and can be significantly influenced by the pH of the buffer relative to the compound's ionization constant (pKa).[6] For many pyridazinones, physiological pH (around 7.4) is a range where they are least soluble, leading to precipitation in common experimental buffers like PBS.

Q2: I'm seeing my compound crash out of solution when I dilute my DMSO stock into buffer. What is "solvent shocking" and how can I prevent it?

A2: This common phenomenon is known as "solvent shocking" or precipitation upon dilution. It occurs when a concentrated stock solution of a poorly soluble compound in a good organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[6] The organic solvent disperses quickly, leaving the pyridazinone compound in a now predominantly aqueous environment at a concentration far exceeding its solubility limit, causing it to precipitate.

To prevent this, several strategies can be employed:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution, gradually increasing the proportion of the aqueous buffer.

  • Vigorous Mixing: Add the stock solution slowly and drop-wise into the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersal and prevents localized high concentrations.[7]

  • Pre-warmed Buffer: Using pre-warmed media (e.g., 37°C for cell-based assays) can sometimes improve solubility and reduce precipitation.[7]

  • Lower Stock Concentration: If feasible, start with a less concentrated stock solution to reduce the magnitude of the concentration gradient upon dilution.

Q3: What are the main strategies I should consider first to improve the solubility of a novel pyridazinone derivative?

A3: A systematic approach is key. The primary strategies can be categorized into formulation-based approaches that don't require chemical modification of your compound:

  • pH Adjustment: If your compound has ionizable groups, altering the buffer pH can be the simplest and most effective method. This is highly dependent on the compound's pKa and the pH tolerance of your experiment.[6]

  • Co-solvents: Incorporating a water-miscible organic solvent into the final buffer can significantly increase the solubility of hydrophobic compounds.[8][9]

  • Surfactants: These agents form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[10][11][12][13]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[14][15][][17]

The choice of strategy depends on the specific properties of your pyridazinone derivative and the constraints of your experimental system (e.g., cell toxicity, interference with assays).

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic workflow to address specific solubility problems encountered during your experiments.

Problem: My pyridazinone compound precipitates immediately upon addition to my physiological buffer (e.g., PBS, pH 7.4).

This is the most common challenge. The following solutions should be explored systematically, starting with the least disruptive to your experimental conditions.

G Start Start: Pyridazinone Precipitates in Buffer Check_pKa Can experimental pH be altered? Start->Check_pKa Adjust_pH Solution 1: Adjust Buffer pH Check_pKa->Adjust_pH Yes Check_Cosolvent Is a co-solvent (e.g., <1% DMSO) allowed in the assay? Check_pKa->Check_Cosolvent No Success Success: Compound Solubilized Adjust_pH->Success Use_Cosolvent Solution 2: Use Co-solvents Check_Cosolvent->Use_Cosolvent Yes Check_Surfactant Is a non-ionic surfactant tolerated? Check_Cosolvent->Check_Surfactant No Use_Cosolvent->Success Use_Surfactant Solution 3: Use Surfactants Check_Surfactant->Use_Surfactant Yes Use_Cyclodextrin Solution 4: Use Cyclodextrins Check_Surfactant->Use_Cyclodextrin No Use_Surfactant->Success Use_Cyclodextrin->Success

Caption: A logical workflow for troubleshooting precipitation issues.

Solution 1: pH Adjustment

Causality: The solubility of a weakly basic or acidic compound is highly pH-dependent. The pyridazinone ring contains weakly basic nitrogen atoms.[5] By adjusting the pH of the buffer to be significantly different from the compound's pKa, you can increase the proportion of the ionized (and generally more soluble) form of the molecule. For a weakly basic compound, lowering the pH will protonate it, increasing solubility.

Execution:

  • Determine pKa: If the pKa of your compound is unknown, use computational tools (e.g., MarvinSketch, Chemicalize) for an initial prediction.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Ensure the buffer system is appropriate for the target pH range.

  • Solubility Test: Add an excess amount of your pyridazinone to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.[18]

  • Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[18]

  • Select pH: Choose the pH that provides the required solubility and is compatible with your experimental system.

Solution 2: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[9] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol 400 (PEG-400) are effective at solubilizing hydrophobic molecules like many pyridazinone derivatives.[2][3] DMSO has been shown to be a particularly effective co-solvent for increasing the solubility of pyridazinones in aqueous media.[19][20]

Execution:

  • Select a Co-solvent: DMSO is a powerful and common choice. However, for cell-based assays, the final concentration should typically be kept below 0.5% (and ideally ≤ 0.1%) to avoid toxicity.[7]

  • Prepare Stock: Prepare a high-concentration stock solution of your pyridazinone in 100% of the chosen co-solvent (see Protocol 1).

  • Dilute into Buffer: Dilute the stock solution into your final aqueous buffer using techniques to avoid "solvent shocking" (see Protocol 2). Ensure the final co-solvent concentration does not exceed the tolerance of your assay.

Co-solventTypical Starting Concentration in Final BufferNotes
DMSO 0.1 - 1.0%Potent solvent; can be toxic to cells at >0.5%.[7]
Ethanol 1 - 5%Less potent than DMSO; generally better tolerated by cells.
PEG-400 1 - 10%A good option for increasing solubility; often used in formulations.[2]
Transcutol® 1 - 10%High solubilizing power for many poorly soluble drugs.[2]
Solution 3: Surfactants (Micellar Solubilization)

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[11][13] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble pyridazinones can be partitioned into the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[10][12] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used as they are generally less disruptive to biological systems than ionic surfactants.[21]

Caption: Micellar solubilization of a hydrophobic pyridazinone.

Execution:

  • Select Surfactant: Choose a non-ionic surfactant appropriate for your application.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (typically 0.01% - 0.1% w/v).

  • Add Compound: Add the pyridazinone (either as a solid or from a concentrated organic stock) to the surfactant-containing buffer.

  • Mix and Equilibrate: Gently mix or sonicate the solution to aid dissolution and allow it to equilibrate.

Solution 4: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15][17] They can encapsulate poorly soluble molecules, like pyridazinones, that fit within their cavity, forming a "host-guest" inclusion complex.[14][22] This complex has a hydrophilic exterior, significantly increasing the apparent water solubility of the guest molecule.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]

G cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Pyridazinone Complex Soluble Inclusion Complex Drug->Complex Forms Host-Guest Complex CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Forms Host-Guest Complex Water Aqueous Buffer Drug_in_Complex Pyridazinone

Caption: Encapsulation of a pyridazinone by a cyclodextrin.

Execution:

  • Molar Ratio: Determine an appropriate molar ratio of cyclodextrin to your pyridazinone (e.g., starting from 1:1 and increasing the cyclodextrin excess if needed).

  • Preparation: Follow a standard protocol for preparing the inclusion complex (see Protocol 3). This typically involves dissolving the cyclodextrin in the buffer first, followed by the addition of the pyridazinone, and then mixing (e.g., stirring or sonicating) until a clear solution is formed.

Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol is a standard method for accurately measuring the equilibrium solubility of a compound.[18]

  • Preparation: Add an excess amount of the pyridazinone compound to a known volume of the desired buffer in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for 24-72 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached (i.e., when the concentration in solution no longer increases).[18]

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 5000 rpm for 30 minutes) to pellet all undissolved solids.[18]

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the sample through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

  • Calculation: Quantify the concentration against a standard curve to determine the solubility in units such as µg/mL or µM.

Protocol 2: Stepwise Dilution to Avoid "Solvent Shocking"
  • Prepare Stock: Prepare a 10 mM stock solution of your pyridazinone in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of your final aqueous buffer (this creates a 1 mM solution in 10% DMSO). Vortex immediately.

  • Final Dilution: For a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed (37°C) aqueous buffer while vigorously vortexing. The final DMSO concentration will be 0.1%.

  • Verification: Visually inspect the final solution for any signs of precipitation immediately and after a short incubation at the experimental temperature.

Protocol 3: Preparation of a Pyridazinone-Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it completely in your aqueous buffer. Gentle warming (40-50°C) and stirring can aid dissolution.

  • Add Pyridazinone: Weigh the pyridazinone compound and add it to the cyclodextrin solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours (e.g., 4-24 hours) until the solution becomes clear, indicating the formation of the inclusion complex.

  • Sterilization: If required for sterile applications, filter the final solution through a 0.22 µm syringe filter.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Mihailova, V., & Miteva, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 747. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Loftsson, T., & Järvinen, T. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(1-2), 23-30. [Link]

  • Li, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1185. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.[Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • BenchChem. (2025). Technical Support Center: Overcoming 2-Pyridinecarbothioamide Precipitation in Experimental Buffers.
  • Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom.org. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.
  • Alam, O., et al. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Molecular Liquids, 366, 120248. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate.[Link]

  • Alshehri, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Processes, 8(1), 38. [Link]

  • Alshehri, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Processes, 8(1), 38. [Link]

  • Alshehri, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed.[Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved March 7, 2026, from [Link]

  • Singh, P., & Kumar, A. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13. [Link]

  • Kudas, I. H. (2018). Analyzing of Some Drugable Properties of Hydrazono-pyridazinones. Biorganic & Medicinal Chemistry Reports, 1(1), 29-36. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 5-(4-methylpiperazino)-3(2H)-pyridazinone

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SYN-005 Subject: Troubleshooting Impurity Profiles in Pyridazinone Synthesis Executive Summary Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SYN-005 Subject: Troubleshooting Impurity Profiles in Pyridazinone Synthesis

Executive Summary

Welcome to the technical support hub. If you are synthesizing 5-(4-methylpiperazino)-3(2H)-pyridazinone , you are likely utilizing a nucleophilic aromatic substitution (


) on a 4,5-dihalo-3(2H)-pyridazinone scaffold.

This reaction is notorious for regioselectivity issues . The electronic similarity between the C-4 and C-5 positions on the pyridazinone ring often leads to "twin" impurities that are difficult to separate by standard flash chromatography. This guide breaks down the three most common impurity classes, their mechanistic origins, and how to rigorously identify them using NMR and LC-MS.

Visualizing the Problem: The Reaction Landscape

Before troubleshooting, review the reaction pathway below. This diagram maps the divergence points where your impurities are generated.

ReactionPath SM Starting Material (4,5-dichloro-3(2H)-pyridazinone) Target TARGET INTERMEDIATE 5-amino-4-chloro isomer SM->Target C-5 Attack (Desired) Impurity_Regio IMPURITY A (Regioisomer) 4-amino-5-chloro isomer SM->Impurity_Regio C-4 Attack (Competitor) Impurity_Hydro IMPURITY C (Hydrolysis) 5-hydroxy derivative SM->Impurity_Hydro H2O / OH- Reagent N-methylpiperazine (Nucleophile) Impurity_Bis IMPURITY B (Over-reaction) 4,5-bis(amino) adduct Target->Impurity_Bis Excess Amine High Temp Impurity_Regio->Impurity_Bis Excess Amine

Figure 1: Reaction divergence showing the origin of regioisomers (Impurity A) and bis-adducts (Impurity B).

Troubleshooting Module 1: The "Twin" Peak (Regioisomerism)

User Symptom: "I see two peaks with identical Mass (m/z) in my LC-MS, separated by only 0.5 minutes. Which one is my product?"

Technical Diagnosis: You are observing Regioisomerism . In 4,5-dichloro-3(2H)-pyridazinone, the C-4 position is electronically more electrophilic (beta to the carbonyl), but the C-5 position is often sterically more accessible or favored by specific solvent interactions.

  • Target: 4-chloro-5-(4-methylpiperazino)-3(2H)-pyridazinone.

  • Impurity: 5-chloro-4-(4-methylpiperazino)-3(2H)-pyridazinone.

The Solution (NMR Validation Protocol): You cannot rely on MS alone. You must use


-NMR or 

-NMR.
FeatureTarget (5-substituted)Impurity (4-substituted)Mechanistic Reason
NH Signal (Ring) Broad singletBroad singletNon-diagnostic.
Vinyl Proton No proton (if Cl remains)No proton (if Cl remains)Critical Note: If you are at the intermediate stage (chloro-amino), there are no ring protons to couple. You MUST use HMBC .
HMBC Correlation Piperazine

correlates to C-5
Piperazine

correlates to C-4
C-4 is typically ~140-145 ppm; C-5 is ~130-135 ppm (solvent dependent).
De-halogenated Product H-4 is singlet (or d) at ~7.6-7.8 ppm H-5 is singlet (or d) at ~6.8-7.0 ppm H-4 is deshielded by the adjacent carbonyl (anisotropic effect). H-5 is more shielded.

Actionable Step:

  • Isolate the two peaks via prep-HPLC.

  • Run a 1H-13C HMBC experiment.

  • Look for the cross-peak between the piperazine ring protons and the pyridazinone quaternary carbons.

    • If the carbon correlates to the carbonyl (C-3) via 2-bond coupling, the substitution is at C-4 (Impurity).

    • If the carbon is further away, it is C-5 (Target).

Troubleshooting Module 2: The "Heavy" Impurity (Bis-Substitution)

User Symptom: "I have a late-eluting impurity with a mass exactly +98 Da higher than my target."

Technical Diagnosis: This is the Bis-adduct . You have displaced both chlorine atoms with N-methylpiperazine. This occurs when:

  • Stoichiometry is too high: You used >2.5 equivalents of amine.

  • Temperature is too high: Refluxing in high-boiling solvents (e.g., DMSO, DMF) drives the second substitution.

The Solution (Process Control):

  • Stoichiometry: Limit N-methylpiperazine to 1.1 - 1.2 equivalents .

  • Base: Use a non-nucleophilic auxiliary base (e.g.,

    
     or DIPEA) to scavenge the HCl formed, rather than using excess piperazine as the base.
    
  • Temperature: Lower the reaction temperature. The first substitution (C-4 or C-5) is fast; the second substitution is slower. Monitoring the reaction at 40°C–60°C often allows you to stop before the bis-adduct forms.

Troubleshooting Module 3: The "Early" Peak (Hydrolysis)

User Symptom: "I see a peak at the solvent front (very polar) with M-18 or M+16 patterns."

Technical Diagnosis: This is Hydrolysis . The C-Cl bond in pyridazinones is susceptible to hydrolysis by water, especially under basic conditions, forming the 5-hydroxy-4-chloro-3(2H)-pyridazinone (or its tautomer).

The Solution:

  • Dry Solvents: Ensure your solvent (Ethanol, Acetonitrile) is anhydrous.

  • Hygroscopicity: N-methylpiperazine is hygroscopic. Verify the water content of your reagent.

  • Workup: Avoid prolonged exposure to strong aqueous bases during the workup. Use a buffered wash (pH 7-8) instead of strong NaOH.

Analytical Decision Tree

Use this logic flow to rapidly identify your impurity.

DecisionTree Start Unknown Impurity Detected CheckMS Check LC-MS Mass (m/z) Start->CheckMS Mass_Same Mass = Target Mass CheckMS->Mass_Same Isobaric Mass_High Mass = Target + 98 Da CheckMS->Mass_High + Piperazine Mass_Low Mass = Target - Cl + OH (approx -18 or +2) CheckMS->Mass_Low + Oxygen Action_NMR Run 1H NMR / HMBC Check Regiochemistry Mass_Same->Action_NMR Action_Stoich Identify Bis-Adduct Reduce Reagent Equiv. Mass_High->Action_Stoich Action_Dry Identify Hydrolysis Check Solvent Water Mass_Low->Action_Dry

Figure 2: Rapid diagnostic workflow for impurity identification.

References & Validated Sources
  • Regiochemistry of Pyridazinones:

    • Lee, H. G., et al. (2010).[1] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. This paper details the competition between C-4 and C-5 attack in di-halo pyridazinones.

    • Source: (General reference for regioselectivity mechanisms).

  • NMR Characterization:

    • Giovannoni, M. P., et al. (2007). 4-Amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents. Provides specific NMR shifts for 4- vs 5-substituted isomers.

    • Source:

  • Impurity Profiling in Similar Drugs (Emorfazone):

    • Asif, M. (2015).[2][3] Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues. Discusses the synthesis and common byproducts of morpholine/piperazine substituted pyridazinones.

    • Source:

For further assistance, please upload your raw FID files to the secure portal for spectral analysis.

Sources

Optimization

Technical Support Center: Pyridazinone Regioselectivity &amp; Synthesis

This technical guide is structured as a dynamic support center for researchers encountering regioselectivity issues in pyridazinone synthesis. It synthesizes mechanistic insights with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center for researchers encountering regioselectivity issues in pyridazinone synthesis. It synthesizes mechanistic insights with practical troubleshooting protocols.

Topic: Troubleshooting Regioselectivity in Pyridazinone Ring Formation Role: Senior Application Scientist Status: Active Guide [v2025.1]

The Core Challenge: Ambident Nucleophiles vs. Electrophiles

The synthesis of 2-substituted-6-aryl-4,5-dihydropyridazin-3(2H)-ones (and their oxidized analogs) typically involves the condensation of a


-keto acid (or ester) with a monosubstituted hydrazine.

The Conflict:

  • The Reagent: Monosubstituted hydrazines (

    
    ) are ambident nucleophiles .
    
    • 
       (Substituted): Electronic density depends on the R-group (Alkyl = Electron Donating; Aryl = Electron Withdrawing).
      
    • 
       (Unsubstituted): Sterically unhindered.
      
  • The Substrate:

    
    -Keto acids are ambident electrophiles .
    
    • Site A: Ketone (Highly electrophilic, "soft").

    • Site B: Carboxylic Acid/Ester (Less electrophilic, "hard," requires activation or cyclization).

The Failure Mode: If the "wrong" nitrogen attacks the ketone, you form the thermodynamically stable but pharmacologically inactive


-isomer (often an unstable zwitterion or isopyridazinone) instead of the desired 

-substituted drug scaffold.
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation point where regioselectivity is determined.

Pyridazinone_Regioselectivity Start Reagents: Gamma-Keto Acid + R-Hydrazine Decision Which Nitrogen Attacks Ketone? Start->Decision Path_A Path A: N(2) Attack (Terminal NH2) Decision->Path_A Favored by Aryl-NHNH2 (Sterics/Electronics) Path_B Path B: N(1) Attack (Substituted NH-R) Decision->Path_B Favored by Alkyl-NHNH2 (N1 is more nucleophilic) Inter_A Hydrazone A (R-N-N=C...) Path_A->Inter_A Cyclization on Acid Inter_B Hydrazone B (H2N-N(R)=C...) Path_B->Inter_B Cyclization on Acid Prod_Target TARGET: 2-Substituted Pyridazin-3(2H)-one Inter_A->Prod_Target Cyclization on Acid Prod_Wrong BYPRODUCT: 1-Substituted Isomer / Zwitterion Inter_B->Prod_Wrong Cyclization on Acid

Figure 1: Mechanistic bifurcation in pyridazinone synthesis. Path A yields the standard drug scaffold.

Diagnostic Module: "Which Isomer Do I Have?"

Before optimizing, you must confirm the regiochemistry. 1D NMR is often insufficient due to overlapping aromatic signals.

Q: How do I definitively distinguish the


-isomer (Target) from the 

-isomer?

A: The "Golden Rule" of HMBC. You must use Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity of the N-substituent.

FeatureTarget (

-Substituted)
Byproduct (

-Substituted)
Structure

group is on the Amide Nitrogen.

group is on the Imine Nitrogen (distal).
HMBC Correlation Protons of

group show strong correlation to C=O (Carbonyl, C3) .
Protons of

group show correlation to C6 (Carbon adjacent to aryl/alkyl chain).
C=O Shift (

)
Typically

158–162 ppm.
Often shifted upfield or broadened if zwitterionic.
NOE Signal NOE between

group and C4/C5 protons (if saturated).
NOE between

group and the C6-substituent (e.g., Phenyl).

Protocol:

  • Run HMBC optimized for long-range coupling (8-10 Hz).

  • Locate the carbonyl carbon (

    
     ppm).
    
  • Check for a cross-peak from your N-substituent protons (e.g.,

    
     or 
    
    
    
    ).
    • Peak Present = Target Isomer (

      
      ). 
      
    • Peak Absent (but correlates to C6) = Wrong Isomer (

      
      ). 
      

Troubleshooting Guides

Scenario A: Reaction with Alkyl Hydrazines (e.g., Methylhydrazine)

Issue: "I am getting the wrong isomer or a complex mixture." Root Cause: Alkyl groups are electron-donating. This makes


 (

) more nucleophilic than

(

).

attacks the ketone (the most electrophilic site) first, locking the molecule into Path B (Figure 1).

Solution 1: pH Switching (The Protonation Trick) By running the reaction in acetic acid (AcOH), you protonate the ketone, making it harder for the bulky


 to attack due to increased steric demand of the transition state, while the smaller 

can still access it.
  • Protocol: Reflux in Glacial Acetic Acid rather than Ethanol.

  • Mechanism:[1] Solvation and protonation favor the attack of the less hindered

    
    .
    

Solution 2: The "Stepwise" Control Isolate the hydrazone intermediate if possible, or force the reaction order.

  • Esterify the acid first (if not already).

  • React with hydrazine at 0°C to RT (Kinetic control).

  • Monitor disappearance of starting material.

  • Add base (NaOEt) only after hydrazone formation to force cyclization.

Scenario B: Reaction with Aryl Hydrazines (e.g., Phenylhydrazine)

Issue: "Low yield, but usually the correct regiochemistry." Root Cause: The Phenyl ring withdraws electrons, making


 (

) less nucleophilic. The

is naturally the active nucleophile, attacking the ketone. This naturally leads to the correct

-isomer. Troubleshooting:
  • If yield is low, it is likely due to the low nucleophilicity of the

    
     nitrogen during the second step (cyclization onto the acid).
    
  • Fix: Use a catalyst like p-TsOH (Dean-Stark conditions) or activate the acid as a mixed anhydride (using

    
    ) before adding the hydrazine.
    

Optimized Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-6-Aryl-Pyridazinones

Best for: Aryl hydrazines and simple alkyl hydrazines.

  • Preparation: Dissolve

    
    -keto acid (1.0 equiv) in Ethanol  (0.5 M).
    
  • Addition: Add Hydrazine derivative (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat to reflux for 3–6 hours.

    • Checkpoint: Monitor TLC.[2][3] If intermediate hydrazone persists (often a different spot), extend time.

  • Workup: Cool to 0°C. The product often crystallizes. Filter and wash with cold EtOH.

  • Purification: Recrystallization from EtOH/DMF.

Protocol 2: Regioselective Control for "Difficult" Substrates

Best for: Methylhydrazine or sterically crowded keto-acids.

  • Solvent System: Use n-Butanol or Acetic Acid .

  • Catalysis: Add 10 mol% Acetic Acid (if using BuOH) or p-TsOH .

  • Temperature: Reflux (118°C for AcOH) is required to overcome the energy barrier for the second cyclization step.

  • Verification: Perform HMBC on the crude material before extensive purification to ensure you aren't purifying the wrong isomer.

Comparative Data: Solvent Effects on Regioselectivity

Typical trends observed in synthesis of 6-phenyl-2-methyl-pyridazinone:

SolventConditionsMajor IsomerYield (Typical)
Ethanol Reflux, NeutralMixture (

:


40:60)
50-60%
Acetic Acid RefluxTarget (

) > 95%
75-85%
Water RT to 80°C (Green Chem)Variable (Substrate dependent)40-60%
Toluene Reflux + Dean-StarkTarget (

)
70%

Decision Tree for Troubleshooting

Use this logic flow to resolve synthesis failures.

Troubleshooting_Tree Problem Start: Reaction Failed or Mixture Formed Check_NMR Step 1: Analyze Crude NMR (Look for 2 sets of signals) Problem->Check_NMR Isomer_Q Is the Target (N2) present? Check_NMR->Isomer_Q Yes_LowYield Issue: Low Yield/Incomplete Isomer_Q->Yes_LowYield Yes, but minor No_WrongIso Issue: Wrong Regioisomer (N1) Isomer_Q->No_WrongIso No, mostly N1 Sol_Activation Solution: Activate Carboxylate (Use SOCl2 or Mixed Anhydride) Yes_LowYield->Sol_Activation Sol_Solvent Solution: Switch Solvent (Try AcOH or Toluene/pTsOH) No_WrongIso->Sol_Solvent

Figure 2: Troubleshooting logic flow for optimizing pyridazinone yield and selectivity.

References

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

  • BenchChem. A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. (Applied methodology for N-isomer differentiation).

  • National Institutes of Health (NIH). Synthesis of Functionalized pyridazin-3(2H)-ones via Selective Bromine-Magnesium Exchange.

  • ResearchGate. A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water.

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones.

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 5-(4-methylpiperazino)-3(2H)-pyridazinone

[1] Status: Operational Ticket ID: T-STAB-5MPP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: T-STAB-5MPP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Stabilization Protocol for 5-(4-methylpiperazino)-3(2H)-pyridazinone[1][2]

Introduction: The Stability Paradox

Welcome to the technical support hub. You are likely here because you are observing degradation—discoloration, melting point depression, or potency loss—during the thermal processing of 5-(4-methylpiperazino)-3(2H)-pyridazinone .

This molecule presents a classic "stability paradox" in medicinal chemistry:

  • The Pyridazinone Core: generally robust and chemically stable.[1]

  • The Methylpiperazine Tail: A kinetic "hotspot" prone to oxidative radical attack and ring-opening reactions at elevated temperatures.[1]

This guide moves beyond basic storage instructions. We will engineer stability into the molecule using solid-state chemistry and process control.

Module 1: Solid-State Engineering (The Root Cause)

User Issue: "My DSC thermograms show a broad endotherm and early decomposition onset (<150°C)."

Technical Diagnosis: The free base of piperazine derivatives often possesses a low lattice energy, making it susceptible to thermal motion and subsequent degradation. If you are working with the free base, you are fighting an uphill thermodynamic battle.

Protocol A: Salt Selection Strategy

Protonating the basic nitrogen atoms (N4 on the piperazine) locks the lone pair electrons, significantly raising the activation energy required for oxidation.

Salt Counter-ionStability EffectSolubility ImpactRecommendation
Hydrochloride (HCl) High. Increases lattice energy significantly (MP often >200°C).[1]High (Water).[1]Primary Choice. Best for thermal stability.[1]
Mesylate Moderate. Good for solubility, but hygroscopicity can induce hydrolysis.Very High.Use only if HCl is too insoluble.[1]
Fumarate High. Often forms stable, non-hygroscopic lattices.Low/Moderate.[1]Secondary Choice. Excellent for solid dosage forms.[1]
Protocol B: Polymorph Screening

Thermal instability often stems from the conversion of a metastable polymorph to a stable one during heating, which releases energy and can trigger degradation.

Actionable Steps:

  • Slurry Conversion: Suspend your compound in a solvent where it has low solubility (e.g., Isopropanol) and stir for 48 hours at 50°C. This forces the conversion to the thermodynamically stable polymorph.

  • Verify via XRPD: Ensure sharp, distinct peaks. Broad "halos" indicate amorphous content, which is the enemy of thermal stability.

Module 2: Chemical Degradation Mechanisms

User Issue: "The powder turns yellow/brown upon drying or milling."

Technical Diagnosis: This is the hallmark of Oxidative N-Dealkylation .[1] The methyl-piperazine moiety is electron-rich.[1] Under thermal stress and oxygen, it forms an N-oxide intermediate, which rearranges to cleave the ring or lose the methyl group.

Visualization: The Degradation Cascade

DegradationPathway Parent Parent Molecule (Free Base) Radical Radical Formation (Thermal/Metal Catalyzed) Parent->Radical Heat + O2 Hydrolysis Amide Hydrolysis (Pyridazinone Ring) Parent->Hydrolysis H2O + Heat (>80°C) NOxide N-Oxide Intermediate Radical->NOxide Radical Attack on N4 RingOpen Ring Cleavage (Brown/Yellow Degradants) NOxide->RingOpen Rearrangement

Figure 1: Primary degradation pathways.[1] The upper path (Oxidation) is the most common cause of discoloration.

Troubleshooting Guide: Preventing Oxidation

Q: I cannot change the salt form. How do I stabilize the free base? A: You must inhibit the radical propagation step.

  • Chelation: Trace metals (Fe, Cu from manufacturing equipment) catalyze the radical formation.

    • Solution: Add EDTA (0.05% w/w) to your crystallization solvent to sequester metal ions.[1]

  • Antioxidants:

    • Hydrophilic systems:[1] Sodium Metabisulfite.[1]

    • Lipophilic systems:[1] BHT (Butylated hydroxytoluene).[1]

    • Protocol: Add antioxidant to the final wash solvent during isolation.

Module 3: Processing & Handling FAQs

Q: Can I use spray drying for this compound? A: Proceed with Caution. Spray drying creates high surface area amorphous material.[1]

  • Risk:[1] Amorphous 5-(4-methylpiperazino)-3(2H)-pyridazinone will have a lower Glass Transition Temperature (Tg).[1] If the outlet temperature > Tg, the rubbery state will accelerate degradation 100x.

  • Fix: Use Lyophilization (Freeze Drying) if possible, or co-process with a high-Tg polymer like PVP (Polyvinylpyrrolidone) to raise the composite Tg.

Q: What is the maximum safe drying temperature? A: Determine this empirically using TGA (Thermogravimetric Analysis).

  • Run TGA at 10°C/min.

  • Identify the Onset of Decomposition (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Safe Zone: Your process temperature should be

    
    .
    
    • Example: If

      
       is 180°C, do not exceed 130°C.
      

Q: The compound interacts with lactose in my formulation. A: This is the Maillard Reaction . The secondary amine in the piperazine (if demethylated) or even the tertiary amine can react with reducing sugars like lactose.

  • Mandatory: Switch to Mannitol or Microcrystalline Cellulose (MCC) as fillers.[1] Never use lactose with piperazine derivatives.[1]

Summary of Recommendations

ParameterStandard Condition (High Risk)Optimized Condition (High Stability)
Solid Form Free BaseHydrochloride or Fumarate Salt
Crystallinity Amorphous / MixedCrystalline (Single Polymorph)
Drying Convection Oven (Air)Vacuum Oven (N2 Bleed)
Excipients Lactose, SucroseMannitol, MCC, Starch
Additives NoneEDTA (Chelator) + BHT (Antioxidant)

References

  • BenchChem. (2025).[1] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2018).[1] Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Piperazine | C4H10N2 | CID 4837 - PubChem Stability Data.[1] Retrieved from [1]

  • University of Texas at Austin. (2014). Oxidation of piperazine in post-combustion carbon capture (Mechanistic insights on N-oxidation). Retrieved from [1]

  • Netzsch Analyzing & Testing. (2025).[1][4] Thermal Analysis in the Pharmaceutical Field: TGA and Stability Assessment. Retrieved from [1]

Sources

Optimization

Technical Support Center: Pyridazinone Derivative Synthesis &amp; Reflux Optimization

Welcome to the Technical Support Center for heterocyclic synthesis. Pyridazinone derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of cardiovascular drugs, analgesics,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyridazinone derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of cardiovascular drugs, analgesics, and anti-inflammatory agents[1].

The classical synthesis of the pyridazinone core relies on the cyclocondensation of a


-keto acid (or ester) with hydrazine hydrate[1][2]. While the reaction is robust, the optimal reflux time  is the most critical variable. It dictates the balance between driving the rate-limiting intramolecular cyclization to completion and preventing the thermal degradation of the product[1].

This guide provides a deep-dive into the causality of reflux parameters, self-validating protocols, and advanced troubleshooting for researchers optimizing their synthetic workflows.

Quantitative Data: Reflux Conditions & Efficiency

The required reflux time is highly dependent on the steric hindrance of the starting materials, the choice of solvent, and the presence of a catalyst. The table below summarizes comparative data across various synthetic approaches:

Synthesis ApproachKey ReactantsSolvent / CatalystTemp (°C)Reflux TimeYield (%)
Classical Cyclization

-Benzoylpropionic acid + Hydrazine
Ethanol80 (Reflux)3 h~90%
Ester Precursor Cyclocondensation Diethyl 2-methyl-3-oxopentanedioate + HydrazineEthanol / AcOH80 (Reflux)4–6 hHigh
Base-Catalyzed Condensation Pyridazin-3(2H)-one + Aromatic aldehydeDry Ethanol / NaOMe80 (Reflux)6 h71–92%
One-Pot Condensation Glyoxylic acid + Acetophenone + HydrazineAcetic acid80–1202–3 hVariable

Data synthesized from established bench protocols and recent methodological studies[1][2][3][4].

Mechanistic Workflow of Cyclocondensation

Understanding the mechanism is essential for optimization. The reaction occurs in two distinct phases:

  • Hydrazone Formation: A rapid, nucleophilic attack by hydrazine on the ketone carbonyl.

  • Intramolecular Cyclization: A slower, rate-limiting step where the second nitrogen attacks the ester/carboxylic carbon, followed by the elimination of water or ethanol[1][5]. Reflux provides the necessary thermal energy to overcome the activation barrier of this second step.

G A γ-Keto Acid / Ester + Hydrazine Hydrate B Hydrazone Intermediate (Fast Step) A->B Room Temp C Intramolecular Cyclization (Rate-Limiting, Requires Reflux) B->C Acid Catalyst D Dehydration / Dealcoholation C->D Reflux (80°C) E Pyridazinone Derivative (Precipitation) D->E Cooling

Caption: Workflow and mechanistic steps for pyridazinone synthesis via cyclocondensation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. A successful reaction will naturally indicate its completion through a physical phase change (precipitation) upon cooling, eliminating the guesswork from the isolation phase[1][2].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, completely dissolve the starting

    
    -keto ester (e.g., diethyl 2-methyl-3-oxopentanedioate) in 50 mL of absolute ethanol[1].
    
  • Reagent Addition: Under continuous magnetic stirring at room temperature, slowly add an equimolar amount (or slight excess) of hydrazine hydrate[1].

  • Catalysis: Add a catalytic amount (0.5 mL) of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-limiting ring closure[1][5].

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C). Maintain this temperature for 4 to 6 hours[1].

  • Monitoring: Check the reaction progress via Thin Layer Chromatography (TLC) every 60 minutes to track the consumption of the starting material[1].

  • Self-Validating Isolation: Once TLC indicates completion, remove the heat and allow the mixture to cool to room temperature. The stable, six-membered dihydropyridazinone ring is significantly less soluble in cold ethanol than the acyclic precursors; therefore, the solid product will spontaneously precipitate[1][2].

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize if necessary[2][5].

Troubleshooting & FAQs

Q1: My yield is low, and TLC shows unreacted starting material after the standard 3 hours of reflux. Should I just increase the heating time? A1: Not necessarily. While extending the reflux time to 4–6 hours is standard for sterically hindered substrates[1], prolonged heating without chemical intervention can lead to solvent loss. Causality: The ring closure requires a nucleophilic attack. If the electrophilicity of the target carbon is low due to electron-donating substituents, thermal energy alone may not suffice. Solution: Before extending the time to 8 hours, ensure you have added a catalytic amount of glacial acetic acid or concentrated HCl[5]. This lowers the activation energy required for cyclization, allowing the reaction to complete within a standard 3–4 hour window.

Q2: I observe multiple new spots on my TLC plate after 6 hours of reflux. What is happening? A2: You are likely observing thermal degradation or over-oxidation. Causality: 4,5-dihydropyridazin-3(2H)-ones are stable, but under prolonged thermal stress in the presence of atmospheric oxygen, they can undergo spontaneous dehydrogenation (aromatization) to form fully unsaturated pyridazinones. Solution: Strictly limit your reflux time. If extended heating is mandatory for your specific substrate, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions[2].

Q3: How does the choice of solvent alter the optimal reflux time? A3: Solvent selection directly dictates the maximum reflux temperature, which exponentially affects the reaction rate. Ethanol (reflux ~80°C) is the industry standard because it facilitates the self-validating precipitation step upon cooling[1]. However, if cyclization is sluggish, switching to a higher-boiling solvent like acetic acid or utilizing a one-pot method can reduce the required reaction time from 6–8 hours down to 2–3 hours by providing greater thermal energy[3][6].

Q4: Can microwave synthesis or one-pot methods replace traditional reflux to save time? A4: Yes. Traditional multi-step refluxing can take up to 8 hours and requires intermediate purification[3]. Modern one-pot methods (e.g., reacting glyoxylic acid, an acetophenone, and hydrazine directly in a reactor tube) bypass the isolation of the oxobutanoic acid intermediate. This drastically reduces overall reaction times to 2–3 hours, minimizes solvent waste, and improves energy efficiency[3][7].

Troubleshooting Start TLC Check at 3 Hours Incomplete Starting Material Remains Start->Incomplete Complete Single Product Spot Start->Complete Degradation Multiple New Spots Start->Degradation Action1 Extend Reflux 1-2h or Add AcOH Incomplete->Action1 Action2 Stop Reflux, Cool & Filter Complete->Action2 Action3 Reduce Reflux Time Degradation->Action3

Caption: Decision tree for optimizing reflux duration based on TLC monitoring.

References
  • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. Walailak University.[Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Semantic Scholar.[Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.[Link]

Sources

Troubleshooting

Resolving purification challenges in large-scale pyridazinone synthesis

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Resolving Purification Challenges in Large-Scale Pyridazinone Synthesis Reference ID: PYR-SCALE-2024

Introduction

Welcome to the Pyridazinone Synthesis Support Center. If you are accessing this guide, you likely appreciate that the pyridazinone scaffold (common in PDE3/PDE4 inhibitors, herbicides, and COX-2 inhibitors) is deceptively simple to synthesize but notoriously difficult to purify at scale.

While the Paal-Knorr condensation or hydrazine-keto acid cyclization often proceeds with high conversion, the downstream processing is plagued by three "process killers": Regioisomer contamination , Genotoxic impurity (GTI) persistence (specifically hydrazine), and the "Oiling Out" phenomenon during crystallization.

This guide moves beyond standard literature to address the engineering of purity.

Ticket #01: The Product "Oils Out" Instead of Crystallizing

User Report: "I scaled up my reaction from 10g to 500g. Upon cooling the ethanolic solution, the product separated as a sticky brown oil at the bottom of the reactor instead of forming crystals. Purity is low."

Root Cause Analysis

You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the "oiling-out boundary" is crossed before the "solubility boundary."

  • Thermodynamic Cause: The interaction between your pyridazinone (often lipophilic) and the solvent system (often polar/protic like EtOH/Water) is unfavorable at intermediate temperatures.

  • Kinetic Trap: The oil phase traps impurities (oligomers), which further depresses the melting point and inhibits nucleation.

Troubleshooting Protocol: The "Dual-Ramp" Cooling Cycle

Do not simply cool slower. You must bypass the LLPS region.

  • Solvent Switch: If using EtOH/Water, shift to Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) with a cosolvent. Pyridazinones often crystallize better from moderately polar aprotic solvents or esters than from pure alcohols.

  • Seeding at High Temperature: You must seed before the oiling-out temperature (

    
    ).
    

Step-by-Step Recovery Protocol:

  • Re-dissolution: Re-heat the mixture until the oil phase fully dissolves (homogeneous solution).

  • Determine

    
    :  Cool slowly and note the temperature where the oil droplets first appear (
    
    
    
    ).
  • The Hold: Re-heat to

    
    .
    
  • Seeding: Add 0.5 wt% pure crystalline seed. Hold for 2 hours. This allows a crystal surface area to develop, consuming supersaturation without forming oil.

  • Linear Cooling: Cool at a rate of

    
    .
    
Visual Workflow: Avoiding LLPS

CrystallizationLogic Start Crude Mixture (Hot) Check Determine T_oil (Cloud Point) Start->Check Decision Is T_oil > T_nucleation? Check->Decision PathA Standard Cooling (Risk of Oil) Decision->PathA No PathB Seeded Cooling Protocol Decision->PathB Yes (High Risk) Step1 Hold at T_oil + 5°C PathB->Step1 Step2 Add Seed (0.5 wt%) Step1->Step2 Step3 Age 2 Hours (Crystal Growth) Step2->Step3 Step4 Slow Cool to 0°C Step3->Step4

Caption: Logic flow for mitigating oiling-out (LLPS) during pyridazinone crystallization.

Ticket #02: Regioisomer Contamination (N1 vs. N2)

User Report: "My HPLC shows a 90:10 mixture of the desired N-alkylated product and an impurity with the same mass. Recrystallization isn't removing it."

Root Cause Analysis

Pyridazinones are ambident nucleophiles. When alkylating the ring nitrogen (a common step), you often compete between:

  • N-alkylation (Desired)

  • O-alkylation (Lactim ether - Impurity)

  • N2-alkylation (Positional isomer)

Recrystallization often fails because these isomers are isostructural (similar crystal packing).

Troubleshooting Guide: Chemical Scavenging & pH Swing

Strategy: The O-alkyl impurity is chemically distinct (an imidate ester) compared to the N-alkyl amide. It is more basic and more hydrolytically unstable.

The "Acid-Wash" Purification: Instead of chromatography, use a reactive wash.

ParameterN-Alkyl Pyridazinone (Product)O-Alkyl Pyridazine (Impurity)
Stability Highly stable (Amide-like)Unstable to acid (Imidate)
Basicity LowModerate
Solubility Low in acidic waterHigh in acidic water

Protocol:

  • Dissolve crude solid in Dichloromethane (DCM) (10 volumes).

  • Wash with 1M HCl (3 volumes).

    • Mechanism:[2][3] The O-alkyl impurity is protonated and extracted into the aqueous layer, or hydrolyzed back to the starting pyridazinone (which precipitates or stays in water).

  • Separate layers.

  • Wash organic layer with 1M NaOH (removes unreacted starting material).

  • Concentrate and crystallize.[1]

Prevention (Synthesis Phase):

  • Solvent Effect: Switch from polar aprotic (DMF) to non-polar (Toluene) if possible, or use Cesium Carbonate (

    
    ) to promote N-alkylation via the "Cesium Effect" (coordination to the oxygen atom, shielding it from attack).
    

Ticket #03: Residual Hydrazine Removal (GTI Compliance)

User Report: "Quality Control rejected the batch. Residual Hydrazine levels are 50 ppm. We need <1 ppm (ICH M7 limits)."

Root Cause Analysis

Hydrazine is "sticky" due to hydrogen bonding and often co-crystallizes with the pyridazinone. Standard drying does not remove it.

Troubleshooting Guide: The "Scavenger" Workup

Do not rely on vacuum drying. You must chemically derivatize the hydrazine into a species that is lipophilic and easily purged, or water-soluble and easily washed.

Method A: The Acetone Scavenge (Preferred)

  • Perform the final crystallization or reslurry in a solvent containing 2% Acetone .

  • Mechanism: Hydrazine reacts rapidly with acetone to form acetone azine.

    
    
    
  • Result: Acetone azine remains in the mother liquor (highly soluble in organics) while the pyridazinone crystallizes out.

Method B: The Aqueous Oxidative Destruction (Use with Caution) If the product is water-insoluble:

  • Slurry product in water.

  • Add dilute Hydrogen Peroxide (

    
    )  or Sodium Hypochlorite  (bleach) at pH 8-9.
    
  • Warning: Ensure your pyridazinone is not oxidizable (e.g., contains no thioethers). This converts hydrazine to

    
     gas.[4]
    

FAQ: Rapid Fire Support

Q: My pyridazinone has a high melting point (>200°C) and is insoluble in everything. How do I purify? A: Use Acetic Acid or DMSO/Water mixtures. Dissolve in hot acetic acid, then slowly add water as an anti-solvent. Ensure thorough washing to remove acid traces.

Q: I see a "double spot" on TLC but NMR looks clean. What is it? A: Pyridazinones can exhibit lactam-lactim tautomerism in solution or on silica gel. If the NMR in


 shows a single set of peaks, the "impurity" is likely just a tautomer artifact on the silica plate.

Q: Can I use Palladium coupling (Suzuki) on the chloropyridazinone core? A: Yes, but pyridazinones are excellent ligands for Palladium. You will have high residual metal. You must use a metal scavenger (e.g., SiliaMetS® Thiol) or a wash with N-Acetylcysteine during workup.

Summary of Solvents & Yields

Process StepRecommended Solvent SystemTypical YieldKey Advantage
Cyclization Ethanol or Acetic Acid75-85%High conversion, product precipitates
Recrystallization Isopropyl Acetate (IPAc)85-90% (Recovery)Avoids oiling out (LLPS)
Hydrazine Removal MeOH + 2% Acetone>95% (Recovery)Converts GTI to soluble azine
Regio-Control Toluene (Synthesis)N/AFavors N-alkylation over O-alkylation

References

  • Organic Process Research & Development. Scalable Synthesis of a Cis-Substituted Cyclobutyl-Benzothiazole Pyridazinone. (2014). Demonstrates robust recrystallization procedures to avoid chromatography.

  • ResearchGate. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Detailed mechanisms on LLPS and seeding strategies.

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis.[5] Describes the acetone derivatization chemistry used for scavenging.

  • Australian Journal of Chemistry. A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. (2010).[6] Discusses regioselectivity challenges and aqueous media advantages.

  • Organic Process Research & Development. Electrochemical Synthesis of an N-Arylpyridazinone: Discovery and Scale-Up. (2025).[7][8] Recent advances in scale-up methodologies for this scaffold.[9]

Sources

Optimization

Strategies for increasing bioavailability of 3(2H)-pyridazinone derivatives

Welcome to the Application Scientist Support Portal. 3(2H)-pyridazinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent cardiovascular, anti-inflammatory, and antitumoral activities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 3(2H)-pyridazinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent cardiovascular, anti-inflammatory, and antitumoral activities. However, their planar, highly conjugated nature frequently results in poor physicochemical properties. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome bioavailability (BA) bottlenecks in your drug development pipeline.

Diagnostic Troubleshooting Workflow

Before altering your formulation or synthesizing new analogs, it is critical to diagnose the specific biophysical barrier limiting your compound's bioavailability. Use the logic tree below to isolate the rate-limiting step in your pharmacokinetic (PK) profile.

Workflow A Assess 3(2H)-pyridazinone Bioavailability B Aqueous Solubility < 10 µg/mL? A->B C Caco-2 Permeability < 1x10⁻⁶ cm/s? B->C No Act1 Increase Fsp3 Fraction Disrupt Crystal Lattice B->Act1 Yes D High Intrinsic Clearance (CLint)? C->D No Act2 Reduce PSA & Mask H-Bond Donors C->Act2 Yes Act3 Halogenate C4/C5 Block Metabolic Hotspots D->Act3 Yes

Diagnostic workflow for troubleshooting low bioavailability in 3(2H)-pyridazinones.

Frequently Asked Questions & Mechanistic Causality

Q1: My 3(2H)-pyridazinone lead exhibits "brick-dust" properties (insoluble in both water and lipid media). Why does this happen, and how can I structurally optimize it without losing target affinity? Causality: 3(2H)-pyridazinones are planar, highly conjugated heterocyclic systems. This extreme planarity facilitates strong intermolecular


 stacking and hydrogen bonding, resulting in a high crystal lattice energy. The thermodynamic penalty to break these crystal bonds prevents dissolution in any solvent.
Solution:  You must "escape from flatland" by increasing the 

character (the fraction of

hybridized carbons) of the molecule[1]. Introducing bulky, non-planar aliphatic groups (such as morpholine or piperazine rings) at the R-positions forces the molecule out of planarity. This disrupts the crystal packing, significantly lowering the melting point and lattice energy, which thermodynamically drives aqueous solubility[1].

Q2: My compound has adequate solubility, but oral bioavailability remains below 10%. How do I balance permeability and solubility? Causality: If solubility is sufficient but BA is low, the issue is typically poor passive membrane permeability driven by an excessively high Polar Surface Area (PSA) or too many hydrogen bond donors (HBDs) exposed on the pyridazinone core. Solution: Mask the HBDs via N-alkylation or employ prodrug strategies. For instance, during the optimization of pyrido-pyridazinone FER tyrosine kinase inhibitors, modifying the scaffold to optimize the lipophilicity-to-PSA ratio enhanced membrane permeability, resulting in an oral BA increase from 34% (Compound 1) to 65% (Compound 17c) in murine models[2]. Similarly, substituting highly polar


 fragments with less polar moieties in HCV NS5B polymerase inhibitors significantly improved the oral fraction absorbed (

)[3].

Q3: We are moving to preclinical in vivo dosing. What co-solvent systems are thermodynamically optimal for pyridazinones? Causality: The dissolution of 6-phenyl-3(2H)-pyridazinone derivatives is an endothermic, entropy-driven process[4]. To achieve high concentrations for oral gavage, the solvent must disrupt the strong solute-solute hydrogen bonds while providing a favorable entropy of mixing. Solution: Employ co-solvent mixtures containing DMSO or Transcutol. Thermodynamic evaluations demonstrate that DMSO provides the maximum molecular interaction and solubility enhancement for these scaffolds by acting as a strong hydrogen bond acceptor for the pyridazinone NH group, shifting the dissolution thermodynamics in favor of the solvated state[5].

Quantitative Benchmarks: Structural Modifications vs. PK Outcomes

To guide your optimization campaigns, compare your current leads against these benchmarked 3(2H)-pyridazinone derivatives:

Compound / ScaffoldPrimary BarrierModification StrategyIn Vitro PotencyOral Bioavailability (BA)Ref
Compound 1 (DS21360717)Poor SolubilityPlanar pyrido-pyridazinone baseline

= 0.5 nM
34% (Mice)[2]
Compound 17c (DS08701581)OptimizedIncreased solubility, balanced lipophilicitySub-nanomolar65% (Mice)[2]
Compound 16a (HCV NS5B)High PSAPolar

substituents
HighLow (

)
[3]
Compound 17 (HCV NS5B)OptimizedReduced PSA, less polar R-groupsHighSignificant Increase [3]

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on standard assays without built-in biophysical controls. Implement the following self-validating protocols for your 3(2H)-pyridazinone pipeline.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility assays (like solvent-shift methods) often yield false-positive supersaturation data for pyridazinones. You must measure the true thermodynamic baseline.

  • Preparation: Add an excess amount (e.g., 5 mg) of the solid 3(2H)-pyridazinone compound to 1 mL of the target buffer (pH 1.2, 4.5, and 7.4) in a sealed glass vial.

  • Equilibration: Agitate the suspension at 37°C for a minimum of 48 hours. Pyridazinones have slow dissolution kinetics; shorter times will underestimate solubility.

  • Separation: Centrifuge the samples at 15,000 x g for 15 minutes to cleanly separate the solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant immediately and quantify via HPLC-UV.

  • Self-Validation Check (Critical): Recover the remaining solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the diffractogram shows a shift from sharp crystalline peaks to a broad amorphous halo, your solubility reading is artificially inflated by a solvent-mediated phase transformation. The thermodynamic solubility value is only valid if the solid state remains crystalline and unchanged.

Protocol B: PAMPA for Highly Lipophilic Pyridazinones

Standard PAMPA often fails for lipophilic pyridazinones due to membrane retention, leading to artificially low permeability scores.

  • Donor Preparation: Prepare a 10 mM stock in DMSO. Dilute to 50 µM in PBS (pH 7.4) for the donor solution. Ensure final DMSO concentration is < 1% to prevent artificial disruption of the lipid membrane.

  • Membrane Coating: Coat the PAMPA PVDF filter membrane with a 20% solution of lecithin in dodecane.

  • Incubation: Add 300 µL of the donor solution to the bottom well and 200 µL of blank PBS to the top acceptor well. Incubate at room temperature for 5 hours.

  • Quantification: Measure concentrations in both donor and acceptor compartments via LC-MS/MS.

  • Self-Validation Check (Critical): Calculate the mass balance: Recovery % = (Donor_final + Acceptor_final) / Donor_initial. A recovery of < 80% indicates the compound is trapped inside the lipid membrane or bound to the plastic. If recovery is low, invalidate the run and repeat the assay adding 4% Bovine Serum Albumin (BSA) to the acceptor well to act as an in vivo-like sink, pulling the lipophilic compound through the membrane.

Mechanistic Pathway Visualization

Mechanism N1 Planar Pyridazinone (Low Fsp3) N2 sp3 Carbon Insertion N1->N2 N3 Lattice Energy Reduction N2->N3 N4 Enhanced Solvation N3->N4

Mechanistic pathway of solubility enhancement via Fsp3 structural modification.

References

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 Source: ACS Medicinal Chemistry Letters (acs.org) URL:2

  • Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection Source: Crimson Publishers (crimsonpublishers.com) URL:3

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: Semantic Scholar (semanticscholar.org) URL:1

  • Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance Source: ResearchGate (researchgate.net) URL:4

  • Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures Source: ResearchGate (researchgate.net) URL:5

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative NMR Profiling: 5-(4-methylpiperazino)-3(2H)-pyridazinone

Topic: Structural Elucidation & Comparative NMR Profiling of 5-(4-methylpiperazino)-3(2H)-pyridazinone Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation & Comparative NMR Profiling of 5-(4-methylpiperazino)-3(2H)-pyridazinone Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

In the synthesis of pyridazinone-based pharmacophores (common in cardiotonic and antihypertensive drug discovery), the nucleophilic aromatic substitution (


) of 4,5-dihalo-3(2H)-pyridazinones is the standard synthetic route. However, this reaction presents a critical regioselectivity challenge: nucleophiles can attack either the C4 or C5 position, leading to structural isomers that are difficult to distinguish by Mass Spectrometry alone.

This guide provides a definitive NMR protocol to distinguish the target 5-isomer from its 4-isomer alternative. The core differentiator lies not merely in chemical shift, but in the specific spin-spin coupling topology (


-coupling)  of the pyridazinone ring protons.

Molecule Profile & Numbering Logic

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 3(2H)-pyridazinone scaffold:

  • N1/N2: Hydrazine moiety (N2 is protonated in the lactam form).

  • C3: Carbonyl carbon.[1]

  • C4/C5: Alkenic carbons (sites of substitution).

  • C6: Azomethine-like carbon.

Target Structure: 5-(4-methylpiperazino)-3(2H)-pyridazinone[2]

  • Substitution: C5 position.

  • Critical Protons: H-4 and H-6.

  • Relationship: Meta (separated by one carbon).

Experimental Protocol: Self-Validating Workflow

Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: Pyridazinones often exhibit poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and slows the exchange of the lactam NH proton, allowing it to be observed as a broad singlet (crucial for confirming the tautomeric state).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm (to capture broad NH).

  • Scans: 16–64 (sufficient for S/N > 100:1).

  • Processing: Apply 0.3 Hz Line Broadening (LB) to resolve fine coupling constants.

Structural Analysis: The 5-Isomer (Target)

In the 5-substituted regioisomer, the lack of adjacent ring protons creates a distinct "isolated spin" appearance, though fine structure reveals long-range coupling.

Pyridazinone Ring Signals[2][3]
  • H-4 (The Shielded Singlet):

    • Shift:5.50 – 6.00 ppm (Singlet or doublet with

      
       Hz).
      
    • Mechanistic Insight: The nitrogen lone pair of the piperazine ring at C5 donates electron density into the ring system (enaminone resonance). This places significant negative charge density on C4, causing a dramatic upfield shift compared to unsubstituted pyridazinones.

  • H-6 (The Deshielded Azomethine):

    • Shift:7.60 – 8.00 ppm (Singlet or doublet with

      
       Hz).
      
    • Mechanistic Insight: Located next to N1, this proton is deshielded.

  • Coupling Topology (

    
    ): 
    
    • Since H-4 and H-6 are meta to each other, they exhibit very small W-coupling (long-range). This often appears as a sharp singlet or a very narrow doublet (

      
       Hz). This is the primary fingerprint of the 5-isomer. 
      
Piperazine Signals
  • N-Methyl: Strong singlet at ~2.20 ppm .

  • Ring Protons:

    • Protons

      
       to Pyridazinone (N1'): Broad triplet/multiplet at ~3.20 – 3.40 ppm .
      
    • Protons

      
       to Methyl (N4'): Broad triplet/multiplet at ~2.40 ppm .
      
Exchangeable Proton
  • NH (H-2): Broad singlet at 12.0 – 13.0 ppm . Disappears upon D2O shake.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary synthetic impurity (4-isomer) and the starting material.

Table 1: Comparative NMR Fingerprints
Feature5-Isomer (Target) 4-Isomer (Alternative) 4,5-Dichloro Precursor
Substitution 5-(4-methylpiperazino)4-(4-methylpiperazino)4,5-Dichloro
Ring Protons H-4 and H-6H-5 and H-6H-6 only (if 4,5-dichloro)
Coupling Type Meta (

)
Vicinal (

)
None (Singlet)
Coupling Constant

Hz

Hz
N/A
Multiplicity Two Singlets (or narrow doublets)Two distinct DoubletsOne Singlet
H-4 Shift ~5.8 ppm (Shielded)N/A (Substituted)N/A
H-5 Shift N/A (Substituted)~6.0 - 6.5 ppmN/A
H-6 Shift ~7.8 ppm~7.8 ppm~8.2 ppm
Key Differentiator: The "Vicinal vs. Meta" Rule
  • Target (5-sub): H-4 and H-6 are separated by the substituent. They cannot engage in strong vicinal coupling.[3] Result: Singlets or Tiny Doublets .

  • Alternative (4-sub): H-5 and H-6 are neighbors. They must engage in vicinal coupling. Result: Clear Doublets with measurable splitting (

    
     Hz).
    

Visualizing the Logic

Diagram 1: Regioselectivity & Spectral Consequences

This diagram illustrates the synthetic divergence and the resulting spectral signatures.

Regioselectivity Start 4,5-Dichloro-3(2H)-pyridazinone (Precursor) Reaction Reaction with N-Methylpiperazine Start->Reaction Target TARGET: 5-Isomer (Substitution at C5) Reaction->Target Major Path (Steric/Electronic Control) Impurity ALTERNATIVE: 4-Isomer (Substitution at C4) Reaction->Impurity Minor Path SpecTarget NMR Signature: H-4 & H-6 (Meta) J ~ 1.5 Hz (Singlets) Target->SpecTarget SpecImpurity NMR Signature: H-5 & H-6 (Vicinal) J ~ 4.5 Hz (Doublets) Impurity->SpecImpurity

Caption: Divergent synthesis pathways yielding regioisomers with distinct NMR coupling topologies.

Diagram 2: The Assignment Workflow

A decision tree for verifying the synthesized product.

AssignmentWorkflow Step1 Acquire 1H NMR (DMSO-d6) Step2 Locate Ring Protons (5.5 - 8.5 ppm) Step1->Step2 Step3 Analyze Multiplicity of Upfield Proton (~5.8 ppm) Step2->Step3 Decision1 Is it a Singlet or Narrow Doublet (J < 2 Hz)? Step3->Decision1 ResultYes CONFIRMED: 5-Isomer (H-4 and H-6 are Meta) Decision1->ResultYes Yes ResultNo REJECT: 4-Isomer (H-5 and H-6 are Vicinal, J > 4Hz) Decision1->ResultNo No (Distinct Doublet)

Caption: Step-by-step logic for confirming the 5-substituted regioisomer based on coupling constants.

References

  • Regiochemistry of Pyridazinones: Lee, H. G., et al. (2010).[4] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society.

  • NMR of Pyridazinones: 3(2H)-Pyridazinone 1H NMR Spectrum. ChemicalBook Database.

  • Coupling Constants: H-H and 13C-H coupling constants in pyridazine. ResearchGate / Journal of Molecular Spectroscopy.

  • General Isomer Comparison: 5-Amino-4-chloropyridazin-3(2H)-one Spectral Data. PubChem Laboratory Chemical Safety Summary.

Sources

Comparative

Comparing IC50 values of 5-(4-methylpiperazino)-3(2H)-pyridazinone vs Milrinone

This guide provides an in-depth technical comparison between the established therapeutic agent Milrinone and the structural analog 5-(4-methylpiperazino)-3(2H)-pyridazinone (hereafter referred to as 5-MPP ). This analysi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established therapeutic agent Milrinone and the structural analog 5-(4-methylpiperazino)-3(2H)-pyridazinone (hereafter referred to as 5-MPP ).

This analysis focuses on their inhibitory potential (IC50) against Phosphodiesterase 3 (PDE3), their structural pharmacophores, and the experimental frameworks required to validate their comparative efficacy.

Executive Summary

Milrinone is the clinical "gold standard" for PDE3 inhibition, used acutely to treat heart failure due to its positive inotropic (contractility) and lusitropic (relaxation) effects. 5-MPP represents a specific subclass of pyridazinone derivatives.[1] While Milrinone utilizes a bipyridine scaffold, 5-MPP employs a pyridazinone core functionalized with a basic methylpiperazine side chain.

From a medicinal chemistry perspective, the pyridazinone ring is a bioisostere of the pyridone ring in Milrinone. The comparison of their IC50 values reveals the critical role of the 6-aryl substituent versus the 5-amino/piperazino substituent in binding affinity to the PDE3 catalytic pocket.

Chemical & Pharmacological Profiles[2][3][4][5][6][7]

FeatureMilrinone (Reference Standard)5-(4-methylpiperazino)-3(2H)-pyridazinone (Target Analog)
Core Scaffold 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile3(2H)-Pyridazinone ring
Key Substituent 5-Cyano group (Electronic withdrawal)5-(4-methylpiperazino) group (Basic/Steric bulk)
Primary Target PDE3 (cAMP-specific phosphodiesterase)PDE3 (Predicted based on scaffold SAR)
Mechanism Competitive inhibition of cAMP hydrolysisCompetitive/Allosteric inhibition (Putative)
Solubility Low (requires lactate salt for IV)Improved (due to basic piperazine nitrogen)

Comparative Efficacy: IC50 Analysis

The IC50 (Half maximal inhibitory concentration) is the quantitative measure of potency. Lower values indicate higher potency.

Milrinone: The Benchmark
  • PDE3 Inhibition (Cardiac): IC50 = 0.3 – 1.2 µM (depending on tissue source and assay conditions).

  • Selectivity: Highly selective for PDE3 over PDE1, PDE2, and PDE4 (IC50 > 100 µM).

  • Clinical Correlation: An IC50 of ~0.5 µM correlates with therapeutic plasma concentrations required for inotropy.

5-MPP: Structure-Activity Relationship (SAR) Prediction

Direct clinical data for 5-MPP is less ubiquitous than Milrinone, but SAR studies of 5-substituted pyridazinones provide a predictive range:

  • Potency Drivers: High potency in pyridazinones (e.g., Pimobendan, Levosimendan) typically requires a 6-aryl group (often a phenyl ring with specific substituents like -OCH3 or -NH2).

  • Effect of 5-Substitution: Replacing the 5-methyl or 5-cyano group with a bulky 4-methylpiperazino group often alters the binding mode.

    • Scenario A (Steric Clash): The bulky piperazine may sterically hinder the molecule from fitting deep into the PDE3 hydrophobic pocket (Q-pocket), potentially increasing the IC50 (lowering potency) to the 10 – 50 µM range.

    • Scenario B (Solubility enhancement): The piperazine improves aqueous solubility, potentially improving bioavailability despite lower intrinsic affinity.

Comparative Data Table (Experimental vs. Predicted)

ParameterMilrinone5-MPP (Predicted Range)Interpretation
PDE3 IC50 0.32 ± 0.05 µM 5.0 – 45.0 µM Milrinone is likely 10-100x more potent in vitro due to the optimized bipyridine fit.
PDE4 IC50 > 100 µM> 100 µMBoth scaffolds typically spare PDE4 (anti-inflammatory target).
Inotropy (EC50) ~1.5 µM~20 - 80 µMHigher concentration of 5-MPP required for equivalent contractility.

Critical Insight: The 5-position in pyridazinones is sensitive. Successful drugs like Amrinone (5-amino) and Pimobendan (5-methyl) use small groups. A 4-methylpiperazine group is significantly larger, suggesting 5-MPP may be a lead compound or intermediate rather than a final optimized drug candidate.

Mechanism of Action: The cAMP Signaling Pathway

Both compounds target the inhibition of PDE3, preventing the degradation of cAMP.[2] This leads to increased Protein Kinase A (PKA) activity, calcium influx, and cardiac contraction.

PDE_Pathway BetaAR Beta-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates (Gs) cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 Enzyme (Target) PDE3->AMP Catalysis Milrinone Milrinone / 5-MPP (Inhibitors) Milrinone->PDE3 INHIBITS (IC50) CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Contractility Increased Cardiac Contractility CaChannel->Contractility Ca2+ Influx

Figure 1: Mechanism of Action.[3][4][5][6][7][2] Milrinone and 5-MPP block the PDE3 enzyme (Red), preventing the breakdown of cAMP (Green), thereby sustaining the signal for cardiac contraction.

Experimental Methodology: Validating the IC50

To objectively determine the IC50 of 5-MPP relative to Milrinone, researchers must utilize a Two-Step Radiometric or Fluorescence Polarization Assay .

Protocol: PDE3 Inhibition Assay

Objective: Determine the concentration of inhibitor required to reduce PDE3 activity by 50%.

  • Enzyme Preparation:

    • Isolate PDE3 from bovine or human cardiac ventricle tissue (or use recombinant human PDE3A).

    • Validation: Confirm activity using a known substrate (cAMP) and inhibitor (Milrinone control).

  • Assay Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

    • Substrate: 1.0 µM [3H]-cAMP (tritium labeled) or Fluorescent-cAMP.

    • Test Compounds:

      • Milrinone (Control): Serial dilutions (0.01 µM to 100 µM).

      • 5-MPP (Test): Serial dilutions (0.1 µM to 1000 µM).

  • Incubation:

    • Incubate at 30°C for 10–30 minutes.

    • Stop Reaction: Add boiling water or PDE stop solution (e.g., ZnSO4/Ba(OH)2) to precipitate unreacted cAMP.

  • Quantification:

    • Measure the product (5'-AMP) via liquid scintillation counting (for radiometric) or fluorescence polarization.

    • Calculation:

      
      
      
  • Data Fitting:

    • Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).

    • Fit data to a 4-parameter logistic (Hill) equation to derive the IC50.

Assay_Workflow Step1 1. Enzyme Prep PDE3 Isolation Step2 2. Incubation Enzyme + [3H]cAMP + Inhibitor (Milrinone/5-MPP) Step1->Step2 Step3 3. Reaction Stop Precipitate cAMP Step2->Step3 Step4 4. Quantification Scintillation Counting Step3->Step4 Step5 5. Analysis Sigmoidal Dose-Response Calculate IC50 Step4->Step5

Figure 2: Workflow for validating IC50 values. This self-validating protocol ensures the comparative data is robust.

Conclusion & Implications

  • Milrinone remains the superior candidate for acute clinical inotropy due to its sub-micromolar IC50 (~0.3 µM) and optimized pharmacokinetics.

  • 5-(4-methylpiperazino)-3(2H)-pyridazinone is likely a less potent inhibitor (predicted IC50 > 5 µM) due to the steric bulk of the piperazine ring at the 5-position. However, its enhanced solubility profile (conferred by the piperazine nitrogen) makes it a valuable scaffold for designing "hybrid" inhibitors or for use as a highly soluble research tool in cellular assays where Milrinone's solubility is limiting.

References

  • Milrinone Pharmacology: Baim, D. S., et al. "Evaluation of a new bipyridine inotropic agent—milrinone—in patients with severe congestive heart failure." New England Journal of Medicine 309.13 (1983): 748-756. Link

  • PDE3 Inhibition Data: Sircar, I., et al. "Cardiotonic agents.[4][6] 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones." Journal of Medicinal Chemistry 30.6 (1987): 1023-1029. Link

  • Pyridazinone SAR: Abadi, A. H., et al. "Synthesis and phosphodiesterase III inhibitory activity of some new 6-(indol-2-yl)pyridazin-3(2H)-ones." Chemical and Pharmaceutical Bulletin 56.11 (2008): 1528-1532. Link

  • Assay Methodology: Thompson, W. J., & Appleman, M. M. "Multiple cyclic nucleotide phosphodiesterase activities from rat brain." Biochemistry 10.2 (1971): 311-316. Link

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 5-(4-methylpiperazino)-3(2H)-pyridazinone Using LC-MS

Abstract The robust characterization of active pharmaceutical ingredients (APIs) is the bedrock of drug development, where purity is not merely a metric but a cornerstone of safety and efficacy. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) is the bedrock of drug development, where purity is not merely a metric but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 5-(4-methylpiperazino)-3(2H)-pyridazinone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] We will dissect a comprehensive LC-MS methodology, justifying the critical parameter choices that ensure a self-validating and reliable protocol. Furthermore, we will objectively benchmark LC-MS against established analytical techniques such as HPLC-UV, GC-MS, and NMR, providing the data-driven insights necessary for researchers and drug development professionals to select the optimal analytical strategy.

The Imperative of Purity for Novel Pyridazinone Scaffolds

Pyridazinone derivatives are a prominent class of heterocyclic compounds extensively researched for a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][4][5][6] 5-(4-methylpiperazino)-3(2H)-pyridazinone, the subject of this guide, incorporates the pyridazinone core and a piperazine moiety—a common pharmacophore. The quality and purity of such an API are paramount, as even minute impurities can alter pharmacological effects, introduce toxicity, or compromise the stability of the final drug product.[7][]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent impurity profiling.[9] This necessitates analytical methods that are not only sensitive but also specific enough to detect, identify, and quantify structurally similar impurities that may arise from the synthesis[6][10] or degradation.

LC-MS: The Gold Standard for Purity Determination

For a molecule like 5-(4-methylpiperazino)-3(2H)-pyridazinone, which is non-volatile and possesses ionizable functional groups, LC-MS emerges as the superior analytical choice.[11][][13] It synergistically combines the high-resolution separation power of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[7][][13] This hyphenated technique allows us not only to quantify the purity (the "how much") but also to gain structural information about the impurities (the "what is it"), a significant advantage over traditional HPLC-UV methods.[14][15]

The workflow for purity validation via LC-MS is a multi-stage process designed for accuracy and reproducibility.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation Prep Accurate Weighing & Dissolution in Mobile Phase Compatible Solvent (e.g., Acetonitrile/Water) Filter Filtration through 0.22 µm Syringe Filter Prep->Filter LC LC Separation (C18 Reverse-Phase) Filter->LC ESI Ionization (Electrospray - ESI+) LC->ESI MS Mass Analysis (High-Resolution MS - TOF/Orbitrap) ESI->MS MS2 Fragmentation (MS/MS) for Structural Elucidation MS->MS2 Process Chromatogram Integration & Peak Identification MS2->Process Quant Purity Calculation (Area % Normalization) Process->Quant Validate Method Validation (ICH Q2(R2) Guidelines) Quant->Validate

Caption: High-level workflow for LC-MS purity validation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and compliant with international standards, such as those outlined by the ICH.[16]

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system for fast, high-resolution separations.[11]

  • A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled via an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Causality: The C18 stationary phase is the workhorse for moderately polar compounds. The pyridazinone core and piperazine substituent make the analyte suitable for retention and separation from potential non-polar or highly polar impurities under reverse-phase conditions.[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the basic nitrogen atoms in the methylpiperazino group. This enhances peak shape and is critical for efficient positive-mode electrospray ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes.

    • Causality: A gradient is essential for impurity profiling to ensure that impurities with a wide range of polarities are eluted and detected, from early-eluting polar compounds to late-eluting hydrophobic ones.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times by minimizing fluctuations due to ambient temperature changes.

  • Injection Volume: 2 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: The presence of multiple nitrogen atoms, particularly in the methylpiperazine ring, makes the molecule readily protonated, leading to a strong [M+H]⁺ signal.

  • Mass Range: m/z 100-1000.

    • Causality: This range comfortably covers the expected molecular weight of the API and most potential impurities or dimers.

  • Data Acquisition: Full Scan with data-dependent MS/MS (ddMS²).

    • Causality: Full scan mode detects all ions within the mass range, creating a complete picture of the sample. The ddMS² automatically triggers fragmentation on the most intense ions, providing valuable structural data for impurity identification without prior knowledge.

Method Validation: Ensuring Trustworthiness

A method is only as good as its validation. Following ICH Q2(R2) guidelines ensures the method is fit for its purpose.[16][18][19]

Validation Parameter Purpose Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities or matrix components.The main peak is spectrally pure and resolved from all other peaks.
Linearity & Range To confirm a proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) > 0.999 for a series of 5-6 concentrations.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10:1; Precision (%RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).Purity results remain consistent and SST passes under varied conditions.

Comparative Analysis: Choosing the Right Tool for the Job

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice depends on the specific question being asked.[][11][17]

Method_Selection cluster_screening Primary Questions cluster_methods Recommended Techniques Start Analytical Goal: Validate Purity of API q_volatile Is the analyte thermally stable & volatile? Start->q_volatile q_chromophore Does the analyte possess a UV chromophore? q_volatile->q_chromophore No gcms GC-MS q_volatile->gcms Yes q_structure Is structural info on impurities required? q_chromophore->q_structure No hplcuv HPLC-UV q_chromophore->hplcuv Yes lcms LC-MS q_structure->lcms Yes (High Sensitivity) nmr NMR q_structure->nmr Yes (Definitive Structure) hplcuv->q_structure Limited lcms->hplcuv Superior Specificity

Caption: Decision logic for selecting an analytical purity method.

Performance Comparison

The following table objectively compares LC-MS with other common analytical techniques for the purity assessment of 5-(4-methylpiperazino)-3(2H)-pyridazinone.

Technique Principle Advantages for this Analyte Limitations for this Analyte
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.High Sensitivity & Specificity: Detects impurities without chromophores.[14] Structural Information: MS/MS fragmentation aids in impurity identification.[] High Throughput: UHPLC enables rapid analysis.[11]Ionization Dependence: Impurities that do not ionize efficiently may be missed. Quantitation: Response can be non-uniform between compounds, requiring standards for absolute quantification.[20]
HPLC-UV Chromatographic separation followed by UV-light absorbance detection.Robust & Reproducible: A well-established, reliable technique.[7] Simple Quantification: Area percent is generally accepted for purity assessment of known impurities. Cost-Effective: Lower operational cost than LC-MS.Requires a Chromophore: Cannot detect impurities that do not absorb UV light.[15] Co-elution Risk: Structurally similar impurities may co-elute, leading to inaccurate quantification.[15] No Structural Information: Provides no mass or structural data.[15]
GC-MS Chromatographic separation of volatile compounds followed by mass detection.High sensitivity for volatile and semi-volatile impurities.[11][17]Not Suitable: The analyte is expected to have a high boiling point and be thermally labile, making it unsuitable for GC analysis without derivatization.[17]
NMR Nuclear spin resonance in a magnetic field.Definitive Structural Elucidation: Provides unambiguous structural information. Quantitative (qNMR): Can provide highly accurate purity values against a certified standard without needing a standard of the impurity itself.Low Sensitivity: Requires significantly more material than LC-MS.[9] Complex Mixtures: Spectra can be difficult to interpret for samples with many impurities. Low Throughput: Analysis time is considerably longer.

Conclusion: An Integrated Analytical Approach

For the comprehensive purity validation of 5-(4-methylpiperazino)-3(2H)-pyridazinone, LC-MS stands out as the most balanced and informative single technique. It provides the high sensitivity required to detect trace-level impurities and the mass information critical for their preliminary identification, directly aligning with modern regulatory expectations.[][14]

However, a truly authoritative purity assessment relies on an orthogonal approach. While LC-MS serves as the primary tool for detection and quantification, HPLC-UV offers a robust, cost-effective method for routine quality control once impurities are characterized. For definitive structural confirmation of an unknown impurity isolated via preparative LC, NMR spectroscopy remains the undisputed gold standard.[15]

By understanding the strengths and limitations of each technique, researchers can design a scientifically sound, phase-appropriate analytical strategy that ensures the quality, safety, and integrity of novel pharmaceutical compounds.

References

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). BioPharm International. [Link]

  • E.M. de Oliveira, et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Photonics.com. [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024). MDPI. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches?. (2019). ResearchGate. [Link]

  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. (2025). MDPI. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.com. [Link]

  • Eight Commonly Used Techniques for Drug Analysis. (2023). Labinsights.com. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019). IJRAR. [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification. (2026). Veeprho.com. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass Laboratories Inc.. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2023). PMC. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2022). SciSpace. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]

  • 3(2H)-Pyridazinone. PubChem. [Link]

  • Proposed fragmentation patterns following accurate mass analysis at 1 ppm using LC-MS/MS with a Q-Exactive Orbitrap mass spectrometer. (2018). ResearchGate. [Link]

  • 5-Amino-4-chloropyridazin-3(2H)-one. PubChem. [Link]

  • Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Arkivoc. [Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. (2020). Agilent. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]

  • Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. (2023). ResearchGate. [Link]

  • Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. RACAB. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2021). ScienceDirect. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025). Anapharm Bioanalytics. [Link]

  • LC-MS in Pharmaceutical Analysis: Review. (2022). IJPPR. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Birmingham. [Link]

  • LC-MS Analysis Workflows for RNA Therapeutics to Ensure Product Quality and Process Consistency. Waters Corporation. [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2018). ScienceDirect. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis -Compounds. (2014). Scientific & Academic Publishing. [Link]

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Comparative

Comparative Profiling of Pyridazinone Analogs: Antihypertensive Efficacy &amp; Mechanism

Topic: Comparative Study of Antihypertensive Effects of Pyridazinone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Antihypertensive Effects of Pyridazinone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pyridazinone Scaffold

The pyridazin-3(2H)-one scaffold represents a privileged structure in cardiovascular medicinal chemistry due to its versatility. Unlike traditional antihypertensives that often rely on a single mechanism of action (MOA), pyridazinone analogs exhibit a multi-target profile . This guide compares the three primary classes of pyridazinone analogs—Direct Vasodilators, Alpha-Adrenergic Antagonists, and PDE III Inhibitors—providing a technical analysis of their structure-activity relationships (SAR), experimental efficacy, and mechanistic pathways.

Chemical Classification & Comparative SAR

To rationally compare performance, we categorize these analogs based on their dominant pharmacophore and substitution patterns.

Class I: 6-Aryl-4,5-dihydro-3(2H)-pyridazinones (Direct Vasodilators)
  • Mechanism: Direct relaxation of vascular smooth muscle, likely involving calcium channel modulation or potassium channel opening.

  • Key SAR Feature: The substitution at the C-6 position is the critical determinant of efficacy.

    • Lipophilicity: A hydrophobic group at the para-position of the phenyl ring (e.g., isobutyl, ethyl) significantly enhances activity compared to electron-withdrawing groups (e.g., chloro).

    • Biphenyl Effect: Substitution with a biphenyl moiety (e.g., Compound 4p ) has been shown to exceed the potency of standard hydralazine.

  • Reference Standard: Hydralazine.[1][2]

Class II: Piperazinyl-Pyridazinones (Alpha-1 Adrenergic Antagonists)
  • Mechanism: Competitive antagonism at post-synaptic

    
    -adrenoceptors, reducing peripheral vascular resistance.[3]
    
  • Key SAR Feature: The linker length between the pyridazinone core and the arylpiperazine side chain.[4]

    • Linker Optimization: A polymethylene spacer of 3–4 carbons typically maximizes affinity (

      
       in low nM range).
      
    • Selectivity: Specific side chains can confer >200-fold selectivity for

      
       over 
      
      
      
      receptors, minimizing feedback tachycardia.
  • Reference Standard: Prazosin.

Class III: Inodilators (PDE III Inhibitors)[5]
  • Mechanism: Inhibition of Phosphodiesterase III, increasing cAMP levels in cardiomyocytes (inotropy) and vascular smooth muscle (vasodilation).

  • Key Examples: Pimobendan, Levosimendan.[1][5][6][7][8]

  • Clinical Niche: Ideal for hypertensive heart failure where maintained cardiac output is required alongside BP reduction.

Mechanistic Pathways Visualization

The following diagram illustrates the divergent signaling pathways triggered by different pyridazinone substitutions, highlighting why specific analogs are chosen for distinct hypertensive phenotypes.

MOA_Pathways Substrate Pyridazinone Analog ClassI Class I: 6-Aryl-Dihydropyridazinone Substrate->ClassI ClassII Class II: Piperazinyl-Linker Substrate->ClassII ClassIII Class III: PDE Inhibitor (e.g., Pimobendan) Substrate->ClassIII VSM Vascular Smooth Muscle ClassI->VSM Ca_Channel L-Type Ca2+ Channel Blockade VSM->Ca_Channel Vasodilation1 Vasodilation (Direct) Ca_Channel->Vasodilation1 Alpha1 α1-Adrenergic Receptor ClassII->Alpha1 PLC PLC / IP3 Pathway Inhibition Alpha1->PLC Vasodilation2 Vasodilation (Sympatholytic) PLC->Vasodilation2 PDE3 PDE III Enzyme ClassIII->PDE3 Inhibits cAMP Increased cAMP PDE3->cAMP Prevents breakdown DualEffect Inotropy + Vasodilation cAMP->DualEffect

Caption: Divergent pharmacological pathways of pyridazinone analogs leading to blood pressure reduction.

Experimental Validation: The Tail-Cuff Protocol

To objectively compare these analogs, the Non-Invasive Tail-Cuff Method in rats is the standard screening protocol. It balances throughput with physiological relevance.

Rationale & Causality
  • Why Conscious Rats? Anesthesia depresses the cardiovascular system, altering baseline BP and masking the true antihypertensive effect.

  • Why Pre-Warming? Essential to dilate the caudal artery for pulse detection; however, overheating (>30 mins) causes thermal stress hypertension.

Step-by-Step Protocol
  • Animal Selection:

    • Use Albino Wistar rats (150–250 g).

    • Group size:

      
       (minimum for statistical significance).
      
    • Control: Saline/CMC suspension. Standard: Hydralazine (25 mg/kg p.o.) or Propranolol.

  • Acclimatization (Critical Step):

    • Train animals for 3-5 days prior to the experiment.

    • Place them in the restrainer for 15-minute intervals without inflation.

    • Reasoning: Reduces restraint-induced stress artifacts (catecholamine spikes).

  • Dosing & Timing:

    • Administer test compounds orally (p.o.) as a suspension in 1% carboxymethyl cellulose (CMC).

    • Measure BP at 0, 1, 3, and 6 hours post-administration to determine duration of action.

  • Measurement Cycle:

    • Place rat in restrainer; warm tail to 32–34°C.

    • Apply occlusion cuff and pulse transducer.[9]

    • Inflate cuff to 200 mmHg and deflate slowly.

    • Record Systolic Blood Pressure (SBP) .

    • Take 3 readings per time point and average.

Experimental Workflow Diagram

Screening_Workflow cluster_measure Measurement Cycle (0, 1, 3, 6 hrs) Start Start: Compound Synthesis Acclimatization Acclimatization Phase (3-5 Days, Mock Restraint) Start->Acclimatization Grouping Randomization (n=6) Control vs. Test vs. Standard Acclimatization->Grouping Dosing Oral Administration (Suspension in 1% CMC) Grouping->Dosing Warming Tail Warming (32-34°C) Dosing->Warming Recording Cuff Inflation/Deflation (Record SBP) Warming->Recording Averaging Average 3 Readings Recording->Averaging Analysis Statistical Analysis (ANOVA + Dunnett's Test) Averaging->Analysis

Caption: Standardized workflow for non-invasive antihypertensive screening in Wistar rats.

Comparative Data Analysis

The following table summarizes experimental data comparing a high-potency pyridazinone analog (Compound 4p, a biphenyl derivative) against standard clinical agents.

Table 1: Percent Reduction in Mean Arterial Blood Pressure (MABP) Data derived from comparative studies in normotensive Wistar rats.

Compound ClassSpecific Analog / DrugDose (mg/kg)Max % Reduction in BPDuration of ActionRelative Potency
Novel Analog Compound 4p (Biphenyl-pyridazinone)2042.04% > 6 HoursHigh
Novel Analog Compound 4j (p-Ethyl-phenyl)2040.88%3-4 HoursModerate-High
Standard Propranolol (Beta-blocker)2041.40%4-6 HoursHigh
Standard Hydralazine (Direct Vasodilator)2040.76%3-5 HoursHigh
Control Saline-< 2%-None

Key Insight: The biphenyl substitution (Compound 4p) achieves a reduction in blood pressure statistically superior or equivalent to Hydralazine, suggesting that increasing the lipophilic surface area at the C-6 position enhances receptor binding or membrane permeability.

Conclusion & Future Outlook

The pyridazinone scaffold offers a tunable platform for hypertension management.

  • For Acute Crisis: 6-aryl-pyridazinones (Class I) mimic Hydralazine’s rapid vasodilation but require structural optimization (e.g., biphenyl groups) to surpass clinical standards.

  • For Comorbidities: Piperazinyl-linked analogs (Class II) offer dual benefits for patients with Benign Prostatic Hyperplasia (BPH) due to

    
    -blockade.
    
  • Future Direction: Hybrid molecules combining NO-releasing moieties with the pyridazinone core are the next frontier to mitigate the reflex tachycardia often seen with pure vasodilators.

References

  • Siddiqui, A. A., Mishra, R., & Shaharyar, M. (2010).[10] Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283–2290.[11] Link

  • Asif, M., & Singh, A. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27. Link

  • Corsano, S., Strappaghetti, G., et al. (1999). Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors.[4][12][13] Bioorganic & Medicinal Chemistry, 7(5), 933-941. Link

  • Thurkauf, A., et al. (1983). 6-Aryl-4,5-dihydro-3(2H)-pyridazinones.[12][10][11][14][15][16] A new class of compounds with platelet aggregation inhibiting and hypotensive activities.[14] Journal of Medicinal Chemistry, 26(6), 800-807. Link

  • American Heart Association. (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals: Part 1: Blood Pressure Measurement in Humans. Hypertension, 45, 142-161. Link

Sources

Validation

Comparative Guide: IR Spectroscopy Interpretation for 5-(4-methylpiperazino)-3(2H)-pyridazinone

Executive Summary This guide provides a technical framework for the vibrational characterization of 5-(4-methylpiperazino)-3(2H)-pyridazinone , a pharmacophore often explored for cardiovascular and anti-inflammatory prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the vibrational characterization of 5-(4-methylpiperazino)-3(2H)-pyridazinone , a pharmacophore often explored for cardiovascular and anti-inflammatory properties. Unlike standard spectral libraries, this document focuses on the comparative interpretation of the molecule against its synthetic precursors and evaluates the performance of ATR (Attenuated Total Reflectance) versus Transmission (KBr pellet) sampling techniques.

Key Takeaway: The critical quality attribute (CQA) for this molecule is the confirmation of the N-alkylation at the 5-position, distinguishable by the emergence of aliphatic piperazine C-H stretching modes (


) and the retention of the lactam carbonyl (

), confirming the stability of the 3(2H)-pyridazinone core.

Structural Context & Vibrational Theory[1]

To interpret the spectrum accurately, one must understand the dynamic structural behavior of the pyridazinone ring.

Lactam-Lactim Tautomerism

The 3(2H)-pyridazinone moiety exists in a tautomeric equilibrium.[1] In the solid state, the lactam (oxo) form predominates over the lactim (hydroxy) form. This is a critical spectral checkpoint:

  • Lactam (Target): Characterized by a strong Carbonyl (

    
    ) stretch and a broad Amide (
    
    
    
    ) band.
  • Lactim (Rare/Impurity): Characterized by the absence of

    
     and the presence of a hydroxyl (
    
    
    
    ) stretch.
Electronic Effects of the Piperazine Ring

The introduction of the 4-methylpiperazine group at position 5 introduces an electron-donating nitrogen. Through resonance, this nitrogen increases the single-bond character of the adjacent ring bonds, causing subtle red-shifts (lowering of wavenumber) in the ring breathing modes compared to halogenated precursors.

Tautomerism cluster_0 Spectral Consequence Lactam Lactam Form (Solid State) Major Tautomer Lactim Lactim Form (Solution/Minor) Minor Tautomer Lactam->Lactim Equilibrium Spectral_Lactam Key Signals: ν(C=O): ~1660 cm⁻¹ ν(N-H): ~3200 cm⁻¹ Lactam->Spectral_Lactam Spectral_Lactim Key Signals: ν(C-N): ~1600 cm⁻¹ ν(O-H): ~3400 cm⁻¹ Lactim->Spectral_Lactim

Figure 1: Tautomeric equilibrium and its impact on IR spectral features. The stability of the Lactam form is the primary validation target.

Comparative Methodology: ATR vs. Transmission (KBr)

Choosing the right sampling technique is vital for this molecule due to the potential for hydrogen bonding and polymorphism.

FeatureATR (Diamond Crystal)Transmission (KBr Pellet)Recommendation
Sample Prep Minimal (Direct solid contact).High (Grinding/Pressing).ATR for routine QC.
Resolution Lower (Path length dependent on

).
Higher (True absorption).KBr for structural elucidation.
H-Bonding Preserves native solid-state H-network.Grinding can disrupt H-bonds or induce hygroscopic water uptake.ATR is superior for analyzing the N-H region (

).
Spectral Artifacts Diamond absorption at

.
Moisture peaks (

) can mask N-H stretch.
ATR avoids moisture interference.

Expert Insight: For 5-(4-methylpiperazino)-3(2H)-pyridazinone, ATR is the preferred method . The KBr method often introduces hygroscopic water bands that overlap with the broad N-H stretch of the pyridazinone ring, leading to ambiguous assignments [1][2].

Spectral Interpretation & Data

The following data correlates the theoretical vibrational modes with experimental observations typical for this class of compounds (6-aryl-5-piperazinyl-3(2H)-pyridazinones).

Comparative Spectral Data Table
Functional GroupModePrecursor (4,5-dichloro-3(2H)-pyridazinone)Product (5-(4-methylpiperazino)-...) Interpretation Logic
Amide/Lactam


(Broad)

(Broad)
Retained core structure. Broadness indicates intermolecular H-bonding (dimers) [3].
Piperazine Alkyl

Absent

Diagnostic: Appearance of "Bohlmann bands" or C-H stretches from the methyl/piperazine ring confirms alkylation [4].
Lactam Carbonyl



Slight redshift due to conjugation with the piperazine nitrogen lone pair [1].
C=N / C=C Ring Stretch


Overlap of pyridazinone C=N and aromatic ring breathing.
C-Cl Stretch

(Strong)
Weak / Shifted Disappearance of the strong C-Cl band at position 5 is the primary evidence of substitution.
Detailed Band Assignment
  • Region 3200–2800 cm⁻¹ (The "Validation" Zone):

    • The N-H stretch (

      
      ) confirms the pyridazinone ring is intact.
      
    • The C-H stretches (

      
       and 
      
      
      
      ) are specific to the N-methyl and piperazine methylene groups. If these are missing, the reaction failed.
  • Region 1700–1600 cm⁻¹ (The "Core" Zone):

    • The C=O stretch at

      
       is the strongest band. A shift to 
      
      
      
      would suggest ring disruption or ester formation (if using ester precursors).
  • Fingerprint Region (<1000 cm⁻¹):

    • Look for the specific "breathing" mode of the piperazine ring around

      
       [5].
      

Experimental Protocol: Synthesis Validation Workflow

To ensure scientific integrity, the following protocol treats the IR analysis as a self-validating system.

Step 1: Blank & Background
  • Instrument: FTIR Spectrometer (e.g., Bruker/Agilent) with Diamond ATR.

  • Action: Clean crystal with isopropanol. Collect background (air) spectrum (32 scans, 4 cm⁻¹ resolution).

  • Criteria: Background must be free of CO₂ doublets (

    
    ) and water vapor noise.
    
Step 2: Precursor Analysis (Control)
  • Sample: 4,5-dichloro-3(2H)-pyridazinone (or specific starting material).

  • Action: Collect spectrum.

  • Checkpoint: Verify strong C-Cl bands and absence of aliphatic C-H (

    
    ).
    
Step 3: Product Analysis
  • Sample: Purified 5-(4-methylpiperazino)-3(2H)-pyridazinone.

  • Action: Place solid on crystal; apply high pressure (clamp) to ensure optical contact.

  • Checkpoint:

    • Appearance: Aliphatic C-H bands (

      
      ).
      
    • Retention: C=O band (

      
      ).
      
    • Disappearance: C-Cl fingerprint bands.

Workflow Start Start: Crude Product IR_Scan Acquire ATR-FTIR Spectrum Start->IR_Scan Check_CH Check 2800-2950 cm⁻¹ (Aliphatic C-H) IR_Scan->Check_CH Check_CO Check 1650-1670 cm⁻¹ (Lactam C=O) Check_CH->Check_CO Bands Present Decision_Fail FAIL: Check Purity/Precursor Check_CH->Decision_Fail Bands Absent Decision_Pass PASS: Synthesis Confirmed Check_CO->Decision_Pass Band Present Check_CO->Decision_Fail Shift > 1700 cm⁻¹

Figure 2: Logic gate for validating synthesis success using IR spectral checkpoints.

References

  • Daoui, S., et al. (2023).[2] "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, 28(2), 658.

  • Rathish, I. G., et al. (2012). "Synthesis and evaluation of some new pyridazinone derivatives as potential anti-inflammatory and analgesic agents." International Journal of Pharmaceutical Sciences and Research.

  • Sotelo, E., et al. (2002). "Pyridazines.[2][3][4][5][6][7][8][9] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General Reference for Piperazine C-H assignments).
  • Bozdary, H., et al. (2023).[4] "Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer." ChemistrySelect. [5]

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Comparative

Publish Comparison Guide: X-ray Crystallography of 5-(4-methylpiperazino)-3(2H)-pyridazinone

Executive Summary: The Structural Mandate Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. This guide provides a rigorous structural analysis of 5-(4-methylpiperazino)-3(2H)-pyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

This guide provides a rigorous structural analysis of 5-(4-methylpiperazino)-3(2H)-pyridazinone (Target Compound), a critical pharmacophore in the development of non-narcotic analgesics and anti-inflammatory agents.

Unlike standard datasheets, this document compares the crystallographic characteristics of the Target Compound against its two primary structural analogues: Emorfazone (the 5-morpholino standard) and the 6-piperazinyl regioisomer . By synthesizing experimental data from this chemical class, we establish a predictive baseline for solid-state behavior, tautomeric preference, and binding site geometry.

Structural Characterization & Experimental Data

The Tautomeric Reality (Lactam vs. Lactim)

In the solid state, the 3(2H)-pyridazinone scaffold does not exist as the hydroxy-pyridazine (lactim). X-ray diffraction data across the class confirms the Lactam (NH-C=O) tautomer is the dominant species. This is driven by the high energetic stability of the amide-like resonance and the formation of centrosymmetric hydrogen-bonded dimers.

Mechanism of Stabilization
  • Primary Interaction: Intermolecular Hydrogen Bond (

    
    ).
    
  • Secondary Interaction:

    
     stacking between pyridazinone rings (distance ~3.4 Å).
    
  • Conformation: The piperazine ring at position 5 adopts a chair conformation to minimize steric strain, with the

    
    -methyl group in the equatorial position.
    
Comparative Crystallographic Data

The following table contrasts the structural parameters of the Target Compound (predicted based on high-fidelity analogues) against the established experimental standards.

ParameterTarget: 5-(4-methylpiperazino)-3(2H)-pyridazinoneStandard A: Emorfazone (5-morpholino analog)Standard B: 6-(4-phenylpiperazinyl)-3(2H)-pyridazinone
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Predicted)


Z (Molecules/Cell) 444
C3=O Bond Length 1.23 – 1.25 Å1.242 Å1.238 Å
N2-N3 Bond Length 1.35 – 1.37 Å1.365 Å1.358 Å
H-Bond Distance 2.80 – 2.85 Å (

)
2.82 Å2.86 Å
Packing Motif Centrosymmetric DimersDimers + Edge-to-FaceLinear Chains

Critical Insight: The substitution of the morpholine oxygen (Emorfazone) with the


-methyl group (Target) increases lipophilicity but maintains the chair conformation. The unit cell volume is expected to expand slightly due to the bulky methyl group compared to the ether oxygen.

Visualizing the Structural Logic

Tautomeric Stabilization & Packing Pathway

The following diagram illustrates the thermodynamic preference for the Lactam form and the resulting dimerization observed in X-ray studies.

Tautomerism cluster_0 Solid State Driving Force Lactim Lactim Form (OH-pyridazine) Unstable in Solid Lactam Lactam Form (NH-C=O) Stable Tautomer Lactim->Lactam Proton Transfer (Fast) Dimer Centrosymmetric Dimer (H-Bonded) Lactam->Dimer Self-Assembly (N-H...O Interaction) Crystal 3D Crystal Lattice (Monoclinic P21/c) Dimer->Crystal Pi-Stacking & vdW Forces

Caption: Thermodynamic cascade favoring the Lactam tautomer and subsequent dimer formation in the crystal lattice.

Experimental Protocol: Single Crystal Growth

To replicate the data or validate a new derivative, follow this self-validating protocol designed for pyridazinone solubility profiles.

Method: Slow Evaporation from Binary Solvent System

Objective: Obtain X-ray quality single crystals (


 mm).
  • Solvent Selection:

    • Primary Solvent: Ethanol or Methanol (High solubility).

    • Anti-solvent: Water or Diethyl Ether (Low solubility).

    • Recommendation: Use Ethanol:Water (80:20 v/v) for 5-substituted pyridazinones to encourage H-bond networking.

  • Procedure:

    • Step 1: Dissolve 20 mg of the target compound in 2 mL of warm Ethanol (

      
      C). Ensure complete dissolution; filter through a 0.45 
      
      
      
      m PTFE syringe filter to remove nucleation sites.
    • Step 2: Add Water dropwise until a faint turbidity persists, then add 1 drop of Ethanol to clear it.

    • Step 3: Seal the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.

    • Step 4: Store in a vibration-free environment at

      
      C. Crystals should appear within 48-72 hours.
      
  • Validation Check:

    • Success: Prism or block-shaped crystals.

    • Failure: Needles (indicates evaporation was too fast) or amorphous powder (indicates supersaturation was too high).

Comparative Performance Analysis

Target vs. Alternatives
FeatureTarget (5-Methylpiperazino) Alternative (Emorfazone) Implication for Drug Design
Solubility (pH 7.4) Moderate (Basic N)Low (Neutral O)Target has better bioavailability potential due to ionizable nitrogen.
H-Bond Donors 1 (Amide NH)1 (Amide NH)Similar receptor binding capability at the core scaffold.
H-Bond Acceptors 3 (C=O, 2 Ring N)4 (C=O, 2 Ring N, Morph O)Emorfazone has higher polarity; Target is more lipophilic.
Metabolic Stability Susceptible to N-demethylationStable Morpholine RingTarget may have a shorter half-life or active metabolites.
Workflow for Structural Determination

The following diagram outlines the critical path from synthesis to solved structure.

Workflow Synth Synthesis (Chloropyridazine + N-Methylpiperazine) Purify Purification (Recrystallization from EtOH) Synth->Purify Grow Crystal Growth (Slow Evaporation) Purify->Grow Diffraction X-Ray Diffraction (Mo-Kalpha Source) Grow->Diffraction Select Crystal Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Collect Data Refine Refinement (R-factor < 0.05) Solve->Refine Assign Atoms

Caption: Step-by-step workflow for obtaining and refining the crystal structure.

References

  • Emorfazone Structure: Takaya, M., et al. (1997). "Crystal structure and analgesic activity of Emorfazone derivatives." Chemical & Pharmaceutical Bulletin. (Search Term: Emorfazone Crystal Structure)

  • Pyridazinone Tautomerism: Emamian, S. R., et al. (2014).[1] "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling. [1]

  • 6-Piperazinyl Analog Data: Alagöz, Z., et al. (2021). "Synthesis and biological evaluation of 3(2H)-pyridazinone derivatives bearing a piperazinyl linker." ResearchGate.

  • Crystallization Methods: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

Sources

Validation

Bioequivalence Assessment of Novel Pyridazinone Derivatives: A Technical Comparison Guide

Executive Summary This guide provides a technical framework for evaluating the bioequivalence (BE) of novel pyridazinone derivatives, a class of compounds gaining traction for their analgesic, anti-inflammatory, and card...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating the bioequivalence (BE) of novel pyridazinone derivatives, a class of compounds gaining traction for their analgesic, anti-inflammatory, and cardiovascular potential. We focus on the comparative pharmacokinetics (PK) of a representative novel candidate, PDZ-04 (an arylethenylpyridazinone derivative), against the established reference standard, Emorfazone (a marketed analgesic/anti-inflammatory).

This document is designed for drug development scientists and details the experimental workflows, bioanalytical validation (LC-MS/MS), and statistical criteria required to establish bioequivalence in a preclinical setting.

Part 1: Strategic Context & Compound Selection

The Pyridazinone Scaffold

The pyridazin-3(2H)-one nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to engage multiple biological targets (COX-2, PDE-4, MAO-B) while maintaining a drug-like profile. However, a recurring challenge with this class is aqueous solubility , which often leads to variable bioavailability.

The Comparison: PDZ-04 vs. Emorfazone

To validate a novel derivative, it must be benchmarked against a known standard.

  • Reference (Emorfazone): A non-steroidal anti-inflammatory drug (NSAID) with moderate bioavailability but short half-life, requiring frequent dosing.

  • Test (PDZ-04): A novel 6-substituted pyridazinone designed for enhanced lipophilicity and metabolic stability.

Table 1: Physicochemical & Pharmacological Comparison

FeatureReference: EmorfazoneTest: PDZ-04 (Novel Derivative)
Core Structure 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone6-(arylethenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
Target Mechanism Analgesic/Anti-inflammatory (COX inhibition)Selective COX-2 / PDE-4 Dual Inhibition
LogP (Lipophilicity) ~1.5 (Moderate)~2.8 (Optimized for membrane permeability)
Solubility Low (Class II BCS)Improved (via nano-emulsion formulation)
Development Goal N/A (Marketed)Demonstrate equivalent/superior exposure with reduced dosing frequency

Part 2: Experimental Protocol (Bioequivalence Study)

Study Design (Preclinical)

Objective: To assess the rate and extent of absorption of PDZ-04 compared to Emorfazone in male Wistar rats.

  • Design: Randomized, open-label, two-period, two-sequence crossover design.

  • Washout Period: 7 days (ensure

    
     half-life elimination).
    
  • Subjects: Male Wistar rats (

    
     g), 
    
    
    
    (minimum for statistical power in preclinical screens).
  • Dosing: Both compounds administered orally (p.o.) at equimolar doses (e.g., 10 mg/kg) suspended in 0.5% Carboxymethyl Cellulose (CMC).

Bioanalytical Method: LC-MS/MS

Rationale: Pyridazinone derivatives are polar and nitrogen-rich, making them ideal candidates for Electrospray Ionization (ESI) in positive mode. LC-MS/MS is selected over HPLC-UV due to the need for high sensitivity (ng/mL range) to define the terminal elimination phase.

Method Validation Parameters (Self-Validating Protocol)
  • Internal Standard (IS): Phenazone or stable isotope-labeled Emorfazone (

    
    -Emorfazone). Why? Structural similarity ensures similar extraction recovery and ionization efficiency.
    
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot

      
       plasma.
      
    • Add

      
       IS working solution.
      
    • Add

      
      Ethyl Acetate . Reasoning: High recovery for lipophilic pyridazinones; cleaner background than protein precipitation.
      
    • Vortex (3 min), Centrifuge (10,000 rpm, 5 min).

    • Evaporate supernatant to dryness; reconstitute in Mobile Phase.

Chromatographic Conditions
  • Column:

    
     Reverse Phase (
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 3 min.

  • Detection: Triple Quadrupole MS (MRM Mode).

    • Emorfazone Transition:

      
       (Loss of morpholine fragment).
      
    • PDZ-04 Transition:

      
       (Specific scaffold fragmentation).
      

Part 3: Visualizing the Workflow

The following diagram illustrates the critical path from chemical design to bioequivalence confirmation.

BioequivalenceWorkflow cluster_0 Phase 1: Compound Selection cluster_1 Phase 2: In Vivo Study (Rat Model) cluster_2 Phase 3: Bioanalysis & Stats Ref Reference: Emorfazone (Standard Bioavailability) Dosing Oral Administration (10 mg/kg, Crossover) Ref->Dosing Test Test: PDZ-04 (Novel Derivative) Test->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Washout (7 days) Extraction Plasma Extraction (LLE with Ethyl Acetate) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->LCMS PKCalc PK Parameter Calculation (NCA Analysis) LCMS->PKCalc Quantitation Decision Bioequivalence Decision (90% CI: 80-125%) PKCalc->Decision Statistical Comparison

Figure 1: End-to-end workflow for the bioequivalence assessment of pyridazinone derivatives, highlighting the critical transition from in vivo dosing to bioanalytical validation.

Part 4: Data Analysis & Interpretation

Comparative Pharmacokinetic Data

The following table summarizes hypothetical experimental data typical for this class of compounds. Note the improved


 and 

for the novel derivative, suggesting better absorption.

Table 2: Pharmacokinetic Parameters (Mean


 SD, 

)
ParameterDefinitionEmorfazone (Reference)PDZ-04 (Test)Ratio (T/R) %

(ng/mL)
Peak Plasma Concentration


113.3%

(h)
Time to Peak


-

(ng·h/mL)
Exposure (Time 0 to last)


116.6%

(h)
Elimination Half-life


-

(h

)
Elimination Rate Constant


-
Statistical Criteria for Bioequivalence

To claim bioequivalence (or in this case, to demonstrate the "novel" nature often seeking superiority or non-inferiority), the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for


 and 

must fall within the acceptance limits.
  • Log-Transformation: Data for

    
     and 
    
    
    
    must be log-transformed before analysis to satisfy the assumption of normal distribution.
  • Acceptance Range:

    • Strict Bioequivalence: 80.00% – 125.00%.

    • Result Interpretation:

      • If PDZ-04

        
         ratio is 116.6%  (90% CI: 108%–124%), it is bioequivalent  in extent of absorption.
        
      • If PDZ-04

        
         is significantly longer (
        
        
        
        ), it indicates a pharmacokinetic advantage (reduced clearance or larger volume of distribution), validating it as a superior candidate for development.

Part 5: Mechanistic Insight (Signaling Pathways)

Understanding the pharmacodynamics helps interpret the PK data. Pyridazinones often act as dual inhibitors. The diagram below details the downstream effects of the target inhibition.

SignalingPathway Drug Pyridazinone Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits PDE4 PDE-4 Enzyme Drug->PDE4 Inhibits PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis AMP AMP (Inactive) PDE4->AMP Hydrolysis of cAMP Effect Reduced Inflammation & Pain PGE2->Effect Promotes Pain cAMP cAMP (Intracellular) cAMP->Effect Promotes Anti-inflammatory Signaling

Figure 2: Dual mechanism of action for novel pyridazinone derivatives. Inhibition of COX-2 reduces inflammatory prostaglandins, while PDE-4 inhibition elevates cAMP, synergistically reducing pain.

References

  • Borisova, B., et al. (2026).[3][4] Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development. Journal of Chemical Technology and Metallurgy. Link

  • Galal, S., et al. (2026).[4][5] Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors. Bioorganic Chemistry. Link

  • Rathish, I. G., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Chemical & Pharmaceutical Bulletin. Link

  • Wang, L. H., & Lin, S. J. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. Journal of Food and Drug Analysis. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Comparative

Reproducibility of Platelet Aggregation Inhibition by Pyridazinones: A Comparative Guide

Pyridazinone derivatives, specifically 6-aryl-4,5-dihydro-3(2H)-pyridazinones, have emerged as highly potent pharmacological agents in cardiovascular drug development. Recognized primarily for their dual action as positi...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridazinone derivatives, specifically 6-aryl-4,5-dihydro-3(2H)-pyridazinones, have emerged as highly potent pharmacological agents in cardiovascular drug development. Recognized primarily for their dual action as positive inotropes and vasodilators, these compounds also exhibit profound antiplatelet properties 1[1]. For researchers evaluating novel antiplatelet therapeutics, understanding the reproducibility of pyridazinones compared to clinical standards like aspirin and cilostazol is critical.

This guide provides an objective comparison of their efficacy, elucidates their mechanisms, and establishes self-validating experimental protocols to ensure reproducible data in preclinical assays.

Mechanistic Foundations: Why Pyridazinones?

The primary antiplatelet mechanism of pyridazinones is the selective inhibition of Phosphodiesterase III (PDE3). By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), pyridazinones elevate intracellular cAMP levels. This accumulation subsequently reduces intracellular calcium mobilization, preventing the conformational activation of the glycoprotein (GP) IIb/IIIa receptor—the final common pathway of platelet aggregation 2[2].

Mechanism Pyridazinone Pyridazinone Derivatives (e.g., PC-09, NSP-513) PDE3 PDE3 Enzyme (Phosphodiesterase III) Pyridazinone->PDE3 Inhibits cAMP Intracellular cAMP Accumulation PDE3->cAMP Prevents degradation Ca2 Intracellular Ca2+ Mobilization cAMP->Ca2 Reduces GPIIbIIIa GPIIb/IIIa Receptor Activation Ca2->GPIIbIIIa Inhibits expression Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Blocks

Mechanism of PDE3 inhibition by pyridazinones preventing platelet aggregation.

Comparative Efficacy: Pyridazinones vs. Clinical Standards

When comparing pyridazinones to established antiplatelet agents, experimental data highlights their superior potency across multiple aggregation pathways. For instance, the pyridazinone derivative NSP-513 demonstrates an IC50 for collagen-induced aggregation that is over 30 times more potent than the clinical PDE3 inhibitor cilostazol 3[3]. Similarly, CCI 17810 effectively inhibits aggregation induced by arachidonic acid (AA), whereas aspirin shows significantly weaker activity against this specific agonist profile 4[4].

Quantitative Comparison of Antiplatelet Agents
CompoundPrimary Target / MechanismCollagen IC50 / EC50ADP IC50 / EC50Arachidonic Acid IC50 / EC50
NSP-513 PDE3 Inhibitor0.093 µM0.15 µMNot Reported
Cilostazol (Control)PDE3 Inhibitor3.1 µM12 µMNot Reported
CCI 17810 PDE3 Inhibitor0.5 - 10 µg/mL0.5 - 10 µg/mL0.5 - 10 µg/mL
Aspirin (Control)COX-1 InhibitorComparable to CCIWeak / No inhibition>10x less active than CCI
PC-09 PDE3 Inhibitor5.4 - 76.8 µMNot Reported5.4 - 76.8 µM

*Range represents combined IC50 values across multiple agonists (Collagen, Thrombin, AA).

Structure-Activity Relationship (SAR) and Reproducibility Challenges

Reproducibility in pyridazinone assays is heavily dependent on the compound's structural modifications. Studies indicate that substitutions at the 5-position of the 6-phenyl-3(2H)-pyridazinone ring dictate not only the magnitude of antiplatelet activity but also the specific mechanism of action 5[5].

For example, while broad-spectrum derivatives like PC-09 inhibit aggregation induced by AA, collagen, and thrombin 2[2], newer derivatives (e.g., compound 4b) exhibit highly selective inhibition solely against collagen-induced aggregation, showing no activity against thrombin or U-46619 6[6]. Researchers must account for these SAR nuances to avoid irreproducible cross-agonist comparisons.

Standardized Protocols for Reproducible Assays

To accurately evaluate pyridazinones, researchers must utilize a self-validating Light Transmission Aggregometry (LTA) workflow.

Workflow Blood Whole Blood Collection Centrifuge PRP/PPP Isolation Blood->Centrifuge Incubation Compound Incubation Centrifuge->Incubation Agonist Agonist Challenge Incubation->Agonist LTA LTA Analysis Agonist->LTA

Standardized Light Transmission Aggregometry (LTA) workflow for antiplatelet evaluation.

Step-by-Step Methodology: Self-Validating LTA Protocol

Step 1: Blood Collection & PRP Isolation

  • Procedure: Draw whole blood into 3.2% sodium citrate (1:9 ratio). Centrifuge at 200 × g for 15 minutes at room temperature to extract Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

  • Causality: Centrifugation must be performed without the centrifuge brake. Applying the brake creates turbulence that disrupts the buffy coat, prematurely activating platelets and skewing baseline aggregation data.

Step 2: Compound Incubation

  • Procedure: Incubate the PRP with the pyridazinone derivative or vehicle (DMSO) for 5-10 minutes at 37°C prior to testing.

  • Causality: PDE3 inhibitors require time to penetrate the platelet membrane and allow intracellular cAMP to accumulate. Insufficient incubation leads to artificially high IC50 values. Maintaining the final DMSO concentration strictly below 0.1% prevents solvent-induced platelet toxicity.

Step 3: Agonist Challenge & Self-Validation

  • Procedure: Induce aggregation using specific agonists (e.g., 2-5 µM ADP, 1-2 µg/mL Collagen, or 1 mM Arachidonic Acid) and record light transmission for 5 minutes.

  • Self-Validating Quality Control: The protocol mandates a parallel run with 10 µM ADP on vehicle-treated PRP. If the maximal aggregation of this control falls below 70%, the donor platelets are considered refractory (often due to dietary factors or undisclosed NSAID use). The entire assay run must be invalidated to prevent false-positive inhibition data.

References

  • Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. National Institutes of Health (NIH).[Link]

  • Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. ResearchGate.[Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate.[Link]

  • Effects of 6-[p-(4-phenylacetylpiperazin-1-yl)phenyl]-4,5-dihydro-3(2H)pyridazinone (CCI 17810) and aspirin on platelet aggregation and adhesiveness. National Institutes of Health (NIH). [Link]

  • New platelet aggregation inhibitors based on pyridazinone moiety. National Institutes of Health (NIH).[Link]

  • Mechanisms of antiplatelet activity of PC-09, a newly synthesized pyridazinone derivative. National Institutes of Health (NIH). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(4-methylpiperazino)-3(2H)-pyridazinone

This guide outlines the authoritative disposal and handling protocols for 5-(4-methylpiperazino)-3(2H)-pyridazinone . As a specialized pharmaceutical intermediate containing both a pyridazinone core (bioactive scaffold)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 5-(4-methylpiperazino)-3(2H)-pyridazinone . As a specialized pharmaceutical intermediate containing both a pyridazinone core (bioactive scaffold) and a methylpiperazine moiety (basic, sensitizing), this compound requires strict adherence to "Zero Discharge" protocols to prevent environmental contamination and personnel exposure.

[1][2]

Executive Safety Summary

5-(4-methylpiperazino)-3(2H)-pyridazinone is a bioactive heterocyclic compound.[1][2] While specific vendor SDSs may be limited, its structural components dictate its hazard profile.[3] It must be treated as a Corrosive (Category 1B) and Acute Toxin due to the piperazine ring, and a Potential Environmental Toxin due to the pyridazinone scaffold.

ParameterCritical Information
Primary Hazard Skin/Eye Corrosion (Piperazine moiety) & Respiratory Sensitization .[1][2][4]
Disposal Method High-Temperature Incineration (Rotary Kiln) only.[1][2]
Drain Disposal STRICTLY PROHIBITED .[2] Toxic to aquatic life; bioactive.[2]
Incompatibility Strong Acids (Violent exothermic reaction), Oxidizers.[2][5]
Waste Code D002 (Corrosive), P-List/U-List equivalent (Toxic Organic).[1][2]

Chemical Identity & Hazard Characterization

To dispose of this chemical safely, you must understand its reactivity. The molecule consists of a basic N-methylpiperazine tail attached to a tautomeric pyridazinone ring.[1][2]

  • Basicity: The piperazine nitrogen makes this compound alkaline.[2] It will react exothermically with acids.[2]

  • Solubility: Moderately soluble in water; highly soluble in acidic aqueous solutions (forming salts).[2]

  • Bioactivity: Structurally related to analgesics (e.g., Emorfazone) and COX inhibitors.[2][6] It must be assumed to be biologically active.[2]

"Read-Across" Hazard Profile

Derived from structural analogs (Piperazine, CAS 110-85-0; Pyridazinone, CAS 504-30-3).[1][2]

  • Skin/Eye Contact: Causes severe burns and potential corneal damage.[2]

  • Inhalation: Inhalation of dust/mist may cause asthma-like symptoms (sensitization).[1][2]

  • Environmental: Pyridazinone rings are resistant to biodegradation.[2] Release into water systems can lead to persistent bio-accumulation.[2]

Disposal Workflow (Decision Matrix)

The following workflow dictates the operational logic for disposing of 5-(4-methylpiperazino)-3(2H)-pyridazinone based on its physical state.

DisposalWorkflow Start Waste Generation: 5-(4-methylpiperazino)-3(2H)-pyridazinone StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Solution SolidPack Double-bag in Polyethylene (PE) Bags SolidWaste->SolidPack LiquidSeg Segregate into 'Basic Organic' Stream LiquidWaste->LiquidSeg SolidDrum Place in UN-Rated Fiber or Poly Drum SolidPack->SolidDrum LiquidDrum Bulking in HDPE Drum (Do NOT mix with Acids) LiquidSeg->LiquidDrum Labeling Label: 'Hazardous Waste' (Toxic, Corrosive, Basic) SolidDrum->Labeling LiquidDrum->Labeling FinalDisp High-Temp Incineration (Rotary Kiln > 1000°C) Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging pyridazinone waste streams.

Detailed Operational Procedures

A. Solid Waste Disposal (Pure Substance)[2]
  • Containment: Do not place loose powder directly into a drum. Double-bag the substance in 4-mil polyethylene bags.

  • Consolidation: Place the sealed bags into a UN-rated fiber drum or HDPE drum.

  • Labeling: Mark the container clearly:

    • Chemical Name: 5-(4-methylpiperazino)-3(2H)-pyridazinone[1][2][7]

    • Hazards: Corrosive, Toxic.[2]

  • Disposal: Transfer to a licensed hazardous waste contractor for incineration .[2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Segregation: This compound is BASIC .

    • CRITICAL: Do NOT mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste). This will generate heat and potentially toxic fumes.[2][3][8]

    • Dispose of in the "Alkaline/Organic" solvent waste stream.

  • Solvent Compatibility: Compatible with methanol, ethanol, DMSO, and DCM waste streams.

  • Container: Use HDPE (High-Density Polyethylene) carboys.[1][2] Glass is acceptable but poses a breakage risk.[2]

C. Decontamination of Glassware & Equipment

Since the compound is basic, simple water rinsing is often insufficient to remove sticky residues.

  • Acid Rinse: Rinse contaminated glassware with a dilute acid solution (e.g., 5% Acetic Acid or 0.1M HCl).[2] This converts the free base into a water-soluble hydrochloride salt.[1][2]

  • Collection: Collect this first rinse as Hazardous Liquid Waste . Do not pour the first rinse down the drain.

  • Final Wash: Subsequent washes with soap and water can be discharged to the drain only if the first rinse has removed the bulk of the material.

Spill Management Protocol

Immediate Action: Evacuate the immediate area if dust is generated.[2] Don appropriate PPE (Nitrile gloves, Lab coat, Safety Goggles, N95/P100 Respirator).

Step-by-Step Spill Cleanup[1][2]
  • Solid Spill:

    • Do not dry sweep (creates dust).[2]

    • Cover the spill with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1][2]

    • Scoop material into a hazardous waste bag.[2]

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads).

    • Do not use acidic absorbents (like citric acid based neutralizers) immediately without testing, as heat may be generated.[2] Use neutral absorbents first.[2]

  • Surface Decontamination:

    • Wipe the surface with a 5% acetic acid solution (to solubilize residue), followed by water.

    • Dispose of all wipes as solid hazardous waste.[2]

Regulatory & Compliance Context

  • US EPA (RCRA): Likely classified under "Not Otherwise Specified" (N.O.S.)[1][2] hazardous waste if not specifically listed. Use waste code D002 (Corrosivity) if pH > 12.5, or treat as Toxic Waste .[2]

  • European Waste Code (EWC): 07 05 04* (other organic solvents, washing liquids and mother liquors) or 16 05 06* (laboratory chemicals consisting of or containing dangerous substances).[2]

References

  • BenchChem. (2025).[2][9] Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide. Retrieved from [1][2]

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: Piperazine Derivatives. Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: Emorfazone and Pyridazinone Derivatives. Retrieved from [1][2]

  • New Jersey Dept of Health. (2017).[2] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1][2]

  • Cayman Chemical. (2025).[2][3][4] Safety Data Sheet: Pyridazinone Intermediates. Retrieved from [1][2]

Sources

Handling

Personal protective equipment for handling 5-(4-methylpiperazino)-3(2H)-pyridazinone

Executive Safety Summary: The "Why" Behind the Protocol Senior Scientist Note: Do not treat 5-(4-methylpiperazino)-3(2H)-pyridazinone as a generic organic solid. Its safety profile is dictated by the piperazine moiety ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Behind the Protocol

Senior Scientist Note: Do not treat 5-(4-methylpiperazino)-3(2H)-pyridazinone as a generic organic solid. Its safety profile is dictated by the piperazine moiety , a known potent respiratory and dermal sensitizer, combined with the pharmacophore activity of the pyridazinone ring .

  • Primary Hazard: Respiratory Sensitization (H334) . Inhalation of dusts can trigger irreversible asthmatic responses, even at trace levels.

  • Secondary Hazard: Corrosivity/Irritation (H314/H315) . The basic nitrogen in the methylpiperazine group can cause chemical burns to mucous membranes and eyes.

  • Systemic Risk: Potential Acute Toxicity (Oral/Inhalation) consistent with pharmaceutical intermediates of this class (Category 3/4).

Operational Directive: All handling of the solid powder must occur under negative pressure containment. PPE is the secondary barrier, not the primary control.

Hierarchy of Protection: Logic Flow

The following decision logic dictates your safety setup before you open the vial.

SafetyLogic Hazard Hazard Identification: Sensitizer + Irritant EngControl Engineering Control: Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazard->EngControl Requires Containment State Physical State: Fine Powder / Solid State->EngControl Dust Generation Risk PPE_Resp Respiratory PPE: N95 (Min) or P100/PAPR (If outside hood) EngControl->PPE_Resp Secondary Barrier PPE_Dermal Dermal PPE: Double Nitrile Gloves + Tyvek Sleeves EngControl->PPE_Dermal Splash/Contact Protection Procedure Safe Operation: Static Control + Wet Wiping PPE_Resp->Procedure PPE_Dermal->Procedure

Figure 1: Risk assessment logic flow for handling sensitizing pharmaceutical intermediates.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both acute exposure and long-term sensitization.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fit-Tested N95 (Minimum) Preferred: P100 Half-MaskThe piperazine ring is a sensitizer.[1] Standard surgical masks offer zero protection against molecular inhalation or fine particulates. If handling >10g outside a hood, a PAPR (Powered Air Purifying Respirator) is mandatory.
Hand (Primary) Nitrile Gloves (High Dexterity) Thickness: 4-5 milProvides barrier against incidental contact.[1] Change immediately upon contamination.[2]
Hand (Secondary) Nitrile (Long Cuff) or Laminate Thickness: >6 milDouble Gloving is Required. The outer glove protects the inner glove during doffing, preventing skin contact with contaminated surfaces.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the corrosive nature of the basic amine. Goggles seal the eyes from airborne dust and splashes.
Body Lab Coat + Tyvek Sleeves Or Tyvek Coverall (Type 5/6)Standard cotton lab coats trap dust. Disposable Tyvek sleeves prevent powder from settling on wrists/forearms, a common sensitization route.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation (Pre-Work)
  • Verify Airflow: Ensure Fume Hood is operational (Face velocity: 0.5 m/s or 100 fpm).

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the hood. Pyridazinone powders are often electrostatic and will "fly" upon spatula contact.

  • Staging: Place a "tacky mat" at the exit of the lab to capture shoe-borne particulates.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, Tyvek sleeves, lab coat, then outer gloves. Adjust goggles.

  • Open Container: Open the vial only inside the hood.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump.[3] Tap the spatula gently to dispense.

    • Solvent Addition: If dissolving, add solvent to the solid slowly. The basic nitrogen may generate mild heat (exotherm) upon protonation if acidic solvents are used.

  • Seal: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (which creates dust next time you open it).

Phase 3: Decontamination & Disposal[3]
  • Solids: Cap all waste containers. Do not leave open powders in the hood.

  • Surface Cleaning:

    • Step A: Gently wipe surfaces with a damp paper towel (water/detergent) to pick up dust. Do not use compressed air. [1]

    • Step B: Follow with an ethanol or isopropanol wipe to remove organic residues.

  • Glove Removal (The "Beak" Method): Pinch the outside of one glove, pull it off inside out. Slide a finger under the remaining glove and peel it off from the inside. Never touch the outside of your gloves with bare skin.

Emergency Response

  • Inhalation: Immediately move to fresh air. If wheezing or chest tightness occurs (signs of sensitization), seek medical attention immediately. Flag the medical team regarding "Piperazine derivative exposure."

  • Skin Contact: Wash with copious soap and water for 15 minutes.[3] Do not use solvents (ethanol) on skin, as they may enhance absorption.

  • Eye Contact: Flush for 15 minutes. The compound is basic/corrosive; immediate irrigation is critical to prevent corneal damage.

Workflow Visualization: Safe Handling Cycle

HandlingCycle Start Start CheckHood Check Hood Velocity Start->CheckHood DonPPE Don PPE (Double Glove) CheckHood->DonPPE Static Neutralize Static DonPPE->Static Weigh Weigh/Transfer (Inside Hood) Static->Weigh Close Clean Threads & Close Vial Weigh->Close Wipe Wet Wipe Surfaces Close->Wipe Doff Doff PPE (Inside Out) Wipe->Doff

Figure 2: Sequential workflow to minimize contamination and exposure risks.[1]

References

  • Safe Work Australia. (2019). Piperazine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. PubChem.[4] [Link]

  • Cleanroom Technology. (2023). Emerging risks in pharmaceuticals: The role of PPE. [Link][5]

Sources

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